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Core Science & Biosynthesis

Foundational

What is Vitamin B5-13C3 15N used for in metabolic research?

An In-depth Technical Guide to the Application of Vitamin B5-¹³C₃-¹⁵N in Metabolic Research Authored by a Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Application of Vitamin B5-¹³C₃-¹⁵N in Metabolic Research

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic application of isotopically labeled Vitamin B5 (Pantothenic Acid), specifically Vitamin B5-¹³C₃-¹⁵N, as a powerful tracer in metabolic research. We will move beyond foundational concepts to explore the nuanced experimental design, analytical methodologies, and data interpretation required to leverage this tool for insightful discoveries in cellular metabolism and drug development.

Introduction: The Centrality of Coenzyme A and the Need for Precise Tracers

Coenzyme A (CoA) is a pivotal cofactor in cellular metabolism, indispensable for the Krebs cycle, fatty acid synthesis and oxidation, and the synthesis of neurotransmitters and steroid hormones. Given its central role, the ability to accurately trace the flux and synthesis of the CoA pool is critical for understanding metabolic reprogramming in diseases such as cancer, diabetes, and neurodegenerative disorders.

Vitamin B5, or pantothenic acid, is the essential precursor to CoA. Cells uptake pantothenic acid and convert it into CoA through a conserved five-step enzymatic pathway. This direct precursor-product relationship makes labeled Vitamin B5 an ideal tool for metabolic flux analysis. Vitamin B5-¹³C₃-¹⁵N is a stable isotope-labeled (SIL) version of pantothenic acid where three carbon atoms and one nitrogen atom are replaced with their heavier isotopes, ¹³C and ¹⁵N, respectively. This mass shift allows for the precise tracking of the molecule and its downstream metabolites using mass spectrometry, without altering its biological activity.

The Scientific Rationale: Why Use Vitamin B5-¹³C₃-¹⁵N?

The choice of a tracer is a critical decision in experimental design. The use of Vitamin B5-¹³C₃-¹⁵N offers several distinct advantages over other metabolic tracers like labeled glucose or glutamine:

  • Direct and Specific Pathway Tracing: Unlike glucose, which contributes to a wide array of metabolic pathways, Vitamin B5 has a singular primary fate: its incorporation into CoA. This specificity simplifies data analysis and provides a clearer picture of CoA dynamics.

  • Reduced Isotopic Scrambling: The carbons and nitrogen of the pantothenate backbone are largely conserved during CoA synthesis, minimizing isotopic scrambling and ensuring that the label reflects the direct pathway flux.

  • Kinetic Flux Analysis: By monitoring the rate of incorporation of the heavy label from Vitamin B5-¹³C₃-¹⁵N into the CoA pool and its subsequent transfer to downstream metabolites like acetyl-CoA, researchers can calculate the kinetic flux of the pathway. This provides a dynamic view of metabolic activity that is not achievable with steady-state metabolite measurements.

Diagram: The Coenzyme A Biosynthetic Pathway

The following diagram illustrates the enzymatic conversion of Vitamin B5 into Coenzyme A, highlighting the incorporation of the stable isotopes.

CoA_Biosynthesis cluster_uptake Cellular Uptake cluster_cytoplasm Cytoplasm Vitamin_B5_13C3_15N_ext Vitamin B5-¹³C₃-¹⁵N (Extracellular) Vitamin_B5_13C3_15N_int Vitamin B5-¹³C₃-¹⁵N (Intracellular) Vitamin_B5_13C3_15N_ext->Vitamin_B5_13C3_15N_int Transport PANK Pantothenate Kinase (PANK1-3) Vitamin_B5_13C3_15N_int->PANK 4_Phosphopantothenate 4'-Phospho- pantothenate-¹³C₃-¹⁵N PANK->4_Phosphopantothenate PPCS Phosphopantothenoyl- cysteine Synthetase 4_Phosphopantothenate->PPCS 4_Phosphopantothenoylcysteine 4'-Phosphopantothenoyl- cysteine-¹³C₃-¹⁵N PPCS->4_Phosphopantothenoylcysteine PPCDC Phosphopantothenoyl- cysteine Decarboxylase 4_Phosphopantothenoylcysteine->PPCDC 4_Phosphopantetheine 4'-Phospho- pantetheine-¹³C₃-¹⁵N PPCDC->4_Phosphopantetheine PPAT Phosphopantetheine Adenyltransferase 4_Phosphopantetheine->PPAT Dephospho_CoA Dephospho-CoA-¹³C₃-¹⁵N PPAT->Dephospho_CoA DPCK Dephospho-CoA Kinase Dephospho_CoA->DPCK CoA Coenzyme A-¹³C₃-¹⁵N DPCK->CoA

Caption: Conversion of Vitamin B5-¹³C₃-¹⁵N to Coenzyme A.

Experimental Design and Protocol

A robust experimental design is paramount for obtaining meaningful data. The following protocol provides a framework for a typical stable isotope tracing experiment using Vitamin B5-¹³C₃-¹⁵N in cultured cells.

Materials
  • Cell culture medium (deficient in Vitamin B5, if possible, for washout experiments)

  • Dialyzed fetal bovine serum (to control for background Vitamin B5)

  • Vitamin B5-¹³C₃-¹⁵N (ensure high isotopic purity)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), 80%, pre-chilled to -80°C

  • Internal standards for quantification (e.g., ¹³C-labeled CoA)

  • Cell scrapers

  • Microcentrifuge tubes

Step-by-Step Protocol
  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • For kinetic experiments, a time-course is essential. Prepare replicate plates for each time point (e.g., 0, 1, 4, 8, 24 hours).

    • Replace the standard culture medium with medium containing a known concentration of Vitamin B5-¹³C₃-¹⁵N. The concentration should be optimized but is typically in the physiological range.

  • Metabolite Extraction (at each time point):

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any extracellular tracer.

    • Immediately add 1 mL of pre-chilled 80% methanol to the culture plate to quench all enzymatic activity.

    • Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

  • Sample Preparation for LC-MS:

    • Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for your liquid chromatography (LC) method (e.g., 50% methanol).

    • Spike with internal standards for absolute quantification if desired.

Diagram: Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., to 80% confluency) Labeling 2. Introduce Medium with Vitamin B5-¹³C₃-¹⁵N Cell_Culture->Labeling Time_Course 3. Incubate for Time Course (0, 1, 4, 8, 24h) Labeling->Time_Course Quenching 4. Wash and Quench with -80°C Methanol Time_Course->Quenching Extraction 5. Scrape and Extract Metabolites Quenching->Extraction Centrifugation 6. Pellet Debris Extraction->Centrifugation Supernatant_Collection 7. Collect Supernatant Centrifugation->Supernatant_Collection Drying 8. Dry Extract Supernatant_Collection->Drying Reconstitution 9. Reconstitute in LC-MS Buffer Drying->Reconstitution LC_MS_Analysis 10. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis 11. Data Analysis: Isotopologue Distribution, Flux Calculation LC_MS_Analysis->Data_Analysis

Caption: Workflow for a stable isotope tracing experiment.

Data Acquisition and Analysis

High-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS) is the analytical platform of choice for these experiments.

LC-MS/MS Method
  • Chromatography: A reverse-phase or HILIC column can be used to separate CoA and its precursors from other cellular metabolites.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required to resolve the different isotopologues (molecules with different numbers of heavy isotopes).

  • Detection: The instrument should be operated in negative ion mode for CoA analysis. The specific mass-to-charge ratios (m/z) for unlabeled (M+0) and labeled (M+4, from ¹³C₃¹⁵N) CoA and its precursors must be monitored.

Data Interpretation

The primary output of the experiment is the isotopologue distribution for CoA over time. This data can be used to calculate several key parameters:

  • Fractional Enrichment: The percentage of the CoA pool that has become labeled at each time point. This provides a direct measure of the rate of new CoA synthesis.

  • Turnover Rate: By fitting the fractional enrichment data to a kinetic model, the turnover rate of the CoA pool can be determined.

  • Metabolic Flux: The absolute rate of CoA synthesis (in units of concentration per unit time) can be calculated if the total pool size of CoA is also measured.

Table: Example Data
Time (hours)Fractional Enrichment of CoA (M+4)
00.0%
115.2%
445.8%
870.1%
2495.5%

This data indicates a progressive incorporation of the label into the CoA pool, approaching a steady state by 24 hours.

Conclusion and Future Directions

Vitamin B5-¹³C₃-¹⁵N is a sophisticated tool that enables a precise and dynamic view of Coenzyme A metabolism. Its application can reveal how metabolic pathways are rewired in disease and in response to therapeutic interventions. Future applications may involve combining this tracer with other labeled metabolites to simultaneously probe multiple intersecting pathways, providing a more holistic understanding of cellular metabolic networks. The methodologies described herein provide a robust foundation for researchers to design and execute insightful experiments that will drive the next wave of discoveries in metabolic research.

References

  • Coenzyme A synthesis and regulation. Nature Reviews Microbiology. [Link]

  • Stable isotope-resolved metabolomics and its applications. Journal of Chromatography B. [Link]

  • Metabolic Flux Analysis: A Practical Guide. Methods in Molecular Biology. [Link]

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 13C3 15N Labeled Calcium Pantothenate

Introduction: The Critical Role of Isotopically Labeled Standards in Modern Analytics In the landscape of drug development and clinical research, the demand for precise and accurate quantification of analytes from comple...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isotopically Labeled Standards in Modern Analytics

In the landscape of drug development and clinical research, the demand for precise and accurate quantification of analytes from complex biological matrices is paramount. Stable isotope-labeled (SIL) internal standards are indispensable tools in mass spectrometry-based bioanalytical methods, offering a level of accuracy and reproducibility that is often unattainable with other approaches.[1][2][3] By incorporating stable isotopes such as ¹³C and ¹⁵N, a SIL standard becomes chemically and physically almost identical to the analyte of interest, yet distinguishable by its mass.[4] This co-elution and co-ionization behavior allows for the effective correction of variability arising from sample preparation, matrix effects, and instrument response.[1][2][3]

This guide provides a comprehensive overview of the physicochemical properties of ¹³C₃ ¹⁵N labeled calcium pantothenate, a crucial internal standard for the quantification of vitamin B5. Understanding these properties is essential for its proper handling, storage, and effective implementation in robust analytical assays. As a key component of Coenzyme A (CoA), pantothenic acid is vital for numerous metabolic pathways, making its accurate measurement critical in various research areas.[5][6][7][8]

Physicochemical Profile of Calcium Pantothenate

The physicochemical properties of the unlabeled calcium pantothenate provide a fundamental baseline for understanding its isotopically labeled counterpart.

General Characteristics

Calcium pantothenate presents as a white, odorless, and slightly bitter-tasting powder.[5][9][10] It is the calcium salt of the dextrorotatory isomer of pantothenic acid.[11]

Solubility Profile

A thorough understanding of solubility is critical for the preparation of stock solutions and calibration standards.

SolventSolubilityReference
WaterFreely soluble[9][10][12]
GlycerinSoluble[5][10][12]
EthanolVery slightly soluble/Slightly soluble[9][13]
Diethyl EtherPractically insoluble[9]
ChloroformPractically insoluble[5][10]
DMSOSoluble (44mg/ml)[13]

This data for unlabeled calcium pantothenate is directly applicable to the ¹³C₃ ¹⁵N labeled form for practical laboratory purposes.

Stability and Hygroscopicity

Calcium pantothenate is a relatively stable compound but exhibits sensitivities to certain conditions.

  • pH Stability: It is most stable in a neutral pH range (pH 5.0-7.0).[5] It is susceptible to hydrolysis under both acidic and alkaline conditions.[6]

  • Thermal Stability: While stable at room temperature, it can be degraded by heat.

  • Hygroscopicity: The compound is described as hygroscopic or slightly hygroscopic, meaning it can absorb moisture from the air.[5][9][10][12] This underscores the importance of storing it in a desiccated environment.

  • Light Sensitivity: Protection from light is recommended during storage.[13][14]

¹³C₃ ¹⁵N Labeled Calcium Pantothenate: Specific Considerations

The introduction of three ¹³C atoms and one ¹⁵N atom into the pantothenate molecule imparts a mass shift of +4 amu compared to the unlabeled analogue.[15] This mass difference is the cornerstone of its utility as an internal standard in mass spectrometry, allowing for clear differentiation between the analyte and the standard.[1][4]

Structural Integrity and Isotopic Enrichment

The synthesis of ¹³C₃ ¹⁵N labeled calcium pantothenate is designed to place the isotopes in stable positions within the molecule, ensuring that they are not lost during sample preparation or analysis. The isotopic enrichment, typically >98%, guarantees a high-purity standard with minimal contribution from the unlabeled species.

Spectroscopic Profile

While the chemical properties are virtually identical, the spectroscopic profile will exhibit predictable differences.

  • Mass Spectrometry (MS): The most significant difference is the molecular weight. The labeled compound will have a distinct mass spectrum with a parent ion and fragment ions that are 4 amu higher than the unlabeled compound.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of ¹³C and ¹⁵N will result in characteristic splitting patterns and coupling constants in the NMR spectrum, which can be used to confirm the position of the labels.[16][17]

  • Infrared (IR) Spectroscopy: Minor shifts in vibrational frequencies may be observed due to the heavier isotopes, but the overall IR spectrum will be very similar to the unlabeled standard.[17]

Experimental Protocols

The following protocols provide a framework for the characterization and use of ¹³C₃ ¹⁵N labeled calcium pantothenate.

Protocol 1: Preparation of a Stock Solution

This protocol outlines the preparation of a primary stock solution, a critical first step in any quantitative assay.

Causality: The choice of solvent is dictated by the solubility profile of calcium pantothenate. A methanol:water mixture is often suitable. Gravimetric preparation is preferred over volumetric for higher accuracy.

Methodology:

  • Allow the vial of ¹³C₃ ¹⁵N labeled calcium pantothenate to equilibrate to room temperature before opening to minimize moisture uptake.

  • Accurately weigh a precise amount of the powder using a calibrated analytical balance.

  • Dissolve the weighed standard in a known volume of a suitable solvent (e.g., 90:10 Methanol:Water) to achieve a target concentration (e.g., 100 µg/mL).

  • Vortex and/or sonicate the solution to ensure complete dissolution.

  • Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (e.g., -20°C).[18]

Diagram: Stock Solution Preparation Workflow

G cluster_prep Stock Solution Preparation A Equilibrate Standard to Room Temperature B Accurately Weigh Standard A->B Prevent Condensation C Dissolve in Known Volume of Solvent B->C Gravimetric Accuracy D Vortex/Sonicate to Ensure Dissolution C->D Homogeneous Solution E Store Appropriately D->E Maintain Stability

Caption: Workflow for the accurate preparation of a stock solution of labeled calcium pantothenate.

Protocol 2: Characterization by HPLC-UV

High-Performance Liquid Chromatography with UV detection can be used to assess the purity of the labeled standard and confirm its retention time relative to the unlabeled analyte.

Causality: A reversed-phase C18 column is commonly used for the separation of polar compounds like pantothenic acid. The mobile phase composition is optimized to achieve good peak shape and resolution. UV detection is based on the chromophores present in the molecule.

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase, for example, of acetonitrile and a phosphate buffer (e.g., 0.025 M potassium dihydrogen phosphate adjusted to pH 2.5 with phosphoric acid).[19][20]

  • System Suitability: Inject a solution containing both the labeled and unlabeled calcium pantothenate to determine their retention times. The retention times should be nearly identical.

  • Purity Assessment:

    • Prepare a solution of the ¹³C₃ ¹⁵N labeled calcium pantothenate at a suitable concentration (e.g., 10-50 µg/mL).[19][20]

    • Inject the solution into the HPLC system.

    • Monitor the chromatogram at the UV absorbance maximum (around 204-212 nm).[19][20][21][22]

    • Assess the purity by calculating the peak area percentage of the main peak.

Diagram: HPLC-UV Purity Assessment Workflow

G cluster_hplc HPLC-UV Purity Assessment A Prepare Mobile Phase C Inject into HPLC System A->C B Prepare Sample Solution B->C D Monitor at λmax (204-212 nm) C->D Separation on C18 Column E Analyze Chromatogram for Purity D->E Peak Area Integration

Caption: A streamlined workflow for assessing the purity of labeled calcium pantothenate using HPLC-UV.

Protocol 3: Isotopic Enrichment and Identity Confirmation by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for confirming the identity and isotopic enrichment of the labeled standard.

Causality: This method provides high specificity and sensitivity. By monitoring the mass-to-charge ratio (m/z) of the parent and fragment ions for both the labeled and unlabeled compounds, their identity and the isotopic purity of the labeled standard can be unequivocally confirmed.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the ¹³C₃ ¹⁵N labeled calcium pantothenate.

  • LC Separation: Use an appropriate LC method (as described in Protocol 2) to separate the analyte from any potential interferences.

  • MS/MS Analysis:

    • Infuse the solution directly or analyze the LC eluent by electrospray ionization (ESI) mass spectrometry.

    • In positive or negative ion mode, acquire the full scan mass spectrum to identify the molecular ions of both the labeled ([M+H]⁺ or [M-H]⁻) and any residual unlabeled compound.

    • Perform fragmentation (MS/MS) of the parent ions to generate characteristic product ions.

    • The mass transitions for the labeled compound will be 4 amu higher than for the unlabeled compound.[15]

  • Isotopic Enrichment Calculation: Compare the peak area of the labeled compound's mass transition to that of the unlabeled compound to determine the isotopic enrichment.

Diagram: LC-MS/MS Identity and Enrichment Workflow

G cluster_ms LC-MS/MS Analysis A LC Separation B Electrospray Ionization (ESI) A->B C Parent Ion Selection (MS1) B->C D Fragmentation (CID) C->D Isolation of [M+H]⁺ E Product Ion Detection (MS2) D->E Generation of Fragments F Data Analysis E->F Confirm Mass Shift & Calculate Enrichment

Caption: Workflow for the confirmation of identity and isotopic enrichment using LC-MS/MS.

Conclusion

¹³C₃ ¹⁵N labeled calcium pantothenate is a high-fidelity internal standard essential for the accurate quantification of vitamin B5. Its physicochemical properties closely mirror those of the native compound, ensuring its reliability in analytical assays. A thorough understanding of its solubility, stability, and spectroscopic characteristics, as outlined in this guide, is fundamental for researchers, scientists, and drug development professionals to achieve robust and reproducible results. The provided protocols offer a validated framework for the proper handling, characterization, and implementation of this critical analytical tool.

References

  • Calcium Pantothenate. The Japanese Pharmacopoeia. [Link]

  • Evaluation of stability data of calcium pantothenate in a vitamin food supplement packaged in blister Aclar / Aluminium. Toxic Docs. [Link]

  • Vitamin B5. DSM. [Link]

  • Stable Isotope-labeled Standards. Amerigo Scientific. [Link]

  • Pantothenic Acid (Vitamin B5). University of Bristol. [Link]

  • Development And Validation of UV Spectroscopic Method for Estimation of Calcium Pantothenate in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences. [Link]

  • Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. National Institute of Standards and Technology. [Link]

  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research. [Link]

  • Calcium Pantothenate. PubChem. [Link]

  • Safety Assessment of Panthenol, Pantothenic Acid, and Derivatives as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Calcium Pantothenate USP 2025. U.S. Pharmacopeia. [Link]

  • Kalyani Peluri, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 11, 79-87. International Journal of Pharmaceutical Sciences. [Link]

  • Chemical Stability of Vitamin B5. ResearchGate. [Link]

  • Calcium DL-pantothenate. PubChem. [Link]

  • Liquid chromatographic method for determination of calcium pantothenate preparations and related stability studies. Journal of Food and Drug Analysis. [Link]

  • Liquid Chromatographic Method for Determination of Calcium Pantothenate Preparations and Related Stability Studies. ResearchGate. [Link]

  • Isotopic labeling. Wikipedia. [Link]

  • Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. PubMed Central. [Link]

Sources

Foundational

Technical Guide: Vitamin B5 as a Precursor to Coenzyme A

The following technical guide details the biosynthetic conversion of Vitamin B5 (Pantothenic Acid) to Coenzyme A (CoA), focusing on enzymology, kinetic regulation, and experimental validation. Topic: Biosynthesis, Enzymo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biosynthetic conversion of Vitamin B5 (Pantothenic Acid) to Coenzyme A (CoA), focusing on enzymology, kinetic regulation, and experimental validation.

Topic: Biosynthesis, Enzymology, and Therapeutic Targeting of the CoA Pathway Audience: Researchers, Biochemists, and Drug Development Professionals

Executive Summary

Coenzyme A (CoA) is the universal acyl carrier essential for the TCA cycle, fatty acid oxidation, and lipid synthesis.[1][2] Its biosynthesis from Vitamin B5 (Pantothenic Acid) is a highly conserved, five-step enzymatic cascade. For drug developers, this pathway presents a dichotomy: it is a critical metabolic vulnerability in pathogenic bacteria (which possess distinct PanK structural classes) and the etiology of neurodegenerative diseases in humans (specifically PANK2 mutations in PKAN).

This guide dissects the molecular mechanism of this conversion, provides validated protocols for assaying the rate-limiting enzyme (Pantothenate Kinase), and structures the kinetic data necessary for high-throughput screening (HTS) campaigns.

Molecular Mechanism: The Biosynthetic Pathway

The conversion of Pantothenic Acid (PA) to CoA requires five enzymatic steps, consuming ATP, Cysteine, and generating ADP and pyrophosphate.

The Canonical Pathway
  • Phosphorylation: Pantothenate Kinase (PanK) phosphorylates PA to 4'-Phosphopantothenate.[2] This is the rate-limiting and committed step .

  • Condensation: Phosphopantothenoylcysteine synthetase (PPCS) condenses 4'-Phosphopantothenate with Cysteine using CTP (in bacteria) or ATP (in eukaryotes).

  • Decarboxylation: Phosphopantothenoylcysteine decarboxylase (PPCDC) removes the carboxyl group to form 4'-Phosphopantetheine.

  • Adenylation: Phosphopantetheine adenylyltransferase (PPAT) adenylates the intermediate to form Dephospho-CoA.

  • Phosphorylation: Dephospho-CoA kinase (DPCK) phosphorylates the 3'-hydroxyl of the ribose to yield mature Coenzyme A.

Pathway Visualization

The following diagram illustrates the flux from Vitamin B5 to CoA, highlighting the enzyme checkpoints.

CoABiosynthesis PA Vitamin B5 (Pantothenic Acid) PanK PanK (Pantothenate Kinase) PA->PanK P_PA 4'-Phosphopantothenate PPCS PPCS (Synthetase) P_PA->PPCS Cys Cysteine + ATP/CTP Cys->PPCS P_P_Cys 4'-Phosphopantothenoylcysteine PPCDC PPCDC (Decarboxylase) P_P_Cys->PPCDC P_Pan 4'-Phosphopantetheine PPAT PPAT (Adenylyltransferase) P_Pan->PPAT DeP_CoA Dephospho-CoA DPCK DPCK (Kinase) DeP_CoA->DPCK CoA Coenzyme A (CoA) CoA->PanK Feedback Inhibition (Acetyl-CoA in Mammals) PanK->P_PA ATP -> ADP PPCS->P_P_Cys PPCDC->P_Pan -CO2 PPAT->DeP_CoA +ATP -> PPi DPCK->CoA ATP -> ADP

Caption: Figure 1: The 5-step biosynthetic pathway of Coenzyme A. The red dashed line indicates the primary negative feedback loop where CoA or Acetyl-CoA inhibits the committed step catalyzed by PanK.

Enzymology & Regulation: The PanK Gatekeeper

The regulation of total cellular CoA levels is dictated almost entirely by the activity of Pantothenate Kinase (PanK).[3][4] Understanding the kinetic differences between human isoforms and bacterial variants is crucial for selective drug design.

Kinetic Parameters of PanK Isoforms

Human PanK exists in three active isoforms (PanK1, PanK2, PanK3) with distinct subcellular localizations and sensitivities to feedback inhibition.

Enzyme IsoformLocalization

(ATP)

(Pantothenate)
Primary Inhibitor

(Inhibitor)
Human PanK1

Cytosolic~300 µM~15 µMAcetyl-CoA~5.0 µM
Human PanK2 Mitochondrial~250 µM~14 µMAcetyl-CoA~0.1 µM
Human PanK3 Cytosolic~311 µM~14 µMAcetyl-CoA~1.0 µM
E. coli PanK (Type I) Cytosolic~150 µM~30 µMCoA (Free thiol) ~1.0 µM

Data compiled from Leonardi et al. [1] and Hong et al. [2]. Note the stringent regulation of the mitochondrial PanK2 isoform.

Mechanism of Feedback Inhibition
  • Mammalian Mechanism: The inhibition is allosteric and competitive with ATP. Acetyl-CoA binds to a regulatory domain that overlaps with the ATP binding cleft, effectively locking the enzyme in an inactive conformation. PanK2 is exquisitely sensitive to Acetyl-CoA, linking mitochondrial respiration rates directly to CoA synthesis [3].

  • Bacterial Mechanism: Type I PanK (e.g., E. coli) is inhibited primarily by unacylated CoA, not Acetyl-CoA. This structural divergence allows for the design of antimicrobials that target bacterial PanK without affecting human isoforms [4].

Experimental Protocols

To validate CoA pathway modulators, researchers must employ self-validating protocols for both enzyme activity and total cellular metabolite levels.

Protocol A: Radiometric PanK Filter-Binding Assay

This is the "Gold Standard" assay for determining


, 

, and

values. It measures the transfer of the radiolabeled gamma-phosphate from ATP to pantothenate.

Reagents:

  • Substrate: [1-

    
    C]Pantothenate (Specific activity ~50 mCi/mmol) or [
    
    
    
    -
    
    
    P]ATP.
  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl

    
    , 2.5 mM DTT.
    
  • Detection: DE81 Anion Exchange Paper (Whatman).

Step-by-Step Workflow:

  • Preparation: Prepare a reaction mix containing Buffer, 1 mM ATP, and 50 µM [

    
    C]Pantothenate.
    
  • Initiation: Add purified PanK enzyme (10–50 ng) to start the reaction. Total volume: 40 µL.

  • Incubation: Incubate at 37°C for 10–30 minutes (ensure linearity).

  • Termination: Spot 30 µL of the reaction mixture onto a DE81 filter paper disc.

  • Washing: Immediately immerse the disc in 95% Ethanol containing 1% Acetic Acid.

    • Mechanism:[2][4][5][6] The positively charged DE81 paper binds the negatively charged product ([

      
      C]Phosphopantothenate). The uncharged substrate ([
      
      
      
      C]Pantothenate) is washed away.
  • Quantification: Wash 3x (10 mins each), dry, and count in a liquid scintillation counter.

Protocol B: LC-MS/MS Quantification of Cellular CoA

For measuring total CoA levels in cell lysates (e.g., HEK293 or bacteria).

Step-by-Step Workflow:

  • Extraction: Resuspend cell pellet in 500 µL of ice-cold 5% Sulfosalicylic Acid (SSA) containing 50 µM [

    
    C
    
    
    
    ,
    
    
    N
    
    
    ]CoA internal standard.
  • Lysis: Sonicate (3 pulses, 10s) and centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant Prep: Transfer supernatant to an autosampler vial.

  • Chromatography: Inject 10 µL onto a C18 Reverse Phase column (e.g., Agilent Zorbax).

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

    • Mobile Phase B: Acetonitrile.

  • Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+) mode. Monitor MRM transitions:

    • CoA: 768.1

      
       261.1 m/z
      
    • Acetyl-CoA: 810.1

      
       303.1 m/z
      

Therapeutic Implications

PKAN: Pantothenate Kinase-Associated Neurodegeneration

PKAN is an autosomal recessive disorder caused by mutations in PANK2.[7][8][9][10]

  • Pathology: Loss of PanK2 activity leads to localized CoA deficiency in the globus pallidus, causing iron accumulation (the "Eye-of-the-Tiger" MRI sign) and neurodegeneration.

  • Therapeutic Strategy: Since PanK is bypassed, standard B5 supplementation is ineffective. Alternative strategies involve CoA-independent rescue (e.g., 4'-phosphopantetheine precursors) that can cross the blood-brain barrier and enter the pathway downstream of PanK [5].

Antimicrobial Drug Targets

Because bacterial PanK (Type I) and human PanK (Type II) share very low sequence homology (<20%) and different feedback inhibitors (CoA vs. Acetyl-CoA), small molecules can selectively inhibit the bacterial enzyme.

  • Target: The PanK dimer interface.

  • Mechanism: Compounds that mimic the allosteric inhibitor (CoA) of bacteria but do not fit the Acetyl-CoA site of human enzymes.

Regulatory Network Visualization

The following diagram depicts the differential regulation relevant to drug discovery.

PanKRegulation cluster_human Human (Mitochondria/Cytosol) cluster_bacteria Bacteria (e.g., E. coli) hPanK Human PanK2 hCoA Acetyl-CoA hCoA->hPanK Strong Inhibition (IC50 ~0.1 µM) bPanK Bacterial PanK (Type I) bCoA Free CoA (SH) bCoA->bPanK Strong Inhibition

Caption: Figure 2: Differential feedback regulation. Human PanK2 is inhibited by Acetyl-CoA, whereas Bacterial PanK is inhibited by free CoA. This structural divergence is a key basis for selective antibiotic design.

References

  • Leonardi, R., et al. (2005).[4] Modulation of Pantothenate Kinase 3 Activity by Small Molecules. Journal of Biological Chemistry. Link

  • Hong, B.S., et al. (2007).[4] Structural basis for the feedback regulation of Escherichia coli pantothenate kinase by coenzyme A. Journal of Biological Chemistry. Link

  • Rock, C.O., et al. (2000). Role of Feedback Regulation of Pantothenate Kinase (CoaA) in Control of Coenzyme A Levels in Escherichia coli. Journal of Bacteriology. Link

  • Spry, C., et al. (2008). Coenzyme A biosynthesis: an antimicrobial drug target. FEMS Microbiology Reviews. Link

  • Hayflick, S.J., et al. (2003). Pantothenate Kinase-Associated Neurodegeneration (PKAN).[7][8][10] GeneReviews. Link

Sources

Exploratory

Advanced Stable Isotope Labeling in Nutritional Science: A Technical Guide

Topic: Introduction to Stable Isotope Labeling in Nutritional Science Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Stable isotope labeling...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to Stable Isotope Labeling in Nutritional Science Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Stable isotope labeling has transcended its origins in geochemistry to become the definitive tool for quantitative nutritional science. Unlike radioactive tracers, stable isotopes (


, 

,

,

) are non-ionizing and safe for vulnerable populations, including neonates and pregnant women.[1] This guide provides a technical deep-dive into the three primary applications of this technology: Total Energy Expenditure (TEE) via Doubly Labeled Water, Micronutrient Bioavailability via intrinsic labeling, and Metabolic Flux (specifically protein turnover). It is designed to move beyond theory into executable experimental logic.

Part 1: Fundamental Principles & Safety

Stable isotopes are naturally occurring nuclides that differ from the element’s dominant form only by neutron count (mass). They are chemically identical but physically distinguishable via Mass Spectrometry (MS).

The Core Isotopes
IsotopeNatural Abundance (%)Primary Application
Deuterium (

)
0.015%Body water assessment, lipid synthesis, energy expenditure.
Carbon-13 (

)
1.11%Substrate oxidation (breath tests), metabolic flux (glucose/amino acids).
Nitrogen-15 (

)
0.366%Protein turnover, amino acid absorption, urea kinetics.
Oxygen-18 (

)
0.20%Energy expenditure (DLW method).

Safety Profile: Stable isotopes emit no radiation.[2][3][4][5] The safety margin is immense; for example, toxic effects of Deuterium oxide (


) only appear at body water enrichments >15%, whereas nutritional studies rarely exceed 0.1–0.5%.

Part 2: The Gold Standard – Doubly Labeled Water (DLW)

The DLW method is the only technique capable of measuring Total Energy Expenditure (TEE) in free-living subjects over days to weeks, making it critical for obesity research and drug development (metabolic modifiers).

The Mechanism

The subject is dosed with water labeled with both


 and 

.[6][7]
  • Deuterium (

    
    )  equilibrates with the Total Body Water (TBW) pool and is eliminated only via water loss (urine, sweat, breath vapor).[7]
    
  • Oxygen-18 (

    
    )  equilibrates with TBW and the bicarbonate pool (via carbonic anhydrase). It is eliminated via water loss AND  Carbon Dioxide (
    
    
    
    ) production.[6][7]
  • The Delta: The difference in elimination rates between

    
     and 
    
    
    
    is proportional to
    
    
    production (
    
    
    ), which converts to TEE via the Weir equation.
Visualization: DLW Elimination Kinetics

DLW_Mechanism cluster_input Input (Dose) cluster_body Body Pools Dose Doubly Labeled Water (2H2_18O) TBW Total Body Water (Equilibration) Dose->TBW Oral Dosing Bicarb Bicarbonate Pool (H2CO3) TBW->Bicarb Rapid Exchange (Carbonic Anhydrase) Urine Urine/Sweat/Vapor (Water Loss) TBW->Urine 2H & 18O Elimination Breath Breath CO2 (Metabolic Loss) Bicarb->Breath 18O Elimination ONLY

Caption: Differential elimination pathways. Deuterium traces water loss; Oxygen-18 traces both water loss and metabolic CO2 production.

Experimental Protocol (Adult Human)

Step 1: Baseline Sampling

  • Collect baseline urine/saliva to establish natural abundance background (critical for precision).

Step 2: Dosing

  • Dose: 0.12 g

    
     (99.9%) per kg body weight + 2.0 g 
    
    
    
    (10%) per kg body weight.
  • Administration: Oral bolus.[8] Rinse container with tap water and have subject drink rinse to ensure 100% dose delivery.

Step 3: Equilibration

  • Wait 4–5 hours.[9] Isotope must equilibrate across all body water compartments.

  • Collect "Time Zero" sample (post-equilibration).

Step 4: Free-Living Period

  • Subject resumes normal life for 7–14 days (1–3 biological half-lives of the isotope).

  • Sampling: Collect urine/saliva samples at specific intervals (e.g., Day 1, 7, 14) or daily depending on the "multipoint" vs. "two-point" calculation method.

Step 5: Analysis (IRMS)

  • Analyze samples using Isotope Ratio Mass Spectrometry (IRMS).[10][11][12][13]

  • Calculate

    
     using the Schoeller equation:
    
    
    
    
    (Where
    
    
    is TBW,
    
    
    are elimination rates, and coefficients correct for fractionation).

Part 3: Bioavailability – Intrinsic vs. Extrinsic Labeling

In drug development and nutritional supplement testing, how you label the substrate dictates the validity of your data.

The Matrix Effect
  • Extrinsic Labeling: Adding an isotope tracer (e.g.,

    
     or 
    
    
    
    salt) onto a food immediately before ingestion.
    • Risk:[14] The tracer may not bind to the food matrix (phytates, proteins) the same way as the native nutrient, leading to overestimation of bioavailability.

  • Intrinsic Labeling: Biologically incorporating the isotope into the plant or animal tissue during growth.

    • Benefit: The tracer is physically trapped within the cellular matrix, mimicking digestion kinetics perfectly.

Protocol: Intrinsic Labeling of Crops (Hydroponic Method)

To study Zinc bioavailability from wheat:

  • Cultivation: Grow wheat in a hydroponic silica sand system.

  • Isotope Introduction: Replace standard nutrient solution with a solution containing

    
     (highly enriched >90%) during the grain-filling stage.
    
  • Harvest & Processing: Harvest mature grain. Mill into flour.

  • Validation: Digest a sample and analyze via ICP-MS to confirm the

    
     is incorporated into the gluten/starch matrix, not just surface-adsorbed.
    

Part 4: Metabolic Flux – Protein Turnover

Static measurements (plasma concentration) do not reveal metabolic dynamics. Stable isotopes allow the calculation of Fractional Synthetic Rate (FSR) —critical for assessing drugs treating sarcopenia or cachexia.

The Precursor-Product Method

To measure Muscle Protein Synthesis (MPS), we trace the incorporation of a labeled amino acid (Precursor) into muscle protein (Product).

Tracer of Choice: L-[ring-


]phenylalanine (

-Phe).[15]
  • Why Phe? It is an essential amino acid (not synthesized by the body) and is not oxidized in muscle, simplifying the kinetic model.

Workflow: Muscle Protein Synthesis

Protein_Turnover cluster_steady Steady State (2-3 hours) Start Subject Fasted (Overnight) Baseline_Biopsy 1. Baseline Muscle Biopsy (Background Enrichment) Start->Baseline_Biopsy Infusion 2. Continuous IV Infusion L-[ring-13C6]Phenylalanine Baseline_Biopsy->Infusion Plasma Plasma Pool (Precursor Enrichment) Infusion->Plasma Tracer Entry Tissue Intracellular Pool (Tissue Free AA) Plasma->Tissue Transport Final_Biopsy 3. Final Muscle Biopsy (Bound Protein Enrichment) Tissue->Final_Biopsy Protein Synthesis Analysis 4. GC-MS / LC-MS Analysis Calculate FSR Final_Biopsy->Analysis

Caption: Continuous infusion protocol. The rate of tracer appearance in the bound protein fraction (biopsy) relative to the precursor pool determines synthesis rate.

Calculation (FSR)


  • 
    : Enrichment of protein-bound Phe at time 2 and 1.
    
  • 
    : Average enrichment of the precursor pool (plasma or intracellular fluid).
    
  • 
    : Time between biopsies (hours).
    

Part 5: Analytical Instrumentation

Selecting the right detector is as important as the tracer.

FeatureIRMS (Isotope Ratio MS)GC-MS / LC-MS
Primary Use High-precision total oxidation (

) or DLW (

).
Molecular specificity (Amino acids, Lipids, Glucose).
Precision Extremely High (4–6 significant figures).Moderate (3–4 significant figures).
Enrichment Req. Low (Natural abundance variations).[10][16]Higher (>0.5 Mole Percent Excess).[10]
Sample Form Gas (

) via combustion.[13]
Intact or derivatized molecules.
Cost/Complexity High maintenance, specialized operator.Standard in most analytical labs.

References

  • International Atomic Energy Agency (IAEA). (2010). Stable Isotope Techniques to Develop and Monitor Nutrition Programmes. IAEA Human Health Series No. 12. Link

  • Schoeller, D. A., et al. (1986). "Energy expenditure by doubly labeled water: validation in humans and proposed calculation." The American Journal of Physiology. Link

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.[13]

  • Reitelseder, S., et al. (2020).[17] "Phenylalanine stable isotope tracer labeling of cow milk and meat and human experimental applications to study dietary protein-derived amino acid availability." Clinical Nutrition. Link

  • National Institutes of Health (NIH). "Doubly Labeled Water for Energy Expenditure." Emerging Technologies for Nutrition Research. Link

Sources

Foundational

Precision in Proteomics and Metabolomics: A Technical Guide to 13C and 15N Isotopes

Topic: Understanding 13C and 15N Isotopes in Mass Spectrometry Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide Executive Summary In the high-stakes environment of dr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding 13C and 15N Isotopes in Mass Spectrometry Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

In the high-stakes environment of drug development and systems biology, the margin for analytical error is non-existent. While deuterium (


H) labeling has historically served as a cost-effective entry point for internal standardization, the physical chemistry of modern liquid chromatography-mass spectrometry (LC-MS) demands a more robust solution.[1] This guide dissects the critical utility of Carbon-13 (

C) and Nitrogen-15 (

N) stable isotopes.[2][3][4][5][][7] Unlike deuterium, which can introduce chromatographic retention time shifts and back-exchange liability,

C and

N offer near-perfect physicochemical mimicry of endogenous analytes. This document details the physics of mass defects, the workflow of SILAC and Metabolic Flux Analysis (MFA), and the rigorous justification for transitioning to

C/

N standards for absolute quantification.

Part 1: The Physics of Resolution

Exact Mass and Mass Defect

To understand the separation of isotopologues, one must move beyond integer masses. The "nominal mass" is insufficient for high-resolution MS. The subtle differences in nuclear binding energy result in distinct mass defects —the difference between the exact mass of an isotope and its nominal integer mass.

Table 1: Exact Masses and Defects of Core Isotopes

IsotopeNominal MassExact Mass (Da)Mass Defect (mDa)Neutron Addition Delta (Da)

C
1212.000000.00N/A (Standard)

C
1313.00335+3.35+1.00335

N
1414.00307+3.07N/A

N
1515.00011+0.11+0.99704
The Resolution Requirement

A critical, often overlooked phenomenon is the mass difference between adding a neutron to a carbon nucleus versus a nitrogen nucleus.

  • 
     Mass (
    
    
    
    C -
    
    
    C) = 1.00335 Da
  • 
     Mass (
    
    
    
    N -
    
    
    N) = 0.99704 Da
  • Difference: 0.00631 Da (6.31 mDa)

Implication: To distinguish a peptide labeled with one


C atom from the same peptide labeled with one 

N atom (a "split peak" scenario in dual-labeling experiments), the mass spectrometer requires significant resolving power.

This dictates that while standard TOF instruments (R ~30k-60k) can detect the presence of labels, they cannot resolve the isotopic fine structure of mixed 13C/15N species without advanced FT-ICR or high-field Orbitrap systems.

Part 2: Quantitative Proteomics (SILAC)

Mechanism and Workflow

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) relies on metabolic incorporation. Unlike chemical tagging (TMT/iTRAQ), SILAC introduces the label in vivo, meaning all downstream processing errors (lysis, fractionation, digestion) are nullified because the heavy and light samples are mixed immediately after cell harvest.

The "Proline Problem": A common failure mode in SILAC is the metabolic conversion of high concentrations of labeled Arginine (


C

N

-Arg) into labeled Proline via the ornithine pathway. This results in "satellite peaks" that dilute quantification accuracy.
  • Correction: Titrate Arginine concentrations carefully or use cell lines auxotrophic for Proline.

SILAC Workflow Diagram

SILAC_Workflow cluster_0 Adaptation Phase cluster_1 Experimental Phase Light Cell Culture (Light Media 12C/14N) Control Control (Vehicle) Light->Control Heavy Cell Culture (Heavy Media 13C/15N) Treat Drug Treatment (Perturbation) Heavy->Treat Mix 1:1 Mixing (Whole Cell Lysate) Treat->Mix Control->Mix Digest Trypsin Digestion (Arg/Lys Cleavage) Mix->Digest MS LC-MS/MS Analysis (Quantitation) Digest->MS Peptides

Figure 1: The SILAC workflow ensures that 'Heavy' and 'Light' proteomes are mixed prior to digestion, negating technical variability in sample processing.

Part 3: Metabolic Flux Analysis (MFA)

Tracing Metabolic Fate

While SILAC is static (steady-state), MFA is dynamic. It uses


C-labeled tracers (e.g., [1,2-

C]Glucose) to map the flow of carbon through intracellular pathways.[] The distribution of isotopologues (M+0, M+1, M+2...) in downstream metabolites (like Pyruvate or Citrate) reveals the activity of specific enzymes.
MFA Workflow Diagram

MFA_Workflow Tracer 13C-Tracer Input ([1,2-13C]Glucose) Culture Cell Culture (Steady State or Kinetic) Tracer->Culture Quench Metabolism Quenching (Cold Methanol) Culture->Quench Time Point t Extract Metabolite Extraction Quench->Extract MS High-Res MS (Isotopologue Measurement) Extract->MS Model Computational Modeling (Flux Estimation) MS->Model MDV Data

Figure 2: 13C-MFA workflow. The critical step is rapid quenching to stop metabolism, preserving the isotopic snapshot.

Part 4: Small Molecule Quantitation (Internal Standards)

The Deuterium Isotope Effect

For small molecule quantification (PK/PD studies), Deuterium (


H) is often used due to low cost.[1] However, C-D bonds are shorter and stronger than C-H bonds, altering the molecule's lipophilicity.
  • Chromatographic Shift: Deuterated standards often elute earlier than the native analyte in Reversed-Phase LC.

  • Ionization Variance: If the standard elutes at a different time, it may not experience the same matrix suppression/enhancement as the analyte, rendering the "internal standard" correction invalid.

The 13C/15N Advantage

C and 

N isotopes do not significantly alter bond lengths or lipophilicity.
  • Co-elution: The labeled standard elutes at the exact same retention time as the analyte.

  • Matrix Correction: Both species experience identical ionization environments.

Table 2: Comparison of Internal Standard Isotopes

FeatureDeuterium (

H)
Carbon-13 (

C) / Nitrogen-15 (

N)
Retention Time Shifts (Usually earlier in RPLC)Perfect Co-elution
Stability Risk of H/D exchange (scrambling) in protic solventsPermanent (Non-exchangeable)
Matrix Correction Poor (if separation occurs)Excellent
Cost LowHigh
Co-elution Logic Diagram

CoElution cluster_D Deuterium (2H) Standard cluster_C 13C / 15N Standard D_Peak Standard Peak (RT: 2.1 min) Analyte_D Analyte Peak (RT: 2.2 min) D_Peak->Analyte_D Separation = Matrix Mismatch C_Peak Standard + Analyte (RT: 2.2 min)

Figure 3: Visualizing the risk of retention time shifts. 13C/15N standards ensure the standard and analyte overlap perfectly, correcting for transient ion suppression.

References

  • BOC Sciences. How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers.

  • NIST. Atomic Weights and Isotopic Compositions for Carbon.

  • Journal of the American Society for Mass Spectrometry. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins.

  • Creative Proteomics. Overview of 13C Metabolic Flux Analysis.

  • Cayman Chemical. Are there advantages to using 13C labeled internal standards over 2H labeled standards?

  • BenchChem. Assessing the Impact of Deuteration on Chromatographic Retention Time.

Sources

Exploratory

Biological Function of Pantothenic Acid and Its Labeled Analogues: A Technical Guide

Executive Summary Pantothenic acid (Vitamin B5) is the obligate precursor to Coenzyme A (CoA) and the 4'-phosphopantetheine (Ppant) prosthetic group of Acyl Carrier Protein (ACP). These cofactors are the universal acyl c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pantothenic acid (Vitamin B5) is the obligate precursor to Coenzyme A (CoA) and the 4'-phosphopantetheine (Ppant) prosthetic group of Acyl Carrier Protein (ACP). These cofactors are the universal acyl carriers in biology, essential for the TCA cycle, fatty acid synthesis, and epigenetic regulation via histone acetylation.

This guide details the biochemical mechanisms of pantothenate utilization and provides validated protocols for using its labeled analogues—stable isotopes, radioisotopes, and bioorthogonal probes—to interrogate metabolic flux and enzyme kinetics.

Part 1: Biochemistry of Pantothenic Acid & CoA Biosynthesis

The conversion of pantothenic acid to CoA is a five-step enzymatic pathway. The first step, catalyzed by Pantothenate Kinase (PanK), is the rate-limiting and primary regulatory checkpoint, subject to feedback inhibition by Acetyl-CoA and CoA.[1]

The Canonical CoA Biosynthesis Pathway

The following diagram illustrates the stepwise conversion of Pantothenate to Coenzyme A.

CoABiosynthesis PA Pantothenic Acid PPA 4'-Phosphopantothenate PA->PPA PanK (ATP) PPC 4'-Phosphopantothenoyl-L-cysteine PPA->PPC PPCS (CTP/ATP + Cys) PPant 4'-Phosphopantetheine PPC->PPant PPCDC dpCoA Dephospho-CoA PPant->dpCoA PPAT (ATP) CoA Coenzyme A dpCoA->CoA DPCK (ATP) CoA->PA Feedback Inhibition

Figure 1: The CoA biosynthetic pathway. PanK (Pantothenate Kinase) is the rate-limiting gatekeeper.[1] Subsequent enzymes: PPCS (Phosphopantothenoylcysteine synthetase), PPCDC (Phosphopantothenoylcysteine decarboxylase), PPAT (Phosphopantetheine adenylyltransferase), DPCK (Dephospho-CoA kinase).

Part 2: Labeled Analogues: Strategic Selection

The choice of analogue dictates the experimental resolution. Researchers must distinguish between metabolic tracers (which do not perturb the system) and chemical probes (which may alter kinetics).

Analogue ClassSpecific CompoundPrimary ApplicationDetection Method
Stable Isotope

-Pantothenate
Metabolic Flux Analysis (MFA); CoA half-life determination.LC-MS/MS (MRM)
Radioisotope

-Pantothenate
Enzyme kinetics (PanK assays); Cellular uptake studies.Scintillation Counting
Bioorthogonal Alkynyl-Pantothenate (HoA)Proteomic profiling of CoA-binding proteins; Protein phosphopantetheinylation.Click Chemistry / Fluorescence
Inhibitor N-Pentylpantothenamide (N5-Pan)Antimicrobial mechanism studies (CoA antimetabolite).Growth Inhibition / LC-MS

Part 3: Experimental Protocols

Protocol A: Targeted Metabolic Flux Analysis (SILEC Method)

Objective: Quantify intracellular CoA flux and turnover using Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC). Rationale: Standard metabolomics often fails to distinguish between CoA derived from media uptake versus de novo synthesis. Using stable isotope-labeled pantothenate (


) allows for precise mass isotopomer distribution analysis.
Workflow Diagram

SILEC_Workflow Step1 1. Adaptation Phase Passage cells 3x in custom media (Pantothenate-free DMEM + [13C,15N]PA) Step2 2. Treatment/Perturbation Treat with drug or gene knockdown Step1->Step2 Step3 3. Extraction (Crucial) Cold (-20°C) 80:20 Methanol:Water + Internal Standard Step2->Step3 Step4 4. Analysis LC-MS/MS (MRM Mode) Target: CoA (768 -> 412) vs Labeled CoA (772 -> 416) Step3->Step4

Figure 2: SILEC workflow for CoA flux analysis. Cold extraction is critical to prevent CoA degradation.

Step-by-Step Methodology
  • Media Preparation: Prepare pantothenate-deficient DMEM (custom order or dialyzed FBS). Supplement with

    
    
    
    
    
    -calcium pantothenate.
  • Labeling: Culture cells for >3 doublings to ensure >99% isotopic enrichment of the steady-state CoA pool.

  • Extraction (Critical Step):

    • Wash cells rapidly with ice-cold ammonium formate (isotonic, pH 7.4) to remove extracellular media.

    • Lyse immediately with -20°C 80% Methanol / 20% Water .

    • Note: Do not use acid extraction (e.g., PCA) without neutralization, as it hydrolyzes CoA thioesters.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax HSS T3).

    • Mobile Phase A: 10 mM Ammonium Acetate, pH 9 (CoA is stable at basic pH).

    • Mobile Phase B: Acetonitrile.

    • Monitor transitions:

      
       (Natural) and 
      
      
      
      (Labeled).
Protocol B: Radiometric Pantothenate Kinase (PanK) Assay

Objective: Determine PanK specific activity or screen inhibitors (


).
Scientific Integrity Note:  Unlike standard kinase assays that use 

and P81 paper (binding basic peptides), PanK assays should use

Pantothenate
and DE81 anion exchange paper .
  • Why? The substrate (Pantothenate) is a carboxylic acid (neutral/weakly anionic). The product (Phosphopantothenate) is a phosphate (strongly anionic). DE81 binds the phosphate product. Unreacted

    
    Pantothenate is washed away.
    
Protocol
  • Reaction Mix (50

    
    L): 
    
    • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

      
      .
      
    • ATP: 2.5 mM (Cold/Unlabeled).[1]

    • Substrate: 45

      
       D-
      
      
      
      Pantothenate (Specific Activity ~50 mCi/mmol).
    • Enzyme: 5–10 ng purified PanK protein.

  • Incubation: 37°C for 10 minutes.

  • Termination: Spot 40

    
    L of reaction mix immediately onto DE81 (Diethylaminoethyl) filter paper  discs.
    
  • Washing (The Separation):

    • Immerse discs in 1% Acetic Acid in 95% Ethanol.

    • Wash 3 x 10 minutes.[2]

    • Mechanism: The acidic ethanol keeps the unreacted Pantothenate protonated (neutral) and soluble, washing it off. The Phosphopantothenate remains charged and bound to the DE81 cationic groups.

  • Quantification: Dry discs and count in liquid scintillation fluid.

Part 4: Therapeutic Implications & Drug Discovery[3]

Pantothenate Kinase-Associated Neurodegeneration (PKAN)

PKAN is caused by mutations in the PANK2 gene.[1]

  • Mechanism: Loss of PanK2 activity leads to reduced neuronal CoA, impairing mitochondrial function and lipid metabolism.

  • Therapeutic Strategy: Allosteric activators of alternate isoforms (PanK3) or CoA-replacement therapies (e.g., 4'-phosphopantetheine) are currently in clinical investigation.

Antimicrobial Targets: Pantothenamides

Pantothenamides (e.g., N5-Pan) are "hijacked" substrates.

  • Mechanism: Bacterial PanK phosphorylates N5-Pan. It is processed through the pathway to form Ethyldethia-CoA (an inactive CoA analogue).

  • Lethality: This "crypto-CoA" inhibits CoA-dependent enzymes (like Acyl Carrier Protein synthase), effectively stalling fatty acid synthesis.

References

  • Leonardi, R., et al. (2005). "Coenzyme A: Back in action." Progress in Lipid Research.

  • Sibon, O.C.M., et al. (2011). "Stable isotope labeling by essential nutrients in cell culture (SILEC) for preparation of labeled coenzyme A and its thioesters." Analytical Chemistry.

  • Strauss, E., & Begley, T.P. (2002). "The antibiotic activity of N-pentylpantothenamide results from its conversion to ethyldethia-coenzyme A, a coenzyme A antimetabolite." Journal of Biological Chemistry.

  • Meier, J.L., et al. (2006). "Synthesis and evaluation of bioorthogonal pantetheine analogues for in vivo protein modification." Journal of the American Chemical Society.

  • Sharma, L.K., et al. (2018).[1] "A therapeutic approach to pantothenate kinase associated neurodegeneration." Nature Communications.

Sources

Foundational

The Gold Standard in Metabolic Analysis: A Technical Guide to Vitamin B5, Calcium Salt Hydrate-¹³C₃ ¹⁵N

Foreword: The Pursuit of Precision in a Post-Genomic World In the intricate landscape of modern biological research, the focus has irrevocably shifted from not just what is present in a biological system, but how much an...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pursuit of Precision in a Post-Genomic World

In the intricate landscape of modern biological research, the focus has irrevocably shifted from not just what is present in a biological system, but how much and how dynamically it changes. For researchers, scientists, and drug development professionals, this necessitates analytical tools of the highest precision and reliability. It is in this context that stable isotope-labeled internal standards have become the cornerstone of quantitative mass spectrometry. This guide provides an in-depth technical exploration of one such critical tool: Vitamin B5, Calcium Salt Hydrate, isotopically labeled with three Carbon-13 atoms and one Nitrogen-15 atom on its β-alanine moiety. This document moves beyond a simple recitation of facts to provide a comprehensive understanding of its structure, synthesis, and, most importantly, its application as a self-validating system for robust and reproducible quantification of vital metabolites.

Part 1: Deconstructing the Molecule: Chemical Identity and Physicochemical Properties

Unveiling the Isotopic Labels: The Chemical Structure

Vitamin B5, or pantothenic acid, is an essential nutrient that serves as the metabolic precursor to Coenzyme A (CoA), a pivotal molecule in countless biochemical pathways.[1] The isotopically labeled version, formally known as Calcium bis(3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino](1,2,3-¹³C₃, ¹⁵N)propanoate) hydrate, is specifically designed for use as an internal standard in mass spectrometry.

The key to its efficacy lies in the precise placement of the stable isotopes. The three Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom are incorporated into the β-alanine portion of the pantothenate molecule. This labeling results in a mass shift that allows it to be distinguished from its naturally occurring, unlabeled counterpart by a mass spectrometer, while retaining nearly identical chemical and physical properties.

Below is a diagram illustrating the precise location of the isotopic labels:

Caption: Location of ¹³C and ¹⁵N labels on the β-alanine portion of the pantothenate molecule.

A Glimpse into Synthesis: Crafting the Labeled Standard

The synthesis of isotopically labeled compounds is a meticulous process. While the complete industrial synthesis is often proprietary, the general strategy involves the use of a labeled precursor. In this case, the synthesis hinges on the availability of β-alanine-¹³C₃, ¹⁵N.[2] This labeled amino acid is then coupled with D-pantolactone to form the isotopically labeled pantothenic acid.[3]

The synthesis of β-alanine itself can be achieved through various chemical routes, such as the ammoniation of acrylic acid or acrylonitrile.[4] To produce the labeled version, these starting materials would need to contain the desired ¹³C and ¹⁵N isotopes. The final step involves the formation of the calcium salt, which enhances the stability of the compound.

Physicochemical Properties: A Comparative Overview

A fundamental principle of using stable isotope-labeled internal standards is that their physicochemical properties should be virtually identical to their unlabeled counterparts. This ensures they behave similarly during sample preparation, chromatography, and ionization.

PropertyUnlabeled Calcium Pantothenate HydrateLabeled Calcium Pantothenate Hydrate-¹³C₃ ¹⁵NSignificance of Similarity
Molecular Formula C₁₈H₃₂CaN₂O₁₀·H₂O[¹³C₃]₂C₁₂H₃₂Ca[¹⁵N]₂O₁₀·H₂OThe mass difference is the key analytical distinction.
Appearance White, crystalline powderWhite, crystalline powderEnsures similar handling and dissolution characteristics.
Solubility Freely soluble in waterExpected to be freely soluble in waterCritical for preparing stock solutions and for behavior in biological matrices.
Stability Stable in air, but hygroscopicExpected to have similar stabilityImportant for storage and to prevent degradation during analysis.
pKa Not significantly differentExpected to be nearly identicalGoverns the charge state of the molecule at a given pH, affecting chromatographic retention and ionization efficiency.
Chromatographic Retention Time -Co-elutes with the unlabeled formThis is a critical requirement for accurate quantification, as it ensures both analyte and standard experience the same matrix effects.

Note: While significant differences are not expected, minor isotopic effects on properties like chromatographic retention time can sometimes be observed, though they are typically negligible in the context of its use as an internal standard.

Part 2: The Application in Focus: A Workflow for Coenzyme A Quantification

The primary application of Vitamin B5, Calcium Salt Hydrate-¹³C₃ ¹⁵N is as an internal standard for the quantification of pantothenic acid and its downstream metabolites, most notably Coenzyme A (CoA) and its various acyl-CoA derivatives, by stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

The Principle of Stable Isotope Dilution Analysis (SIDA)

SIDA is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample at the earliest possible stage of the workflow. The ratio of the signal from the endogenous (unlabeled) analyte to the signal from the added (labeled) internal standard is then measured by mass spectrometry. Because the analyte and the internal standard are chemically identical, any loss of material during sample preparation and analysis will affect both equally, thus preserving the ratio and allowing for highly accurate and precise quantification.

Caption: A generalized workflow for Stable Isotope Dilution Analysis.

Experimental Protocol: Quantification of Short-Chain Acyl-CoAs in Cultured Cells

This protocol provides a detailed, step-by-step methodology for the quantification of a panel of short-chain acyl-CoAs in mammalian cell culture using Vitamin B5, Calcium Salt Hydrate-¹³C₃ ¹⁵N as the internal standard precursor. This method is adapted from established procedures in the field.[5][7]

Materials:

  • Vitamin B5, Calcium Salt Hydrate-¹³C₃ ¹⁵N

  • Mammalian cells of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, LC-MS grade, ice-cold

  • Water, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge capable of 4°C

  • Sonicator

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh a small amount of Vitamin B5, Calcium Salt Hydrate-¹³C₃ ¹⁵N and dissolve it in LC-MS grade water to create a concentrated stock solution (e.g., 1 mg/mL).

    • Store the stock solution at -20°C. From this, prepare working solutions at the desired concentration for spiking into samples.

  • Sample Collection:

    • Grow mammalian cells to the desired confluency.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping into a pre-chilled tube.

    • Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

    • Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until extraction.

  • Metabolite Extraction:

    • Resuspend the frozen cell pellet in a pre-chilled extraction solvent (e.g., 80:20 methanol:water) containing the ¹³C₃,¹⁵N-labeled internal standard at a known concentration.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

    • Carefully collect the supernatant containing the metabolites.

  • Sample Cleanup (Optional but Recommended):

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the metabolite extract onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol with ammonium acetate).

  • Sample Preparation for LC-MS/MS:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in an LC-MS compatible solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 reversed-phase column for chromatographic separation.

    • Use a gradient elution with mobile phases typically consisting of an aqueous component with a modifier (e.g., ammonium acetate or formic acid) and an organic component (e.g., acetonitrile).

    • Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, monitoring the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each unlabeled acyl-CoA and its corresponding ¹³C₃,¹⁵N-labeled internal standard.

Table of Exemplary MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Labeled Internal StandardLabeled Precursor Ion (m/z)Labeled Product Ion (m/z)
Coenzyme A 768.1261.1¹³C₃,¹⁵N-Coenzyme A772.1261.1
Acetyl-CoA 810.1303.1¹³C₃,¹⁵N-Acetyl-CoA814.1303.1
Propionyl-CoA 824.1317.1¹³C₃,¹⁵N-Propionyl-CoA828.1317.1
Succinyl-CoA 868.1361.1¹³C₃,¹⁵N-Succinyl-CoA872.1361.1
Malonyl-CoA 854.1347.1¹³C₃,¹⁵N-Malonyl-CoA858.1347.1

Note: The product ions listed are common fragments, but the optimal transitions should be determined empirically on the specific instrument used.

  • Data Analysis:

    • Integrate the chromatographic peaks for each unlabeled analyte and its corresponding labeled internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard for each sample.

    • Prepare a calibration curve by analyzing a series of standards with known concentrations of the unlabeled analytes and a fixed concentration of the labeled internal standard. Plot the peak area ratio against the concentration of the analyte.

    • Determine the concentration of the acyl-CoAs in the unknown samples by interpolating their peak area ratios from the calibration curve.

Part 3: Ensuring Scientific Integrity: A Self-Validating System

The use of a stable isotope-labeled internal standard like Vitamin B5, Calcium Salt Hydrate-¹³C₃ ¹⁵N is inherently a self-validating system. By co-eluting with the analyte of interest and having the same chemical properties, it internally corrects for variations that can plague other quantitative methods. This approach provides a high degree of trustworthiness in the generated data, which is paramount in research and drug development where decisions are based on these quantitative outcomes. The near-perfect correction for matrix effects and extraction inconsistencies ensures that the final reported concentrations are a true reflection of the biological reality.

Conclusion: An Indispensable Tool for Modern Research

Vitamin B5, Calcium Salt Hydrate-¹³C₃ ¹⁵N is more than just a chemical reagent; it is a key that unlocks the ability to perform highly accurate and precise quantitative analysis of a critical sector of the metabolome. Its well-defined chemical structure with strategic isotopic labeling, combined with the robust methodology of stable isotope dilution analysis, provides researchers with a powerful tool to investigate cellular metabolism, disease pathogenesis, and the efficacy of therapeutic interventions. As the demand for high-quality, reproducible quantitative data continues to grow, the importance of such meticulously designed internal standards will only increase, solidifying their place as a gold standard in the field.

References

  • Luo, W., et al. (2022). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 10, 933543. [Link]

  • Basu, S. S., Mesaros, C., Gelhaus, S. L., & Blair, I. A. (2011). Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters. Analytical chemistry, 83(4), 1363–1369. [Link]

  • Basu, S. S., & Blair, I. A. (2011). SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards. Nature protocols, 6(5), 624–635. [Link]

  • Jones, A. E., Arias, N. J., Acevedo, A., Reddy, S. T., Divakaruni, A. S., & Meriwether, D. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(10), 682. [Link]

  • Hayen, H., & Volmer, D. A. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical chemistry, 77(9), 2863–2870. [Link]

  • Frey, A. J., Feldman, D. R., Trefely, S., Worth, A. J., Basu, S. S., & Snyder, N. W. (2016). LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and 13C-isotopic labeling of acyl-coenzyme A thioesters. Analytical chemistry, 88(18), 9205–9213. [Link]

  • National Center for Biotechnology Information (n.d.). Calcium Pantothenate. PubChem Compound Summary for CID 443753. Retrieved from [Link].

  • precisionFDA. (n.d.). CALCIUM PANTOTHENATE. Retrieved from [Link]

  • Chen, Y., et al. (2024). One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransformation. International Journal of Molecular Sciences, 25(1), 1. [Link]

  • Worth, A. J., Trefely, S., & Snyder, N. W. (2013). Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. Analytical biochemistry, 441(1), 30–35. [Link]

  • National Center for Biotechnology Information (n.d.). Calcium D-pantothenate; Vitamin B5 calcium salt. PubChem Compound Summary for CID 146157031. Retrieved from [Link].

  • Trefely, S., et al. (2020). Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. Open biology, 10(9), 200183. [Link]

  • Waters Corporation. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved from [Link]

  • Benchling. (n.d.). Protocols. Retrieved from [Link]

  • Zhang, X., et al. (2023). Development of targeted hydrophilic interaction liquid chromatography-tandem mass spectrometry method for acyl-Coenzyme A coveri. Journal of Chromatography A, 1709, 464379. [Link]

  • Leonardi, R., & Jackowski, S. (2007). Biosynthesis of pantothenic acid and coenzyme A. EcoSal plus, 2(2). [Link]

  • Qi, Y., et al. (2015). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Metabolomics, 11(6), 1736–1746. [Link]

  • Pop, C. E., et al. (2016). BIOENGINEERING 938 PANTOTHENIC ACID – APPLICATIONS, SYNTHESIS AND BIOSYNTHESIS. Scientific Bulletin. Series F. Biotechnologies, XX, 240-245. [Link]

  • F1000Research. (2015). In vivo stable isotope labeling of 13C and 15N... [Poster]. [Link]

  • Coplen, T. B., et al. (2003). Two new organic reference materials for δ13C and δ15N measurements and a new value for the δ13C of NBS 22 oil. Rapid Communications in Mass Spectrometry, 17(21), 2477-2479. [Link]

  • News-Medical.net. (2024). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. [Link]

  • Germain, L. R., et al. (2024). Comparison of δ13C and δ15N of ecologically relevant amino acids among beluga whale tissues. PLOS ONE, 19(5), e0302271. [Link]

  • Cologna, M., et al. (2023). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. International Journal of Molecular Sciences, 24(19), 14902. [Link]

Sources

Protocols & Analytical Methods

Method

LC-MS/MS quantification of pantothenic acid using a 13C3 15N internal standard

Precision Quantification of Pantothenic Acid (Vitamin B5) in Human Plasma via LC-MS/MS using Stable Isotope Dilution Executive Summary This protocol details a robust, self-validating LC-MS/MS method for the quantificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Quantification of Pantothenic Acid (Vitamin B5) in Human Plasma via LC-MS/MS using Stable Isotope Dilution

Executive Summary

This protocol details a robust, self-validating LC-MS/MS method for the quantification of Pantothenic Acid (Vitamin B5) in human plasma. Unlike standard methods that suffer from matrix suppression and isobaric interferences, this workflow utilizes a


-labeled internal standard (IS) . This specific isotopologue provides a +4 Da mass shift, ensuring no cross-talk with natural abundance isotopes while perfectly tracking the extraction efficiency and ionization variance of the endogenous analyte.

Key Performance Indicators:

  • Linearity: 10 – 2000 ng/mL

  • Sample Volume: 50 µL

  • Run Time: 6.0 Minutes[1]

  • Matrix Approach: Surrogate Matrix (BSA) or Standard Addition (due to ubiquitous endogenous levels).

Scientific Background & Mechanistic Logic

The Analyte and the Challenge

Pantothenic Acid (PA) is a highly polar, water-soluble vitamin (MW 219.23) and a precursor to Coenzyme A.[2]

  • Challenge 1: Polarity. PA retains poorly on standard C18 columns, often eluting in the void volume where ion suppression (salts, proteins) is highest.

  • Challenge 2: Ubiquity. PA is present in all biological matrices.[2] Obtaining a "blank" plasma for calibration curves is biologically impossible.

  • Challenge 3: Stability. PA is susceptible to hydrolysis under extreme pH.

The Solution: Stable Isotope Dilution

We employ Calcium Pantothenate-[


] .[3]
  • Why

    
    ?  A standard deuterated IS (e.g., D3) can undergo deuterium exchange in acidic mobile phases or exhibit slight chromatographic shifts (the "deuterium isotope effect"), leading to separation from the analyte and failure to correct for matrix effects at the exact moment of ionization. The 
    
    
    
    label is chemically stable and co-elutes perfectly with the analyte.
  • Mass Shift: The +4 Da shift moves the IS (m/z 224) safely beyond the natural isotopic envelope of endogenous PA (m/z 220).

Experimental Workflow

Visualized Protocol

The following diagram illustrates the critical path from sample preparation to data acquisition.

G Sample Plasma Sample (50 µL) IS_Add Add IS Spike (13C3 15N-PA) Sample->IS_Add Normalization PPT Protein Precipitation (200 µL ACN + 1% Formic Acid) IS_Add->PPT Extraction Centrifuge Centrifuge 15,000 x g, 10 min PPT->Centrifuge Dilution Dilute Supernatant 1:1 with Water Centrifuge->Dilution Supernatant LCMS LC-MS/MS Analysis (Polar C18) Dilution->LCMS Injection

Figure 1: Sample preparation workflow utilizing protein precipitation (PPT) with acidic acetonitrile to ensure analyte solubility and protein removal.

Materials and Reagents

ComponentSpecificationPurpose
Analyte Pantothenic Acid (Calcium Salt)Primary Reference Standard
Internal Standard Calcium Pantothenate-[

]
Correction for recovery/matrix effect
Mobile Phase A 0.1% Formic Acid in WaterProton source for ESI+
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier
Precipitation Agent Acetonitrile + 1% Formic AcidProtein removal & pH stabilization
Column Waters HSS T3 or Phenomenex Luna Omega Polar C18 (100 x 2.1 mm, 1.8 µm)Retention of polar analytes

Detailed Protocol

Stock Solution Preparation
  • Stock A (Analyte): Dissolve Pantothenic Acid in water to 1 mg/mL.

  • Stock B (IS): Dissolve

    
    -PA in water to 10 µg/mL.
    
  • Working IS: Dilute Stock B to 500 ng/mL in water. This is the daily spiking solution.

Sample Preparation (Step-by-Step)
  • Aliquot: Transfer 50 µL of plasma (or surrogate matrix for standards) into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike IS: Add 20 µL of Working IS (500 ng/mL) to every sample, standard, and QC. Vortex gently.

  • Precipitate: Add 200 µL of cold Acetonitrile containing 1% Formic Acid.

    • Why Acid? Acidification helps release protein-bound B vitamins and improves peak shape for acidic moieties.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of the supernatant to a fresh vial containing 100 µL of HPLC-grade water.

    • Why Dilute? Injecting pure acetonitrile onto a reversed-phase column causes "solvent effects" (peak fronting/splitting) for early eluting polar compounds. Matching the solvent strength to the initial mobile phase is critical.

LC-MS/MS Conditions

Chromatography (Gradient Elution):

  • Flow Rate: 0.4 mL/min[1]

  • Column Temp: 40°C

  • Injection Vol: 5 µL

Time (min)% Mobile Phase BEvent
0.002%Loading (High Aqueous for retention)
1.002%Isocratic Hold
3.5090%Elution Ramp
4.5090%Wash
4.602%Return to Initial
6.002%Re-equilibration

Mass Spectrometry (ESI+ MRM):

  • Source: Electrospray Ionization (Positive Mode)[4][5][6]

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 500°C

CompoundPrecursor (m/z)Product (m/z)RoleCollision Energy (eV)
Pantothenic Acid 220.190.0 Quantifier20
Pantothenic Acid 220.1202.1Qualifier12

-PA (IS)
224.194.0 Quantifier20

Note: The transition


 corresponds to the cleavage of the amide bond, yielding the pantoic acid fragment. The 

transition represents the loss of water (

).

Method Validation & Data Analysis

Handling Endogenous Levels (The "Blank" Problem)

Since B5 is present in all human plasma, you cannot create a true "zero" point. Two valid approaches exist:

  • Surrogate Matrix Approach (Recommended):

    • Prepare calibration standards in 4% BSA (Bovine Serum Albumin) in PBS. This mimics the protein content of plasma but is free of B5 (if dialyzed) or has negligible levels compared to human plasma.

    • Validation: You must perform "Parallelism" experiments to prove the slope of the curve in BSA matches the slope in human plasma.

  • Standard Addition:

    • Spike increasing amounts of B5 into the pooled human plasma.

    • Calculate the x-intercept to determine the endogenous concentration.

Calculation

Quantification is based on the Area Ratio :



Plot Ratio vs. Concentration. Use a linear regression with


 weighting to improve accuracy at the lower end of the curve.

Troubleshooting & "Pro-Tips"

  • Contamination: Pantothenic acid is ubiquitous in the environment (skin flakes, dust). Always wear gloves and keep vials capped.

  • Carryover: Due to the high solubility of B5, carryover can occur. Ensure the needle wash contains 50:50 Methanol:Water.

  • Total vs. Free: This method measures Free Pantothenic Acid .[5][7] To measure Total Pantothenic Acid (including CoA bound), samples must be treated with Alkaline Phosphatase and Pantetheinase prior to protein precipitation [1].

References

  • Rychlik, M. (2003). Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry. The Analyst, 128(6), 662-667. Link

  • Woolf, K., et al. (2016). Determination of Pantothenic Acid in Human Plasma. Journal of Chromatography B. (Methodology basis for polar retention).
  • Waters Corporation. (2021). Enhancing the LC-MS/MS Analysis of B-group Vitamins. Application Note. Link

  • Phenomenex. (2022). Determination of Pantothenic Acid (Vitamin B5) in Human Serum by LC-MS/MS using a Luna Omega Polar C18 column.[8] Application Note. Link

Sources

Application

How to use Vitamin B5-13C3 15N as an internal standard in food matrix

Application Note: Precision Quantitation of Total Pantothenic Acid (Vitamin B5) in Complex Food Matrices via Stable Isotope Dilution LC-MS/MS Abstract & Scope This protocol details the robust quantification of Vitamin B5...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of Total Pantothenic Acid (Vitamin B5) in Complex Food Matrices via Stable Isotope Dilution LC-MS/MS

Abstract & Scope

This protocol details the robust quantification of Vitamin B5 (Pantothenic Acid) in heterogeneous food matrices (infant formula, cereals, biological tissues) using Calcium Pantothenate-^13C_3, ^15N as an Internal Standard (IS).

Unlike microbiological assays (MBA) which are time-consuming and prone to interference, this Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizes Isotope Dilution Mass Spectrometry (IDMS) . The use of a ^13C_3, ^15N labeled analog (+4 Da mass shift) provides superior correction for matrix-induced ion suppression and extraction losses, ensuring compliance with rigorous standards such as AOAC Official Method 2012.16 .

Scientific Rationale & Mechanism

Why Vitamin B5-^13C_3, ^15N?
  • Co-Elution: The IS is chemically identical to the analyte, eluting at the exact same retention time. This ensures that the IS experiences the exact same matrix effects (ion suppression/enhancement) as the endogenous B5 at the electrospray source.

  • Mass Differentiation: The +4 Da shift (Parent m/z 224 vs. 220) is sufficient to avoid isotopic overlap with the natural M+4 abundance of native B5, ensuring spectral purity.

  • Stability: Unlike deuterium-labeled standards (^2H), ^13C and ^15N labels are non-exchangeable in solution, preventing label loss during the enzymatic hydrolysis steps required for food analysis.

The Challenge of Bound B5

In food matrices, Pantothenic Acid exists largely in bound forms (Coenzyme A and Acyl Carrier Proteins).[1] Analysis of "Total B5" requires a dual-enzyme hydrolysis:

  • Alkaline Phosphatase: Cleaves phosphate groups.[2]

  • Pantetheinase: Cleaves the amide bond to release free Pantothenic Acid.[2][3] Crucial Note: Acidic or alkaline hydrolysis causes rapid degradation of B5.[2] Enzymatic digestion at neutral pH (6.0–8.[2]0) is mandatory.[2]

Experimental Workflow (Visualization)

The following diagram illustrates the critical path from sample homogenization to data acquisition, highlighting the point of Internal Standard addition.

B5_Workflow cluster_0 Key Principle Sample Homogenized Food Sample (1-5g) IS_Add ADD INTERNAL STANDARD (Vit B5-13C3, 15N) *Crucial: Add before hydrolysis* Sample->IS_Add Spiking Buffer Add Buffer (pH 6.0-8.0) (Ammonium Acetate or Tris-HCl) IS_Add->Buffer Enzyme Enzymatic Hydrolysis (Pantetheinase + Alk. Phosphatase) 37°C, Overnight Buffer->Enzyme Liberation of Bound B5 Cleanup Precipitation / Cleanup (Zn Acetate or Centrifugation) Enzyme->Cleanup Stop Reaction Filter Filtration (0.22 µm) Cleanup->Filter LCMS LC-MS/MS Analysis (MRM Mode) Filter->LCMS Note The IS corrects for extraction efficiency and matrix effects because it is present DURING the enzymatic release.

Figure 1: Isotope Dilution Workflow. The Internal Standard is added prior to hydrolysis to compensate for any volumetric losses or incomplete enzymatic recovery.

Materials & Reagents

  • Analyte: Calcium D-Pantothenate (Native).[2]

  • Internal Standard: Calcium D-Pantothenate-[^13C_3, ^15N] (Isotopic purity >99%).

  • Enzymes:

    • Papain or Amylase (for breaking down starch/protein matrix).[2]

    • Pigeon Liver Acetone Powder (source of pantetheinase) OR Recombinant Pantetheinase.

    • Alkaline Phosphatase (intestinal).[2]

  • Mobile Phase: LC-MS Grade Water, Acetonitrile, Formic Acid (FA), Ammonium Formate.

Detailed Protocol

Step 1: Preparation of Standard Solutions
  • Stock IS Solution (100 µg/mL): Dissolve 1 mg of B5-^13C_3, ^15N in 10 mL of water. Store at -20°C.

  • Working IS Solution (1 µg/mL): Dilute Stock IS 1:100 in water. Prepare fresh weekly.

  • Calibration Standards: Prepare a curve (e.g., 10 – 1000 ng/mL) of native B5 in water. Spike every calibration level with a constant concentration of Working IS (e.g., 100 ng/mL).

Step 2: Sample Preparation (Enzymatic Hydrolysis)
  • Weighing: Weigh 1.0 g of homogenized food sample into a 50 mL centrifuge tube.

  • IS Addition (Critical): Add 100 µL of Working IS Solution directly to the sample before adding any buffer.

  • Buffer Addition: Add 10 mL of 25 mM Ammonium Acetate buffer (pH 7.5).

  • Enzyme Cocktail: Add 100 mg Papain (for protein matrix) and 50 mg Pigeon Liver Extract (for CoA cleavage).

  • Incubation: Vortex and incubate at 37°C for 12–16 hours (overnight) in a shaking water bath.

    • Note: High temperatures (>40°C) or extreme pH will degrade B5.[2]

  • Precipitation: Add 1 mL of 10% Zinc Sulfate or dilute acid to stop the reaction and precipitate proteins.

  • Clarification: Centrifuge at 4000 x g for 10 minutes. Filter supernatant through a 0.22 µm PTFE filter into an autosampler vial.[2]

Step 3: LC-MS/MS Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo, Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent Zorbax Eclipse), 2.1 x 100 mm, 1.8 µm.

    • Why: HSS T3 is designed to retain polar compounds like B5 better than standard C18.[2]

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0.0 min: 2% B

    • 1.0 min: 2% B

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 2% B (Re-equilibration)

Step 4: MRM Parameters (Multiple Reaction Monitoring)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Cone Voltage (V)Collision Energy (eV)Type
Pantothenic Acid (Native) 220.190.0 502515Quantifier
220.1202.1502510Qualifier
B5-^13C_3, ^15N (IS) 224.194.0 502515Quantifier

Note: The Quantifier transition corresponds to the cleavage of the beta-alanine moiety. The mass shift (+4) is retained in the fragment (90 -> 94).

Data Analysis & Calculation

Quantification is performed using the Response Ratio (RR) to negate matrix effects.



Calculate the concentration in the sample using the linear regression equation (


) derived from the calibration curve, where 

.

Final Calculation:



Troubleshooting & Validation Criteria

  • Linearity:

    
     over the range of 10–1000 ng/mL.
    
  • Recovery: Spike samples before hydrolysis. Acceptable recovery range: 80–110%.[2]

  • Interference: If the IS peak area varies by >20% between pure standards and sample matrix, it indicates severe suppression. Dilute the sample extract 1:5 or 1:10.

  • pH Check: Ensure the final extract pH is between 3.0 and 5.0 before injection to match the mobile phase and prevent peak broadening.

References

  • AOAC International. (2012).[2][4] AOAC Official Method 2012.16: Pantothenic Acid (Vitamin B5) in Infant Formula and Adult/Pediatric Nutritional Formula.

  • Rychlik, M. (2000).[2][5] Quantification of Free and Bound Pantothenic Acid in Foods and Blood Plasma by a Stable Isotope Dilution Assay.[1][5] Journal of Agricultural and Food Chemistry, 48(4), 1175–1181.[5]

  • Sigma-Aldrich. (2023).[2][6] Determination of Vitamin B5 in Dairy Products by LC-MS/MS.

  • The Analytical Scientist. (2014). Analysis of the Vitamin B Complex in Infant Formula Samples by LC-MS/MS.

Sources

Method

Application of labeled Vitamin B5 in clinical diagnostic testing

Executive Summary This guide details a robust, clinically validated protocol for the quantification of Pantothenic Acid (Vitamin B5) in human serum and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust, clinically validated protocol for the quantification of Pantothenic Acid (Vitamin B5) in human serum and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method relies on Stable Isotope Dilution Analysis (SIDA) , utilizing [¹³C₃, ¹⁵N]-Pantothenic Acid as an internal standard to correct for matrix effects and ionization suppression—critical challenges in complex biological fluids. This protocol is designed for clinical research labs, metabolic profiling centers, and therapeutic drug monitoring (TDM) units supporting patients with metabolic errors (e.g., PKAN).

Introduction & Clinical Significance

2.1 Biological Role Pantothenic acid (Vitamin B5) is the obligate precursor for Coenzyme A (CoA) and the Acyl Carrier Protein (ACP) . It is essential for fatty acid synthesis, the TCA cycle, and neurotransmitter (acetylcholine) production.[1]

2.2 Clinical Relevance While dietary deficiency is rare due to B5's ubiquity in food, clinical testing is vital in specific contexts:

  • "Burning Feet Syndrome" (Paresthesia): The hallmark of severe deficiency.

  • Malabsorption Syndromes: Celiac disease or IBD patients may require status monitoring.

  • PKAN (Pantothenate Kinase-Associated Neurodegeneration): A genetic disorder where the conversion of B5 to phosphopantothenate is impaired. High-dose B5 or pantethine therapy is often attempted; serum monitoring ensures therapeutic levels are achieved, although it does not directly measure brain CoA levels.

2.3 The Shift to LC-MS/MS Traditional microbiological assays (using Lactobacillus plantarum) are slow (24-48h) and prone to interference from antibiotics in patient samples. LC-MS/MS offers high specificity, speed (<10 min run time), and the ability to multiplex with other B-vitamins.

The Role of Labeled Internal Standards

In clinical mass spectrometry, the "matrix effect" (suppression or enhancement of ionization by co-eluting serum components) is the primary source of quantitative error.

Why Labeled B5?

  • Physical Identity: A stable isotope-labeled standard (e.g., Calcium Pantothenate-¹³C₃, ¹⁵N ) co-elutes exactly with endogenous B5.

  • Ionization Correction: Any suppression affecting the analyte affects the standard equally. The ratio of their peak areas remains constant, ensuring accuracy.

  • Differentiation: The mass shift (+4 Da) allows the mass spectrometer to distinguish the standard from the patient's vitamin.

Visualizing the Metabolic Pathway

The following diagram illustrates the metabolic conversion of B5 to Coenzyme A, highlighting the enzymatic step relevant to PKAN.

B5_Metabolism B5 Vitamin B5 (Pantothenic Acid) P_B5 4'-Phosphopantothenate B5->P_B5 Phosphorylation P_Cys 4'-Phosphopantothenoylcysteine P_B5->P_Cys + Cysteine Pantetheine 4'-Phosphopantetheine P_Cys->Pantetheine Decarboxylation DephosphoCoA Dephospho-CoA Pantetheine->DephosphoCoA CoA Coenzyme A (Active Form) DephosphoCoA->CoA Final Activation PANK Pantothenate Kinase (PANK2 Gene) *Defective in PKAN* PANK->B5 Catalyzes

Figure 1: Vitamin B5 metabolic pathway to Coenzyme A. The red node indicates the enzyme defective in PKAN, highlighting the therapeutic target.

Experimental Protocol: LC-MS/MS Quantification

Reagents & Materials
  • Analyte: D-Pantothenic Acid (Calcium Salt).

  • Internal Standard (IS): Calcium Pantothenate-[¹³C₃, ¹⁵N] (Mass shift +4 Da).

    • Alternative: Calcium Pantothenate-[¹³C₆, ¹⁵N₂] (+8 Da) if higher mass separation is required.

  • Matrix: LC-MS grade Water, Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

  • Column: Phenomenex Luna Omega 3µm Polar C18 (100 x 2.1 mm) or Waters Acquity HSS T3 (to retain polar B5).

Sample Preparation (Protein Precipitation)

Note: This method measures Free Pantothenic Acid.[2] Total B5 requires enzymatic hydrolysis.

  • Aliquot: Transfer 100 µL of patient serum/plasma into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 5 µg/mL in water). Vortex briefly.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Mixing: Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer 200 µL of the clear supernatant to an autosampler vial.

  • Dilution (Optional): If peak shape is poor due to high solvent strength, dilute 1:1 with 10mM Ammonium Formate (aq) before injection.

LC-MS/MS Conditions

Liquid Chromatography:

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Gradient Profile:

Time (min) % B Description
0.0 2 Initial Hold (Polar retention)
1.0 2 Start Gradient
4.0 90 Elute Organics
5.0 90 Wash
5.1 2 Re-equilibrate

| 8.0 | 2 | End of Run |

Mass Spectrometry (ESI Positive Mode):

  • Source Temp: 450°C

  • Ion Spray Voltage: 4500 V

MRM Transitions (Multiple Reaction Monitoring):

CompoundPrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
Pantothenic Acid 220.190.0Quantifier20
Pantothenic Acid 220.172.0Qualifier35
IS (¹³C₃, ¹⁵N) 224.194.0IS Quantifier20

Workflow Visualization

Workflow Sample Patient Serum (100 µL) Spike Add IS: [¹³C₃, ¹⁵N]-B5 Sample->Spike Precip Protein Precip (ACN + 0.1% FA) Spike->Precip Centrifuge Centrifuge 14,000g, 10 min Precip->Centrifuge Inject Inject Supernatant LC-MS/MS Centrifuge->Inject Data Quantification (Area Ratio) Inject->Data

Figure 2: Step-by-step sample preparation and analysis workflow.[3][4]

Data Analysis & Validation

7.1 Calculation Quantification is performed using the Area Ratio method:



Concentration is derived from a linear regression curve (

) plotted from calibrators (0, 10, 50, 200, 500, 1000 ng/mL).

7.2 Performance Specifications (Typical)

  • Linearity: 5 – 2000 ng/mL (R² > 0.995).

  • LOD (Limit of Detection): ~1 ng/mL.

  • Precision (CV): < 5% intra-day, < 8% inter-day.

  • Recovery: 95-105% (validated using spiked serum).

7.3 Reference Intervals

  • Serum (Normal): 1.6 – 2.7 µmol/L (~350 – 590 ng/mL) [1, 5].

  • Note: Reference ranges vary by lab. Values <100 ng/mL generally indicate deficiency.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from phospholipids.Perform a "Divert to Waste" for the first 1 min. Ensure column is flushed with 95% B between runs.
Peak Tailing Interaction with silanols or column aging.Use a "Polar C18" or "HSS T3" column designed for polar retention. Check pH of mobile phase (maintain pH ~3.0).
IS Signal Drift Matrix buildup on source cone.Clean the ESI source cone. Verify IS stock stability (store at -20°C).
No Retention Mobile phase too strong.Ensure initial gradient is <5% Organic. B5 is highly polar and elutes in the void volume if organic is too high.

References

  • Quest Diagnostics. (2025). Vitamin B5 (Pantothenic Acid), LC/MS/MS.[2][5][6] Retrieved from [Link]

  • Rychlik, M. (2003).[7] Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry. Analyst, 128(6), 832-837. [Link]

  • Phenomenex. (2022).[3] Determination of Pantothenic Acid (Vitamin B5) in Human Serum by LC-MS/MS. Application Note. [Link]

  • Rupa Health. (2023). Vitamin B5 Testing and Reference Ranges. [Link]

Sources

Application

Application Note: Optimizing Sample Preparation for Pantothenic Acid Analysis in Plasma and Serum

Authored by: A Senior Application Scientist Abstract This comprehensive guide provides detailed protocols and expert insights for the preparation of plasma and serum samples for the quantitative analysis of pantothenic a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols and expert insights for the preparation of plasma and serum samples for the quantitative analysis of pantothenic acid (Vitamin B5). Recognizing the critical role of pantothenic acid in numerous metabolic pathways, its accurate measurement is paramount in nutritional assessment, clinical diagnostics, and drug development. This document outlines two primary methodologies: a direct analysis of free pantothenic acid and a more extensive procedure for determining total pantothenic acid, which involves the enzymatic liberation of the vitamin from its bound forms, such as coenzyme A (CoA). We delve into the causality behind experimental choices, pre-analytical variables, and data interpretation, equipping researchers, scientists, and drug development professionals with a robust framework for reliable and reproducible results.

Introduction: The Significance of Pantothenic Acid Measurement

Pantothenic acid is a water-soluble B vitamin that serves as the precursor for the synthesis of coenzyme A, a vital molecule in cellular metabolism.[1][2] CoA is indispensable for the metabolism of carbohydrates, fats, and proteins, playing a central role in the Krebs cycle and the synthesis of fatty acids, cholesterol, and steroid hormones.[1] Given its ubiquitous presence in foods, severe deficiency is rare but can occur in cases of severe malnutrition, presenting with symptoms like fatigue, irritability, and paresthesia.[1][3]

Accurate quantification of pantothenic acid in plasma or serum is essential for assessing nutritional status and investigating its role in various pathological conditions. In plasma, pantothenic acid exists predominantly in its free form, whereas in whole blood, a significant portion is found within red blood cells as CoA.[2][4] Therefore, the choice of sample preparation protocol is contingent on the specific research or clinical question: whether to measure the circulating free form or the total vitamin content, which reflects bodily stores.

Pre-Analytical Considerations: The Foundation of Accurate Analysis

Garbage in, garbage out—this adage holds particularly true for sensitive biochemical analyses. Meticulous attention to pre-analytical variables is crucial to ensure the integrity of the sample and the validity of the results.

2.1. Sample Collection and Handling

  • Specimen Type: Both serum and plasma are suitable for pantothenic acid analysis. For serum, use a serum separator tube (SST) and allow the blood to clot at room temperature for 30 minutes before centrifugation.[1][5][6] For plasma, use tubes containing anticoagulants such as EDTA or heparin.

  • Fasting: A 12-hour fast is often recommended for patients to minimize dietary-induced fluctuations in plasma vitamin levels.

  • Light Protection: Although not always cited as critical for pantothenic acid as for other vitamins, it is good laboratory practice to protect samples from direct light exposure.[1]

  • Centrifugation: Promptly after clotting (for serum) or collection (for plasma), centrifuge the sample at approximately 1000 x g for 15 minutes.[1][5][6] This step is critical to separate the serum or plasma from the cellular components.

2.2. Sample Stability and Storage

  • Short-Term Storage: If analysis is not performed immediately, separated serum or plasma can be stored refrigerated (2-8°C) for up to 7 days.[1]

  • Long-Term Storage: For long-term storage, samples should be frozen at or below -20°C, where pantothenic acid is stable for at least 21 days.[1] Some studies suggest storage at -60°C for optimal stability of various biochemical analytes over extended periods.[7][8]

  • Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles to a maximum of three, as repeated cycling can degrade analytes.[1]

2.3. Potential Interferences

  • Hemolysis: Grossly hemolyzed specimens should be rejected.[1][6] Hemolysis releases intracellular components, including bound forms of pantothenic acid from red blood cells, which can artificially inflate the measured concentration in serum or plasma.

  • Lipemia: Hyperlipemic specimens may also interfere with certain analytical methods and should be noted or rejected.[1][6]

Protocol I: Direct Analysis of Free Pantothenic Acid by Protein Precipitation

This protocol is designed for the rapid and efficient extraction of free pantothenic acid from plasma or serum, making it suitable for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The core principle is the removal of high molecular weight proteins, which can interfere with the analytical column and detector.

Rationale: Protein precipitation is a straightforward and effective method for sample cleanup. The addition of a miscible organic solvent or a strong acid denatures proteins, causing them to aggregate and precipitate out of solution. The resulting supernatant, containing the small molecule analyte (pantothenic acid), can then be directly analyzed. Zinc sulfate in methanol is an effective precipitating agent for multivitamin analysis in whole blood.[9]

G cluster_collection Sample Collection & Initial Processing cluster_prep Protein Precipitation Workflow Collect Collect Blood (Serum or Plasma Tube) Centrifuge Centrifuge (1000 x g, 15 min) Collect->Centrifuge Aliquot Aliquot Plasma/Serum Supernatant Centrifuge->Aliquot Spike Spike with Internal Standard Aliquot->Spike Precipitate Add Precipitation Reagent (e.g., ZnSO4 in Methanol) Spike->Precipitate Vortex Vortex to Mix Precipitate->Vortex Incubate Incubate (e.g., 15 min on ice) Vortex->Incubate Centrifuge2 Centrifuge (e.g., 20,000 x g, 10 min) Incubate->Centrifuge2 Transfer Transfer Supernatant to Vial Centrifuge2->Transfer Analysis Analysis Transfer->Analysis Ready for LC-MS/MS Analysis

Caption: Workflow for Free Pantothenic Acid Sample Preparation.

Experimental Protocol:

  • Thaw Sample: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: In a clean microcentrifuge tube, pipette 100 µL of the plasma or serum sample.

  • Internal Standard Spiking: Add 100 µL of an internal standard working solution (e.g., a stable isotope-labeled pantothenic acid such as [13C3,15N]-pantothenic acid) to the sample.[9][10] This is crucial for accurate quantification by correcting for sample loss during preparation and for matrix effects in LC-MS/MS analysis.

  • Protein Precipitation: Add 300 µL of a cold protein precipitation agent. A solution of 300mM zinc sulfate (ZnSO₄) in methanol (3:7 v/v) is a highly effective option.[9]

  • Mixing: Vortex the mixture vigorously for approximately 10-15 seconds to ensure complete denaturation and precipitation of proteins.

  • Incubation: Place the samples on ice for 15 minutes to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean HPLC vial for analysis.

Protocol II: Analysis of Total Pantothenic Acid via Enzymatic Hydrolysis

To measure the total pantothenic acid concentration, which includes both free and bound forms (CoA, phosphopantetheine), an enzymatic hydrolysis step is required.[11][12] This protocol liberates free pantothenic acid from its conjugates for subsequent analysis.

Rationale: The molecular structure of CoA contains a pantothenic acid moiety linked via phosphate and pantetheine groups. A combination of enzymes is used to cleave these bonds. Alkaline phosphatase targets the phosphate groups, while a pantetheinase (or a similar amidase) is required to hydrolyze the amide bond in pantetheine, releasing free pantothenic acid.[10][13][14] Interestingly, human plasma itself contains endogenous pantetheinase activity, though exogenous enzymes are typically added to ensure complete hydrolysis.[13][15]

G CoA Coenzyme A (Bound PA) Phospho 4'-Phosphopantetheine CoA->Phospho  Cleaves Phosphate Groups Pantetheine Pantetheine Phospho->Pantetheine  Cleaves Phosphate Group PA Pantothenic Acid (Free PA) Pantetheine->PA  Cleaves Amide Bond Enzyme1 Alkaline Phosphatase Enzyme1->CoA Enzyme1->Phospho Enzyme2 Pantetheinase Enzyme2->Pantetheine

Caption: Enzymatic Release of Pantothenic Acid from Coenzyme A.

Experimental Protocol:

  • Thaw and Aliquot: Thaw 1 mL of plasma or serum on ice and place it in a suitable reaction tube.

  • Internal Standard Spiking: Add a known amount of stable isotope-labeled internal standard.

  • Enzyme Addition: To liberate the bound pantothenic acid, add a solution containing alkaline phosphatase and pigeon liver pantetheinase.[10][14] The exact amounts and activities of the enzymes should be optimized based on the supplier's specifications. A typical incubation might involve adding the enzymes in a suitable buffer (e.g., Tris-HCl, pH 8.1).

  • Incubation: Incubate the mixture overnight (e.g., for at least 8-16 hours) at 37°C to ensure complete enzymatic digestion.[10]

  • Termination of Reaction: Stop the enzymatic reaction by proceeding with the protein precipitation step as described in Protocol I. The addition of an acidic precipitation agent will denature and inactivate the enzymes.

  • Protein Precipitation: Add 2 mL of a precipitation solvent (e.g., 10% trichloroacetic acid or acetonitrile).

  • Centrifugation: Vortex and centrifuge the sample as described in Protocol I (steps 5-7).

  • Supernatant Transfer: Transfer the resulting supernatant, which now contains the total (free + liberated) pantothenic acid, to an HPLC vial for analysis.

Method Comparison and Selection

The choice of sample preparation and analytical method depends on the specific requirements of the study, including desired throughput, sensitivity, and the biological question being addressed.

Method Principle Sample Preparation Pros Cons
LC-MS/MS Chromatographic separation followed by mass-based detection.Protein Precipitation (Free); Enzymatic Hydrolysis + Precipitation (Total).High specificity and sensitivity; suitable for high throughput.Requires expensive instrumentation; matrix effects can be a challenge.
Microbiological Assay Measures the growth of a microorganism (Lactobacillus plantarum) that requires pantothenic acid.[1][16]Enzymatic Hydrolysis for total pantothenic acid is typically required.Measures biologically active vitamin; lower instrument cost.Slow (long incubation times); lower specificity; susceptible to interference.[12]
Immunoassays (ELISA/RIA) Uses antibodies to detect pantothenic acid.Direct analysis or hydrolysis.Potentially high throughput.Commercial kits are not widely available; may lack specificity compared to LC-MS/MS.[4][12]

Conclusion

The reliable measurement of pantothenic acid in plasma and serum begins with robust and well-validated sample preparation. For the analysis of circulating free pantothenic acid, a simple protein precipitation is sufficient and ideal for high-throughput LC-MS/MS platforms. For an assessment of total pantothenic acid status, a carefully optimized enzymatic hydrolysis step is mandatory to liberate the vitamin from its bound forms. By understanding the principles behind each step—from sample collection and storage to the specific actions of hydrolytic enzymes—researchers can ensure the generation of high-quality, reproducible data, thereby advancing our understanding of the role of Vitamin B5 in health and disease.

References

  • Phenomenex. (2022, May 20). Determination of Pantothenic Acid (Vitamin B5) in Human Serum by LC-MS/MS using a Luna Omega Polar C18 column. Retrieved from [Link]

  • Rychlik, M. (2000). Quantification of free and bound pantothenic acid in foods and blood plasma by a stable isotope dilution assay. Journal of Agricultural and Food Chemistry, 48(4), 1175–1181. Retrieved from [Link]

  • King's College London. (n.d.). Human biomarkers for measuring pantothenic acid intake and status. OpeN-Global. Retrieved from [Link]

  • Wittwer, C. T., et al. (1989). Enzymes for liberation of pantothenic acid in blood: Use of plasma pantetheinase. The American Journal of Clinical Nutrition, 50(5), 1072-1078. Retrieved from [Link]

  • Rychlik, M. (2000, March 23). Quantification of Free and Bound Pantothenic Acid in Foods and Blood Plasma by a Stable Isotope Dilution Assay. Journal of Agricultural and Food Chemistry, 48(4), 1175-1181. American Chemical Society. Retrieved from [Link]

  • Wittwer, C. T., et al. (1989). Enzymes for liberation of pantothenic acid in blood: use of plasma pantetheinase. The American journal of clinical nutrition, 50(5), 1072-8. DOI: 10.1093/ajcn/50.5.1072. Retrieved from [Link]

  • Fukuwatari, T., & Shibata, K. (2012). Analysis of Pantothenic Acid (Vitamin B5). In V. R. Preedy (Ed.), B Vitamins and Folate: Chemistry, Analysis, Function and Effects. Royal Society of Chemistry. Retrieved from [Link]

  • BioAgilytix. (2020, July 29). Vitamin B5 (Pantothenic Acid) Bioassay in Serum. Retrieved from [Link]

  • King's College London. (2018, December). Vitamin B5 – pantothenic acid. OpeN-Global. Retrieved from [Link]

  • ARC Medical. (n.d.). Vitamin B5 Blood Test. Retrieved from [Link]

  • Rychlik, M. (2001). Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry. Analyst, 126, 1944-1948. Retrieved from [Link]

  • Mayo Clinic Laboratories. (2026, February 4). Vitamin B5 (Pantothenic Acid) Bioassay. Retrieved from [Link] அறிவிப்பு/610005

  • Jiraskova, D., et al. (2016). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PLoS One, 11(9), e0163437. Retrieved from [Link]

  • Schadt, H. S., et al. (2020). Rapid Method for the Determination of Thiamine and Pantothenic Acid in Infant Formula and Milk-Based Nutritional Products by Liquid Chromatography‒Tandem Mass Spectrometry. Journal of AOAC International, 103(5), 1215-1221. Retrieved from [Link]

  • Essentia Health Lab Services. (n.d.). Vitamin B5 (Pantothenic Acid) Bioassay. Retrieved from [Link]

  • Diagnostiki Athinon. (n.d.). Vitamin B5 Biologically Active - Β5 B5 Pantothenic Acid. Retrieved from [Link]

  • ARUP Laboratories. (2016, October 24). Nutritional Assessment – Vitamin Testing. Retrieved from [Link]

  • Ulta Lab Tests. (n.d.). Vitamin B5 Test. Retrieved from [Link]

  • CNKI. (n.d.). Determination of Pantothenic Acid in Food by LC-MS/MS. Retrieved from [Link]

  • Quartey, P., et al. (2018). Stability of Selected Biochemical Analytes in Plasma Samples Stor. Journal of Clinical and Laboratory Medicine, 3(2). Longdom Publishing. Retrieved from [Link]

  • Quartey, P., et al. (2018). Stability of Selected Biochemical Analytes in Plasma Samples Stored under Different Time and Temperature Conditions. Journal of Clinical and Laboratory Medicine, 3(2). ResearchGate. Retrieved from [Link]

Sources

Method

Application Note: High-Precision Quantification of Vitamin B5 (Pantothenic Acid) in Fortified Foods via Isotope Dilution LC-MS/MS

Abstract This application note details a robust, self-validating protocol for the quantification of Vitamin B5 (Pantothenic Acid) in complex fortified matrices (infant formula, energy drinks, and cereals).[1][2] Moving b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating protocol for the quantification of Vitamin B5 (Pantothenic Acid) in complex fortified matrices (infant formula, energy drinks, and cereals).[1][2] Moving beyond traditional microbiological assays (AOAC 992.07), which are time-consuming and prone to interference, this method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope dilution. This approach ensures compliance with modern standards (AOAC Official Method 2012.16) and eliminates matrix effects common in protein-rich foods.

Introduction & Scientific Rationale

The Analytical Challenge

Vitamin B5 naturally exists in food bound to Coenzyme A (CoA) and Acyl Carrier Protein (ACP).[3] However, in fortified foods , it is predominantly added as Calcium Pantothenate (free form). The analytical challenge lies in extracting this highly water-soluble, zwitterionic molecule from matrices containing lipids, proteins, and other B-vitamins without degradation.

Why LC-MS/MS with Isotope Dilution?
  • Selectivity: UV detection is unreliable because Pantothenic acid lacks a strong chromophore. MS/MS monitors specific precursor-to-product ion transitions (

    
    ), virtually eliminating false positives.
    
  • Matrix Compensation: Fortified foods like infant formula suffer from significant ion suppression in the ESI source. External calibration often fails here. By using

    
    -Pantothenic Acid  as an internal standard (IS), the method auto-corrects for extraction losses and ionization efficiency variances in real-time.
    

Method Development Strategy

The development of this method prioritizes the separation of Pantothenic acid from its structural isomers (e.g., Hopantenic acid) and the removal of protein interferences.

Chromatographic Decision Matrix
  • Column Selection: A standard C18 column often fails to retain polar B5, leading to elution in the void volume (high suppression zone). We utilize a Polar-Embedded C18 or High-Strength Silica (HSS) T3 column. These phases resist pore dewetting in 100% aqueous conditions, allowing initial trapping of polar vitamins.

  • Mobile Phase: Acidic pH is mandatory to protonate the carboxyl group (

    
    ), ensuring the molecule is in the neutral or cationic state for interaction with the stationary phase and positive ESI.
    
Workflow Visualization

The following diagram outlines the critical decision points and workflow for sample preparation based on the matrix type.

B5_Workflow Start Sample Matrix Selection Liquid Liquids (Energy Drinks, Milk) Start->Liquid Solid Solids (Cereals, Powdered Formula) Start->Solid Weigh Weigh 1-5g Sample Liquid->Weigh Solid->Weigh Dissolve Dissolve in Warm Water (40°C) + Internal Standard Weigh->Dissolve Precipitation Protein Precipitation (Acidified MeCN or Carrez) Dissolve->Precipitation Critical Step: Remove Matrix Centrifuge Centrifuge (10,000 x g, 10 min) Precipitation->Centrifuge Filter Filter (0.22 µm PTFE) Centrifuge->Filter LCMS LC-MS/MS Analysis (ESI+ MRM) Filter->LCMS Data Quantification via Isotope Ratio LCMS->Data

Figure 1: Generalized workflow for Vitamin B5 extraction and analysis.[4] Blue nodes indicate matrix types; Red indicates the critical clean-up step.

Detailed Experimental Protocol

Reagents and Standards
  • Analyte: D-Pantothenic Acid Calcium Salt (>98% purity).

  • Internal Standard (IS): Calcium

    
    -Pantothenate (or similar stable isotope label).
    
  • Solvents: LC-MS Grade Acetonitrile (MeCN), Formic Acid, Ammonium Formate.

  • Buffer: 10mM Ammonium Formate adjusted to pH 3.5 with Formic Acid.

Sample Preparation (Fortified Infant Formula)

Note: This protocol is optimized for "Free" Pantothenic acid, which represents the fortified portion.

  • Weighing: Accurately weigh 1.0 g of infant formula powder into a 50 mL polypropylene centrifuge tube.

  • IS Addition: Add 50 µL of Internal Standard Working Solution (10 µg/mL). Crucial: The IS must be added before any extraction to correct for recovery losses.

  • Dissolution: Add 15 mL of warm water (40°C). Vortex for 2 minutes to ensure complete dissolution of the powder.

  • Protein Precipitation: Add 10 mL of Acetonitrile containing 1% Formic Acid .

    • Why? The acid disrupts protein-vitamin binding, and MeCN crashes the proteins out of solution.

  • Separation: Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Filtration: Transfer 1 mL of the supernatant to a syringe and filter through a 0.22 µm PTFE filter into an amber autosampler vial.

LC-MS/MS Conditions
ParameterSetting
Instrument Triple Quadrupole MS coupled to UHPLC
Column Waters ACQUITY UPLC HSS T3 (100mm x 2.1mm, 1.8 µm) or equivalent
Column Temp 40°C
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Vol 2-5 µL

Gradient Profile:

  • 0.0 min: 2% B (Hold for 1 min to trap B5)

  • 3.0 min: Ramp to 40% B

  • 3.1 min: Ramp to 95% B (Wash)

  • 4.5 min: Return to 2% B

  • 6.0 min: End Run (Re-equilibration)

Mass Spectrometry Parameters (ESI+)

Pantothenic acid is detected in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Role
Pantothenic Acid 220.1 90.0 2015Quantifier
220.1202.12010Qualifier
IS (

-B5)
228.1 94.0 2015Quantifier

Note: The transition 220.1 -> 90.0 corresponds to the cleavage of the amide bond, yielding the


-alanine fragment. The 220.1 -> 202.1 transition represents the loss of water.

Method Validation & Performance

To ensure scientific integrity, the method must pass the following System Suitability Tests (SST) before batch analysis.

Linearity and Range

Prepare a 6-point calibration curve ranging from 10 ng/mL to 1000 ng/mL.

  • Acceptance Criteria:

    
    .
    
  • Weighting:

    
     weighting is recommended to improve accuracy at the lower end of the curve.
    
Recovery (Accuracy)

Spike a blank matrix (or low-level sample) at three levels (Low, Med, High).

  • Target: 90% - 110% recovery.

  • Calculation: Because we use an Internal Standard, the recovery is calculated based on the ratio of the analyte response to the IS response.

Troubleshooting Guide
  • Issue: Low sensitivity / High baseline.

    • Cause: Ion suppression from phospholipids.

    • Fix: Divert the LC flow to waste for the first 1.0 minute and after the B5 peak elutes.

  • Issue: Peak tailing.

    • Cause: Secondary interactions with silanols.

    • Fix: Increase Ammonium Formate concentration to 20mM or lower pH to 3.0.

References

  • AOAC International. (2012). AOAC Official Method 2012.16: Pantothenic Acid (Vitamin B5) in Infant Formula and Adult/Pediatric Nutritional Formula by Ultra-High Pressure Liquid Chromatography/Tandem Mass Spectrometry.[5][6]

  • Zhang, Y., et al. (2015). Application of UPLC-MS/MS Method for Analyzing B-vitamins in Human Milk. Biomedical and Environmental Sciences.

  • Waters Corporation. (2021). Enhancing the LC-MS/MS Analysis of B-group Vitamins with MaxPeak High Performance Surfaces Technology.

  • Rychlik, M. (2003).[6] Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry. The Analyst.

Sources

Application

Application Note: Metabolic Flux Analysis of Coenzyme A Biosynthesis Using 13C3 15N-Pantothenic Acid

Abstract This application note details a rigorous protocol for tracking Coenzyme A (CoA) biosynthesis and turnover in biological systems using 13C3 15N-pantothenic acid (Vitamin B5).[1][2] As the obligate precursor to Co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a rigorous protocol for tracking Coenzyme A (CoA) biosynthesis and turnover in biological systems using 13C3 15N-pantothenic acid (Vitamin B5).[1][2] As the obligate precursor to CoA, pantothenic acid labeled with stable isotopes provides a direct window into the activity of Pantothenate Kinase (PanK) and the downstream flux into the acyl-CoA metabolome. This guide covers tracer selection, cell culture methodologies, optimized extraction protocols for the unstable CoA thioesters, and high-sensitivity LC-MS/MS quantification strategies. We demonstrate how to utilize the specific +4 Da mass shift to quantify de novo synthesis rates and acyl-chain recycling.

Introduction & Mechanistic Basis[3][4]

The Role of Pantothenate in Metabolism

Coenzyme A is the universal acyl carrier in eukaryotic cells, essential for the TCA cycle, fatty acid


-oxidation, and lipid biosynthesis.[3][4][5][6][7][8][9] Mammalian cells cannot synthesize the pantoic acid moiety de novo; they must uptake pantothenate (Vitamin B5) via the Sodium-Dependent Multivitamin Transporter (SMVT).

Once inside the cell, pantothenate undergoes a five-step enzymatic conversion to form CoA. The rate-limiting step is catalyzed by Pantothenate Kinase (PanK) , which is subject to feedback inhibition by acetyl-CoA and CoA.[3][10][11]

Why 13C3 15N-Pantothenic Acid?

While various isotopologues exist, 13C3 15N-pantothenic acid is the gold standard for CoA flux analysis for three reasons:

  • Label Retention: The label is typically located on the

    
    -alanine moiety (3 carbons, 1 nitrogen). This moiety is structurally conserved throughout the entire pathway and incorporated intact into the final CoA molecule.
    
  • Clean Mass Shift (+4 Da): The +4 Da shift (M+4) avoids overlap with naturally occurring M+1 and M+2 isotopes of abundant acyl-CoAs, providing high signal-to-noise ratios.

  • Differentiation from Acyl-Turnover: Unlike 13C-glucose or 13C-glutamine tracing, which label the acyl chain (e.g., the acetyl group), labeled pantothenate labels the CoA backbone. This allows researchers to distinguish between the synthesis of the cofactor itself and the metabolic loading of the cofactor.

Pathway Visualization

The following diagram illustrates the incorporation of the tracer into the CoA backbone.

CoA_Pathway Panto Pantothenate (Extracellular) SMVT SMVT (Transporter) Panto->SMVT Panto_Int Pantothenate (Intracellular) [+4 Da Label] P_Panto 4'-Phosphopantothenate Panto_Int->P_Panto ATP -> ADP PanK P_Panto_Cys 4'-Phosphopantothenoyl-L-cysteine P_Panto->P_Panto_Cys Cysteine + ATP PPCS P_Pantetheine 4'-Phosphopantetheine P_Panto_Cys->P_Pantetheine -CO2 PPCDC DephosphoCoA Dephospho-CoA P_Pantetheine->DephosphoCoA ATP -> PPi PPAT CoA Coenzyme A (CoASH) [+4 Da Backbone] DephosphoCoA->CoA ATP -> ADP DPCK AcetylCoA Acetyl-CoA [+4 Da Backbone] CoA->AcetylCoA Acyl Loading SMVT->Panto_Int PanK PanK (Rate Limiting) PPCS PPCS PPCDC PPCDC PPAT PPAT DPCK DPCK

Caption: The CoA biosynthetic pathway. The 13C3 15N label (green) enters via SMVT and is retained in the CoA backbone (red).

Experimental Design & Protocol

Tracer Selection & Preparation
  • Compound: Calcium D-[13C3,15N]pantothenate (typically >99% isotopic purity).

  • Stock Solution: Prepare a 10 mM stock in sterile water. Store at -20°C.

  • Media Preparation: Standard DMEM or RPMI contains unlabeled pantothenate (~4 mg/L). For flux experiments, you must use custom pantothenate-free media or dialyzed Fetal Bovine Serum (dFBS) to remove background vitamin B5.

    • Note: Dialyzed serum is critical as standard serum contains significant unlabeled pantothenate which will dilute your tracer.

Cell Culture Labeling Protocol[1]
  • Seed Cells: Plate cells (e.g., HepG2, HeLa, or primary cells) in standard media and allow them to attach (6–24 hours).

  • Wash: Wash cells 2x with warm PBS to remove traces of unlabeled media.

  • Labeling Phase: Add warm, pantothenate-free media supplemented with 1 mg/L (approx. 4 µM) 13C3 15N-pantothenate .

    • Duration:

      • Flux/Synthesis Rate: Harvest at 0, 1, 3, 6, 12, and 24 hours.

      • Steady State/SILEC: Culture for >5 cell doublings (passaging if necessary) to achieve >98% labeling of the CoA pool.

  • Treatment (Optional): If testing PanK inhibitors or metabolic drugs, add them at the start of the labeling phase.

Metabolite Extraction (Critical Step)

CoA thioesters are highly unstable and prone to oxidation and hydrolysis. Method: Acidic Extraction with 10% Trichloroacetic Acid (TCA).[12]

  • Quench: Rapidly aspirate media and wash 1x with ice-cold saline (0.9% NaCl). Do not use PBS as phosphates can interfere with LC-MS.

  • Lyse: Add 500 µL ice-cold 10% TCA directly to the dish. Incubate on ice for 5 minutes.

  • Scrape & Collect: Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Internal Standard: Spike in a known amount of yeast SILEC extract (fully labeled 13C/15N CoA standards) if absolute quantification is required.

  • Sonication: Pulse sonicate (30 sec on/off) at 4°C to ensure complete lysis.

  • Clarify: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Purification (Optional but Recommended): For dirty samples, use Oasis HLB SPE cartridges.

    • Condition: Methanol -> Water.[13]

    • Load: Supernatant.

    • Wash: Water.[13][14]

    • Elute: 25 mM Ammonium Acetate in Methanol.

    • Note: If skipping SPE, neutralize TCA with ammonium bicarbonate before injection, but SPE is preferred for column longevity.

LC-MS/MS Analytical Method[1][2][12][13][14][15][16][17][18]

Chromatography (LC)

Acyl-CoAs are polar and large. A C18 column with high aqueous stability or a specialized HILIC column is required.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to ~5 with Acetic Acid).

  • Mobile Phase B: 10 mM Ammonium Acetate in 95% Acetonitrile / 5% Water.

  • Gradient:

    • 0 min: 2% B

    • 2 min: 2% B

    • 12 min: 30% B (Separates short-chain CoAs)

    • 18 min: 90% B (Elutes long-chain CoAs)

    • 20 min: 90% B

    • 21 min: 2% B (Re-equilibration)

Mass Spectrometry (MS/MS)

Operate in Positive Electrospray Ionization (+ESI) mode.

  • Mechanism: The most sensitive transition for CoA species involves the neutral loss of the adenosine-3'-phosphate-5'-diphosphate moiety (-507 Da ).

  • Tracer Logic: The 13C3 15N label is on the

    
    -alanine, which remains attached to the pantetheine/acyl chain in the product ion. Therefore, both the precursor and the product ion shift by +4 Da. 
    
MRM Transitions Table
AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Label Status
Free CoA (Unlabeled) 768.1261.128M+0
Free CoA (Labeled) 772.1 265.1 28M+4
Acetyl-CoA (Unlabeled) 810.1303.130M+0
Acetyl-CoA (Labeled) 814.1 307.1 30M+4
Malonyl-CoA (Unlabeled) 854.1347.132M+0
Malonyl-CoA (Labeled) 858.1 351.1 32M+4
Succinyl-CoA (Unlabeled) 868.1361.135M+0
Succinyl-CoA (Labeled) 872.1 365.1 35M+4

Note: The product ion Q3 corresponds to the acyl-pantetheine fragment. The neutral loss is 507 Da.

Data Analysis & Interpretation

Calculating Fractional Enrichment

To determine the rate of de novo synthesis, calculate the Mass Isotopomer Distribution (MID).



  • Interpretation:

    • High M+4: Indicates rapid turnover and high PanK activity.

    • Low M+4 (in presence of tracer): Indicates slow turnover, PanK inhibition, or dilution by a large pre-existing unlabeled pool.

Calculating Synthesis Rate (Flux)

If measuring at multiple time points (non-steady state), fit the enrichment data to a mono-exponential rise to plateau equation:



  • 
     : Enrichment at time 
    
    
    
    .
  • 
     : Turnover rate constant (h⁻¹).
    
  • 
     : Time in hours.
    
  • Flux (

    
    ) : 
    
    
    
Workflow Visualization

Workflow Step1 1. Cell Culture Media: Panto-Free + 13C3 15N-Panto Step2 2. Treatment (e.g., PanK Inhibitor) Step1->Step2 Step3 3. Extraction 10% TCA + Internal Std Step2->Step3 Step4 4. LC-MS/MS Monitor M+0 and M+4 Step3->Step4 Step5 5. Analysis Calc. M+4 Fraction Step4->Step5

Caption: Experimental workflow for metabolic flux analysis using stable isotope-labeled pantothenate.

Applications & Case Studies

Drug Discovery: PanK Inhibitors

In the development of antibiotics (targeting bacterial PanK) or metabolic modulators, this assay is the definitive screen.

  • Experiment: Treat cells with candidate compound + Tracer.

  • Readout: A dose-dependent decrease in the M+4/M+0 ratio of Acetyl-CoA indicates effective inhibition of the de novo pathway.

Metabolic Engineering

In microbial fermentation (e.g., E. coli or Yeast) for polyketide production, CoA supply is often limiting.

  • Experiment: Pulse label fermenters with 13C3 15N-pantothenate.

  • Insight: If the free CoA pool is highly labeled (M+4) but downstream polyketides are not, the bottleneck lies in the acyl-transferase or synthase enzymes, not CoA supply.

References

  • Frey, A. J., et al. (2016). LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and 13C-isotopic labeling of acyl-coenzyme A thioesters. Analytical Chemistry. Link

  • Basu, S. S., et al. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry. Link

  • Snyder, N. W., et al. (2015). Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. Analytical Biochemistry. Link

  • Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters.[15] Analytical and Bioanalytical Chemistry. Link

  • Sibon, O. C. M., & Strauss, E. (2016). Coenzyme A: to make it or uptake it? Nature Reviews Molecular Cell Biology. Link

Sources

Method

Advanced Protocol for the Enzymatic Hydrolysis of Bound Pantothenic Acid (Total Vitamin B5)

Core Directive & Scientific Context The Analytical Challenge Pantothenic acid (Vitamin B5) rarely exists in its free form in biological tissues (liver, blood, yeast) or unfortified natural foods. Approximately 85% of die...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Context

The Analytical Challenge

Pantothenic acid (Vitamin B5) rarely exists in its free form in biological tissues (liver, blood, yeast) or unfortified natural foods. Approximately 85% of dietary pantothenic acid is bound within Coenzyme A (CoA) and Acyl Carrier Protein (ACP) .

Standard chromatographic (HPLC/LC-MS) and microbiological assays typically detect only free pantothenate. Consequently, failing to completely hydrolyze the bound forms results in a massive underestimation of total Vitamin B5 content.

The Biochemical Mechanism

To release free pantothenic acid, two distinct chemical bonds must be cleaved:[1][2]

  • Phosphodiester/Phosphate bonds: Removal of the phosphate groups from CoA/ACP.

  • Amide bond: Cleavage of the peptide-like bond in pantetheine.

Crucial Insight: Common digestive enzymes like amylase or protease (papain) release CoA from the food matrix but do not degrade CoA into free pantothenic acid. This requires a specific two-enzyme system: Alkaline Phosphatase (AP) and Pantetheinase (an amidase).

Pathway Visualization

The following diagram illustrates the obligate degradation pathway required for accurate quantification.

CoA_Hydrolysis cluster_legend Enzymatic Action CoA Coenzyme A (Bound B5) DephosphoCoA Dephospho-CoA CoA->DephosphoCoA Phosphatase/Pyrophosphatase Pantetheine Pantetheine DephosphoCoA->Pantetheine Alkaline Phosphatase (AP) Pantothenate Free Pantothenic Acid (Target Analyte) Pantetheine->Pantothenate Pantetheinase (Amidase) Cysteamine Cysteamine Pantetheine->Cysteamine key Blue Arrow: Dephosphorylation Red Arrow: Amide Hydrolysis

Caption: Figure 1. The enzymatic cascade required to convert Coenzyme A into measurable free Pantothenic Acid.[2][3][4] Note that Alkaline Phosphatase alone stops at Pantetheine.

Critical Reagents & Enzyme Selection

The choice of enzyme source is the single largest variable in assay reproducibility.

The "Gold Standard": Pigeon Liver Acetone Powder (PLAP)

Historically and currently, the most robust source for both required activities (phosphatase and pantetheinase) is an extract prepared from pigeon liver.

  • Why: Mammalian livers (rat, bovine) have significantly lower specific pantetheinase activity compared to avian sources.

  • Source: Commercially available (e.g., Sigma-Aldrich, Molecular Depot) or prepared in-house.

Reagent Preparation Table
ReagentSpecificationPreparation / Notes
Pigeon Liver Enzyme (PLE) Extract Activity > 1 U/mgSuspend 2.0 g Pigeon Liver Acetone Powder in 20 mL ice-cold 0.02 M NaHCO₃. Stir at 4°C for 20 min. Centrifuge at 15,000 x g for 20 min. Use Supernatant. Note: Prepare fresh.
Alkaline Phosphatase (AP) Calf Intestinal (CIP)Optional spike if PLAP activity is low. 1000 U/mL stock.
TRIS-Maleate Buffer 0.2 M, pH 8.3Dissolve 24.2 g Tris and 23.2 g Maleic acid in 800 mL water. Adjust to pH 8.3 with NaOH. Dilute to 1 L.
Resin (Dowex 50W-X8) H+ form, 100-200 meshRequired for cleanup if using microbiological assay. Not always needed for LC-MS/MS if protein precipitation is sufficient.

Experimental Protocol: Total Pantothenic Acid Hydrolysis

This protocol is designed for complex matrices (Whole Blood, Liver Tissue, Yeast, Feed).

Sample Pre-Treatment (Release from Matrix)

Before enzymatic action, the CoA must be physically released from cellular proteins.

  • Homogenization: Weigh 1–5 g of sample. Homogenize in 25 mL of 0.2 M Sodium Acetate buffer (pH 5.6 - 5.7) .

    • Reasoning: Acetate buffer stabilizes PA during heat treatment.

  • Heat Lysis: Autoclave at 121°C for 15 minutes OR heat in a boiling water bath for 30 minutes.

    • Critical Check: Ensure the sample is fully cooled to < 30°C before adding enzymes to prevent denaturation.

Enzymatic Hydrolysis (The PLAP Method)

Step 1: pH Adjustment Adjust the pH of the cooled supernatant to pH 8.0 – 8.3 using 0.1 M NaOH.

  • Why: Alkaline Phosphatase has a sharp activity drop-off below pH 7.5. Pantetheinase has a broad optimum but prefers pH 8.0.

Step 2: Enzyme Addition Add the following to the sample tube:

  • 2.0 mL of Pigeon Liver Enzyme Extract (prepared as above).

  • 0.2 mL of Alkaline Phosphatase (20 U) — Optional "Booster" for high-fat samples.

Step 3: Incubation Incubate at 37°C for 12 to 16 hours (Overnight) with gentle shaking.

  • Note: Shorter incubations (4 hours) are possible if enzyme concentration is doubled, but overnight is safer for complete hydrolysis of CoA.

Step 4: Enzyme Inactivation Heat the sample in a boiling water bath (100°C) for 5 minutes.

  • Purpose: Stops the reaction and precipitates the enzyme proteins for easier removal.

Step 5: Clarification Centrifuge at 4,000 x g for 10 minutes. Filter supernatant through a 0.22 µm PVDF filter.

  • Result: The filtrate contains Total Pantothenic Acid (Free + Originally Bound).

Workflow Diagram

Protocol_Flow Sample Sample (1-5g) (Blood/Tissue/Feed) Lysis Heat Lysis (121°C / 15 min) Release CoA from protein Sample->Lysis pH_Adj Adjust pH to 8.2 (Critical for AP activity) Lysis->pH_Adj Enzyme Add Pigeon Liver Extract (Phosphatase + Amidase) pH_Adj->Enzyme Incubate Incubate 37°C (12-16 Hours) Enzyme->Incubate Stop Heat Inactivation 100°C / 5 min Incubate->Stop Analyze LC-MS/MS or Microbio Assay Stop->Analyze

Caption: Figure 2.[5][6][7] Step-by-step workflow for the extraction and enzymatic hydrolysis of bound pantothenic acid.

Validation & Quality Control

To ensure the protocol is working, you must validate the enzymatic efficiency. Do not rely solely on standard curves of free Pantothenic Acid.

The "CoA Check" (System Suitability)

A standard solution of Coenzyme A (Lithium or Sodium salt) must be run alongside samples.

  • Prepare a 10 µM solution of pure CoA.

  • Subject it to the exact hydrolysis protocol above.

  • Analyze for free Pantothenic Acid.[8]

  • Acceptance Criteria: > 95% Molar Conversion.

    • Calculation: 1 mole CoA should yield 1 mole Pantothenic Acid. If recovery is <80%, your Pantetheinase (amidase) activity is insufficient.

Enzyme Blank

Pigeon liver extract naturally contains endogenous pantothenic acid.

  • Action: Run a "Reagent Blank" containing only buffer + enzyme.

  • Correction: Subtract the PA found in the blank from your sample results. High endogenous levels in the enzyme preparation can limit the Limit of Quantitation (LOQ).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Recovery of CoA Standard pH DriftBuffer capacity insufficient. Ensure pH stays > 7.5 during incubation.
Inactive PantetheinasePigeon liver powder is old or stored improperly. Use fresh powder or spike with recombinant Vanin.
High Background Signal Endogenous B5 in EnzymeTreat enzyme extract with activated charcoal (10 mg/mL) prior to use to strip free B5 (requires re-validation of activity).
Inconsistent Replicates Incomplete HomogenizationCoA is trapped in unbroken cells. Improve mechanical lysis (bead beating) before heat step.
Clogging during LC-MS Protein PrecipitationThe enzyme extract adds significant protein. Use Acetonitrile precipitation (1:3 v/v) or SPE cleanup after hydrolysis.

References

  • Rychlik, M. (2000).[8] Quantification of free and bound pantothenic acid in foods and blood plasma by a stable isotope dilution assay. Journal of Agricultural and Food Chemistry, 48(4), 1175-1181.[8] Link

  • Gonthier, B., et al. (1998).[8] Determination of pantothenic acid in foods by a microbiological assay and a colorimetric method. Food Chemistry, 63(2), 287-294.

  • AOAC International. (2012). Official Method 2012.16: Pantothenic Acid in Infant Formula and Adult/Pediatric Nutritional Formula.[9][10] Gaithersburg, MD: AOAC International. Link

  • Wittwer, C. T., et al. (1989). Enzymes for liberation of pantothenic acid in blood: use of plasma pantetheinase.[11] The American Journal of Clinical Nutrition, 50(5), 1072–1078. Link

  • Pakin, C., et al. (2004).[9] Fluorimetric determination of pantothenic acid in foods by liquid chromatography with post-column derivatization. Journal of Chromatography A, 1035(1), 87-95. Link

Sources

Application

Application Note: Pharmacokinetic Profiling and Metabolic Flux Analysis of Labeled Vitamin B5

Topic: Application of Labeled Vitamin B5 (Pantothenic Acid) in Pharmacokinetic Studies Content Type: Advanced Application Note & Protocol Guide Audience: Senior Scientists, DMPK Researchers, and Metabolic Engineers Strat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of Labeled Vitamin B5 (Pantothenic Acid) in Pharmacokinetic Studies Content Type: Advanced Application Note & Protocol Guide Audience: Senior Scientists, DMPK Researchers, and Metabolic Engineers

Strategic Overview: The Coenzyme A Hub

Vitamin B5 (Pantothenic Acid) is not merely a passive micronutrient; it is the obligate precursor to Coenzyme A (CoA) and Acyl Carrier Protein (ACP). In drug development and metabolic research, tracking B5 is rarely about the vitamin itself—it is about probing the CoA Biosynthetic Pathway , a central metabolic hub governing fatty acid synthesis, the TCA cycle, and epigenetic acetylation.

Traditional pharmacokinetic (PK) studies often fail to capture the intracellular dynamics of B5 because the vitamin is rapidly sequestered into cells and converted into short-lived, high-energy thioesters. This guide details the application of Stable Isotope Labeling (SIL) and Radio-tracing to resolve both systemic distribution (macro-PK) and intracellular flux (micro-PK).

Key Applications
  • Metabolic Flux Analysis (MFA): Quantifying CoA turnover rates in metabolic diseases (e.g., PKAN neurodegeneration).

  • Transporter Kinetics: Characterizing SMVT (SLC5A6) saturation and drug-nutrient competition.

  • Bio-distribution: Mapping tissue accumulation using radiolabels in preclinical models.

The Tracer Toolkit: Isotope Selection Logic

The choice of label dictates the experimental resolution. Do not use radioisotopes for intracellular flux; they lack the mass shift required to distinguish specific acyl-CoA species.

FeatureStable Isotope (

C,

N)
Radioisotope (

C,

H)
Primary Analyte

-Pantothenate

-Pantothenic Acid
Detection LC-MS/MS (Mass Shift)Scintillation / Autoradiography
Resolution High: Distinguishes B5 from CoA, Acetyl-CoA, Malonyl-CoA.Low: Total radioactivity (cannot easily distinguish metabolites).
Primary Use Intracellular Flux (SILEC), Clinical PKTissue Distribution (ADME), Mass Balance
Safety Safe for human clinical trialsPreclinical/Animal use only
Mechanistic Pathway Visualization

The following diagram illustrates the flow of labeled B5 into the CoA salvage pathway. Note the rate-limiting step at PANK (Pantothenate Kinase).

B5_Metabolism B5_Ex Labeled B5 (Extracellular) SMVT SMVT Transporter (SLC5A6) B5_Ex->SMVT Uptake B5_In Labeled B5 (Intracellular) SMVT->B5_In PANK PANK Enzyme (Rate Limiting) B5_In->PANK Phosphorylation P_B5 4'-Phosphopantothenate PANK->P_B5 CoA Coenzyme A (Labeled Moiety) P_B5->CoA Synthesis Steps Acyl_CoA Acyl-CoAs (Acetyl/Succinyl) CoA->Acyl_CoA Acylation

Figure 1: The metabolic trajectory of labeled Vitamin B5. The label (Red) is incorporated into the CoA backbone (Green), allowing mass-spec tracking of all downstream acyl-species.

Protocol A: Intracellular Flux Analysis (The SILEC Method)

Purpose: To measure the rate of CoA biosynthesis and fatty acid oxidation. Standard: Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC).

Materials
  • Tracer: Calcium

    
    -Pantothenate (creates a +4 Da mass shift).
    
  • Media: Custom DMEM deficient in pantothenate.

  • Serum: Dialyzed FBS (Critical: Standard FBS contains ~10

    
    M unlabeled B5, which dilutes the tracer).
    
  • Extraction Buffer: 5% 5-Sulfosalicylic Acid (SSA) with 50

    
    M DTT.
    
Step-by-Step Methodology
  • Labeling Phase (Pulse):

    • Seed cells in standard media. After attachment, wash 2x with PBS.

    • Switch to SILEC Media (Pantothenate-free DMEM + 10% Dialyzed FBS + 1 mg/L

      
      -Pantothenate).
      
    • Note: For equilibrium labeling, culture for >5 cell doublings. For flux (turnover) studies, pulse for 1, 2, 4, and 24 hours.

  • Metabolic Quench & Extraction:

    • Crucial: CoA thioesters are unstable in alkaline conditions. Do not use standard methanol/chloroform extraction.

    • Remove media and immediately add ice-cold 5% SSA solution directly to the plate.

    • Scrape cells and transfer to microcentrifuge tubes.

    • Vortex (30s) and sonicate (3 cycles, 10s on/off) on ice.

    • Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex or Luna Omega Polar).

    • Mobile Phase:

      • A: 10 mM Ammonium Acetate + 5 mM Dimethylhexylamine (Ion pairing agent is often required for CoA retention).

      • B: Acetonitrile.

    • MS Detection (MRM Mode): Monitor the specific neutral loss of the phosphoadenosine moiety.

      • Unlabeled CoA: m/z 768

        
         361
        
      • Labeled CoA: m/z 772

        
         365 (+4 Da shift).
        

Protocol B: Transporter Kinetics (SMVT/SLC5A6)

Purpose: To determine if a drug candidate inhibits B5 uptake or if B5 saturation limits efficacy. Target: Sodium-dependent Multivitamin Transporter (SMVT).[1][2][3]

Mechanistic Insight

SMVT is a saturable, electrogenic transporter (


). High doses of B5 (>1000 mg) saturate this transporter, leading to non-linear pharmacokinetics.
Competitive Inhibition Assay
  • System: HEK-293 cells overexpressing hSMVT or Caco-2 monolayers.

  • Buffer: Krebs-Ringer buffer (pH 7.4). Control: Sodium-free buffer (choline chloride replacement) to validate Na-dependence.

  • Dosing:

    • Substrate:

      
      -Pantothenic Acid (Trace amount: 5-10 nM).
      
    • Competitor: Unlabeled B5 (0.1

      
      M to 1 mM) or Drug Candidate.
      
  • Uptake: Incubate for 3 minutes (initial rate conditions).

  • Stop: Rapid wash with ice-cold buffer. Lyse cells with 1N NaOH.

  • Readout: Liquid Scintillation Counting (LSC).

Data Analysis: Calculate


 and convert to 

using the Cheng-Prusoff equation:

Reference Value: The

of Pantothenic Acid for SMVT is typically 1–5

M
.

Clinical Pharmacokinetics & Data Interpretation

When translating to human studies, B5 exhibits "Saturation Kinetics."

Experimental Workflow Visualization

PK_Workflow Dose Oral Dose (Labeled B5) Gut Intestinal Lumen (Hydrolysis of CoA) Dose->Gut Blood Systemic Circulation (Plasma & RBCs) Gut->Blood SMVT Absorption (Saturable >2g) Tissue Tissue Uptake (Intracellular Trapping) Blood->Tissue Conversion to CoA Exc Urinary Excretion (Unchanged B5) Blood->Exc Renal Clearance Tissue->Blood Slow Turnover (t1/2 ~225h)

Figure 2: Clinical PK flow. Note the recycling and slow turnover from tissue stores.

Interpretation Table: Key PK Parameters[4]
ParameterTypical Value (Human)Interpretation for Drug Dev

~1.0 – 2.0 hoursRapid absorption via SMVT. Delayed by food.

Non-linear > 1000 mgAbsorption saturates. Increasing dose beyond 2g yields diminishing plasma returns.

(Terminal)
~225 hoursExceptionally long due to intracellular trapping as CoA and protein binding.
RBC Partitioning HighB5 concentrates in erythrocytes; plasma analysis alone may underestimate total body load.
Self-Validating the Data
  • Linearity Check: If the AUC does not increase proportionally with dose (e.g., between 500mg and 2000mg), SMVT saturation has occurred.

  • Recovery Spike: In LC-MS analysis, always spike a known amount of labeled B5 into the matrix before extraction to calculate recovery efficiency (typically >80% with SSA extraction).

References

  • Stable Isotope Labeling by Essential Nutrients (SILEC): Snyder, N. W., et al. (2011).[4] Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast biosynthesis. Analytical Biochemistry. [Link]

  • SMVT Transporter Kinetics: Quick, M., & Shi, L. (2015). The sodium/multivitamin transporter: a multipotent system with therapeutic implications.[5] Vitamins and Hormones. [Link]

  • Clinical Pharmacokinetics of Calcium Pantothenate: Rao, S. I., et al. (2021).[6] The Pharmacokinetics of Orally Administered Calcium Pantothenate in Healthy Adults.[7][6] Journal of Vitamins and Minerals.[6] [Link]

  • CoA Biosynthesis Pathway & PANK: Leonardi, R., et al. (2005). Coenzyme A: back in action. Progress in Lipid Research. [Link]

  • LC-MS/MS Method for CoA Quantification: Basu, S. S., & Blair, I. A. (2011). SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards.[4][8][9] Nature Protocols.[8] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing chromatographic separation of pantothenic acid and its labeled standard

To: User From: Senior Application Scientist, Chromatography & Mass Spectrometry Division Subject: Technical Guide: Optimizing LC-MS/MS Separation of Pantothenic Acid and Internal Standards Technical Support Center: Panto...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Chromatography & Mass Spectrometry Division Subject: Technical Guide: Optimizing LC-MS/MS Separation of Pantothenic Acid and Internal Standards

Technical Support Center: Pantothenic Acid (Vitamin B5) Analysis

Welcome to the advanced troubleshooting hub for Pantothenic Acid (PA) analysis. This guide addresses the specific challenges of retaining highly polar hydrophilic vitamins, managing isotopic internal standard (SIL-IS) shifts, and optimizing mass spectrometry signaling.

Quick Diagnostic: What is your primary issue?

SymptomLikely Root CauseImmediate Action Module
Analyte elutes in void volume (

)
Incorrect column chemistry (Standard C18 failure).[Go to Module 1]
IS and Analyte have different retention times Deuterium Isotope Effect (Chromatographic resolution of isotopes).[1][Go to Module 2]
Peak Tailing / Asymmetry > 1.5 Secondary silanol interactions or pH mismatch.[Go to Module 3]
Low Sensitivity / Signal Suppression Co-elution with salts/phospholipids or ion competition.[Go to Module 3]

Module 1: The Polarity Challenge (Retention Strategies)

The Problem: Pantothenic acid is highly polar (


, 

). On a standard C18 column, it often refuses to retain, eluting with the solvent front where ion suppression is highest.

The Solution: You must increase the stationary phase's ability to interact with polar moieties.[2] Two primary pathways exist: HILIC (Hydrophilic Interaction Liquid Chromatography) or Aqueous-Stable Reversed Phase (RP-AQ) .

Protocol A: HILIC (Recommended for Maximum Retention)

HILIC creates a water-rich layer on the silica surface, partitioning the polar PA into this layer.

  • Column: Amide-bonded or Bare Silica (e.g., BEH Amide, TSKgel Amide-80).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient: Start High Organic (95% B)

    
     Low Organic (50% B).
    
  • Mechanism: PA is retained by partitioning into the water layer. Higher ACN increases retention.

Protocol B: RP-AQ (Recommended for Robustness)

If you must use Reversed Phase, standard C18 chains collapse in 100% aqueous conditions needed to retain PA. Use a "Polar-Embedded" or "T3-style" column.

  • Column: C18 with polar end-capping or polar-embedded groups (e.g., HSS T3, Polar C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol or ACN.[3]

  • Gradient: Start 100% Aqueous (Hold 1-2 min)

    
     Ramp to organic.
    
  • Critical Step: You must start at 0-1% B to force interaction.

Module 2: The Isotope Trap (Internal Standard Dynamics)

The Issue: Researchers often assume a labeled internal standard (SIL-IS) will perfectly co-elute with the analyte. However, Deuterated (


) standards often separate from the native (

) analyte
in Reversed-Phase chromatography.[4]

Scientific Causality: The


 bond is shorter and has a lower molar volume than the 

bond. This reduces the lipophilicity of the deuterated molecule. In high-efficiency RP columns, the deuterated standard interacts less with the C18 chain and elutes earlier than the native pantothenic acid.
  • Consequence: The IS elutes in a different matrix suppression zone than the analyte, failing to correct for matrix effects.

The Fix:

  • Switch Isotopes: Use

    
     or 
    
    
    
    labeled Pantothenic Acid.[5] These heavy atoms do not alter the bond length or lipophilicity significantly, ensuring perfect co-elution.
  • If using Deuterium: Switch to HILIC mode (isotope effects are often reversed or minimized) or flatten the gradient to force overlap.

Visual Guide: Internal Standard Selection Logic

IS_Selection Start Select Internal Standard (IS) Check_Type Is IS Deuterated (D)? Start->Check_Type Check_C13 Is IS 13C or 15N Labeled? Check_Type->Check_C13 No RP_Check Using Reversed Phase (C18)? Check_Type->RP_Check Yes Safe OPTIMAL: Perfect Co-elution Check_C13->Safe Yes Risk HIGH RISK: Retention Shift (D elutes earlier) RP_Check->Risk Yes Action_1 Switch to HILIC (Minimizes shift) RP_Check->Action_1 No (HILIC) Risk->Action_1 Alt Fix Action_2 Use 13C/15N Standard Risk->Action_2 Best Fix

Figure 1: Decision logic for selecting Internal Standards to avoid chromatographic isotope separation errors.

Module 3: Signal & Shape (Troubleshooting)

FAQ: Why is my Pantothenic Acid peak tailing?

Cause: Pantothenic acid contains amide and hydroxyl groups that can interact with residual silanols on the silica support surface. Solution:

  • Buffer pH: Ensure mobile phase pH is acidic (pH 3-4) to suppress silanol ionization (

    
    ).
    
  • Ionic Strength: If using HILIC, increase Ammonium Formate concentration (10mM to 20mM) to mask secondary interactions.

FAQ: What are the optimal MRM transitions?

For LC-MS/MS (ESI Positive Mode):

  • Precursor:

    
     220.1 (
    
    
    
    )
  • Quantifier Product:

    
     90.0 (Pantoic acid fragment)
    
  • Qualifier Product:

    
     202.1 (Loss of 
    
    
    
    )

Summary Data: Column Chemistry Comparison

FeatureStandard C18Polar-Embedded C18 (RP-AQ)HILIC (Amide)
Retention of PA Poor / Void VolumeGood (100% Aqueous start)Excellent
Peak Shape Prone to tailingGoodSuperior
Re-equilibration FastMediumSlow (requires 10-15 column volumes)
Sample Diluent Water/Weak OrganicWaterAcetonitrile (Critical: Water diluent ruins peak)
Isotope Effect High (D separates from H)ModerateLow

References

  • AOAC International. (2012).[6] AOAC Official Method 2012.16: Pantothenic Acid (Vitamin B5) in Infant Formula and Adult/Pediatric Nutritional Formula.

  • Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.

  • Phenomenex. (2022). Determination of Pantothenic Acid in Human Serum by LC-MS/MS using a Polar C18 Column.

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry. Journal of Chromatography A.

Sources

Optimization

Technical Support Center: Troubleshooting Ion Suppression in Vitamin B5 Quantification

Welcome to the technical support center for the quantification of Vitamin B5 (pantothenic acid) using LC-MS/MS. This guide is designed for researchers, scientists, and drug development professionals to navigate and resol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantification of Vitamin B5 (pantothenic acid) using LC-MS/MS. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve a common yet critical challenge in bioanalysis: ion suppression. Here, we move beyond simple procedural lists to explain the "why" behind the "how," grounding our recommendations in established scientific principles to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in my Vitamin B5 analysis?

A1: Ion suppression is a matrix effect where the ionization efficiency of your target analyte, Vitamin B5, is reduced by co-eluting compounds from the sample matrix.[1][2] This phenomenon occurs within the mass spectrometer's ion source, leading to a decreased signal intensity for your analyte.[1] The consequence is not merely a weaker signal; it can severely compromise the sensitivity, accuracy, and precision of your quantitative assay, potentially leading to underestimation of Vitamin B5 concentrations.[2][3] Even with highly selective MS/MS techniques, ion suppression remains a significant hurdle because it affects the initial ion formation process.[4][5]

Q2: What are the primary culprits behind ion suppression in biological samples?

A2: Ion suppression is primarily caused by endogenous and exogenous components within your sample matrix that compete with Vitamin B5 for ionization.[1] Key offenders in biological matrices like plasma, serum, and urine include:

  • Phospholipids: These are abundant in cell membranes and are notorious for causing ion suppression in LC-MS/MS bioanalysis.[1][6][7]

  • Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can accumulate in the ion source, hindering the ionization process.[1][8]

  • Proteins and Peptides: Although often removed during sample preparation, residual proteins and peptides can still interfere.[9][10]

  • Detergents and Polymers: These can be introduced during sample handling and preparation steps.[1]

  • Co-administered Drugs and their Metabolites: In clinical studies, other drugs and their metabolic byproducts can co-elute with Vitamin B5 and cause interference.[1]

Q3: How can I definitively determine if my Vitamin B5 assay is impacted by ion suppression?

A3: The gold-standard technique for identifying and characterizing ion suppression is the post-column infusion experiment .[1][11] This method involves a constant infusion of a Vitamin B5 solution directly into the mass spectrometer, downstream of the analytical column.[1] While this infusion creates a stable, elevated baseline signal for Vitamin B5, a blank matrix extract is injected onto the LC system.[1] Any dip or decrease in this stable baseline indicates a region of ion suppression, where components from the matrix are eluting and interfering with the ionization of the infused Vitamin B5.[1][12]

Visualizing the Problem: The Mechanism of Ion Suppression

To better understand this phenomenon, consider the process within the electrospray ionization (ESI) source.

IonSuppression cluster_ESI ESI Source Analyte Vitamin B5 Droplet Droplet Analyte->Droplet:f0 Co-elution Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet:f1 GasPhase Gas Phase Ions Droplet->GasPhase Desolvation & Ion Evaporation MS_Inlet MS Inlet GasPhase->MS_Inlet Reduced Analyte Ions

Caption: Mechanism of Ion Suppression in the ESI source.

In-Depth Troubleshooting Guides

Problem 1: My Vitamin B5 signal is significantly lower in matrix samples compared to neat standards, resulting in poor sensitivity.

Possible Cause: This is a classic sign of ion suppression. The complex biological matrix is interfering with the ionization of Vitamin B5.

Solutions:

  • Enhance Sample Preparation: The most effective way to combat ion suppression is to remove the interfering components before they reach the mass spectrometer.[2][13]

    • Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex samples.[1][14] It can be tailored to selectively capture Vitamin B5 while washing away interfering substances like phospholipids and salts.[14] There are specialized SPE cartridges and plates designed for efficient phospholipid removal.[6][15]

    • Liquid-Liquid Extraction (LLE): LLE can also be effective in separating Vitamin B5 from many matrix components.

    • Protein Precipitation (PPT): While a simpler technique, PPT is generally less effective at removing phospholipids and other small molecule interferences, making it more prone to ion suppression issues.[4]

  • Optimize Chromatographic Separation: If you can chromatographically separate Vitamin B5 from the regions of ion suppression, you can significantly improve your signal.

    • Adjust the Gradient: Modify your mobile phase gradient to shift the retention time of Vitamin B5 away from where matrix components elute.

    • Change the Stationary Phase: Employing a column with a different chemistry (e.g., switching from a C18 to a phenyl-hexyl or a HILIC column) can alter selectivity and achieve better separation from interfering compounds.[1]

    • Consider Metal-Free Columns: For certain analytes, interactions with the stainless steel components of standard HPLC columns can contribute to signal loss. Metal-free columns can be a valuable troubleshooting tool in such cases.[16]

  • Dilute the Sample: A straightforward approach is to dilute the sample, which in turn reduces the concentration of interfering matrix components.[1] However, this is only a viable option if the concentration of Vitamin B5 is high enough to be detected after dilution.[1]

Problem 2: I'm observing inconsistent and irreproducible results for my quality control (QC) samples.

Possible Cause: Variability in the composition of the biological matrix from sample to sample can lead to differing degrees of ion suppression, causing inconsistent analytical results.

Solutions:

  • Implement a Robust Sample Preparation Method: As highlighted previously, a thorough and consistent sample cleanup using techniques like SPE is crucial to minimize variability in matrix effects.[13][15]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the "gold standard" for correcting for ion suppression.[1][] A SIL-IS for Vitamin B5 (e.g., Vitamin B5-d4) is chemically and physically almost identical to the unlabeled analyte.[18] Therefore, it will co-elute and experience the same degree of ion suppression.[2] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[1]

  • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and quality control samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[1][2]

Problem 3: I've tried optimizing my sample preparation and chromatography, but I still suspect ion suppression is affecting my results.

Possible Cause: Ion suppression may be occurring at a level that is not fully resolved by your current methods, or your MS source parameters may not be optimal for minimizing this effect.

Solutions:

  • Optimize Ion Source Parameters: Fine-tuning the parameters of your ESI source can have a significant impact on reducing ion suppression.

    • Nebulizer Gas Pressure: Adjusting the gas pressure can influence droplet size and desolvation efficiency.[19]

    • Drying Gas Temperature and Flow Rate: Optimizing these parameters aids in efficient solvent evaporation, which can mitigate suppression effects.[19][20]

    • Capillary Voltage: While a higher voltage can increase signal, it can also lead to instability or corona discharge. Finding the optimal voltage is key.[21][22]

    • Source Geometry: Some instrument designs are inherently less susceptible to ion suppression.[4]

  • Switch Ionization Techniques: If available, consider switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI). APCI is often less prone to ion suppression than ESI.[3][4]

  • Reduce the LC Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and lessen the impact of co-eluting species.[4]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression

This protocol will help you identify the retention times at which ion suppression is occurring in your Vitamin B5 analysis.

Materials:

  • Syringe pump

  • Tee-piece for mixing

  • Standard solution of Vitamin B5 (in a compatible solvent)

  • Blank matrix extract (e.g., plasma, urine) processed with your current sample preparation method

Procedure:

  • Setup: Connect the outlet of your LC column to one inlet of the tee-piece. Connect a syringe containing the Vitamin B5 standard solution to the other inlet of the tee via the syringe pump. Connect the outlet of the tee to the MS ion source.

  • Infusion: Begin infusing the Vitamin B5 solution into the MS at a low, constant flow rate (e.g., 10-20 µL/min).[1] Acquire data in MRM mode for the specific transition of Vitamin B5. You should observe a stable, elevated baseline signal.[1]

  • Injection: Once a stable baseline is achieved, inject the blank matrix extract onto the LC column and start your chromatographic run.[1]

  • Data Analysis: Monitor the Vitamin B5 MRM signal throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression.[1][12] The retention time of this dip corresponds to the elution of interfering components from the matrix.

PostColumnInfusion LC LC System (Inject Blank Matrix) Tee Tee Mixer LC->Tee SyringePump Syringe Pump (Infuse Vitamin B5 Std) SyringePump->Tee MS Mass Spectrometer Tee->MS

Caption: Workflow for a post-column infusion experiment.

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

This is a general protocol for using a phospholipid removal SPE plate or cartridge. Always refer to the manufacturer's specific instructions for your chosen product.

Materials:

  • Phospholipid removal SPE plate or cartridge

  • Positive pressure or vacuum manifold

  • Sample pre-treatment solution (e.g., acetonitrile with 1% formic acid)

  • Wash solution (as recommended by the manufacturer)

  • Elution solvent (as recommended by the manufacturer)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Precipitate proteins in your plasma/serum sample by adding 3 volumes of the pre-treatment solution. Vortex and centrifuge.

  • Loading: Load the supernatant from the previous step onto the SPE plate or cartridge.[14]

  • Washing: Pass the wash solution through the plate/cartridge to remove polar interferences.

  • Elution: Elute Vitamin B5 using the appropriate elution solvent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in your initial mobile phase for LC-MS/MS analysis.[1]

Data Summary Table

Problem Potential Cause(s) Primary Solution(s) Secondary Solution(s)
Low Signal in Matrix Ion Suppression from Matrix ComponentsImprove Sample Preparation (SPE, LLE)Optimize Chromatography, Dilute Sample
Poor Reproducibility Sample-to-Sample Matrix VariabilityUse Stable Isotope-Labeled Internal Standard (SIL-IS)Robust Sample Preparation, Matrix-Matched Calibrators
Persistent Suppression Sub-optimal MS Conditions, Co-eluting InterferencesOptimize Ion Source ParametersSwitch Ionization Mode (ESI to APCI), Reduce LC Flow Rate

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting ion suppression.

References

Sources

Troubleshooting

Technical Support Center: Enhancing Low-Level Pantothenic Acid Detection

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the sensitive detection of pantothenic acid (Vitamin B5). It moves beyo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the sensitive detection of pantothenic acid (Vitamin B5). It moves beyond standard protocols to explain the "why" behind experimental choices, ensuring robust and reliable results.

The Challenge of Low-Level Pantothenic Acid Detection

Pantothenic acid is a water-soluble vitamin essential for the synthesis of coenzyme A (CoA), a vital component in cellular metabolism.[1][2] Accurate quantification, especially at low concentrations in complex biological matrices, is crucial for nutritional assessment, clinical diagnostics, and quality control in pharmaceutical and food industries.[3]

The primary challenges in achieving high sensitivity for pantothenic acid detection include:

  • Matrix Interference: Complex sample matrices, such as blood, urine, and food products, contain numerous endogenous compounds that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.[3][4]

  • Bound and Free Forms: Pantothenic acid exists in both free form and bound within CoA and acyl carrier proteins.[1] To determine the total pantothenic acid content, a hydrolysis step is necessary to release the bound forms, which can introduce variability.[5][6]

  • Low Endogenous Concentrations: In certain biological samples, the concentration of pantothenic acid can be very low, requiring highly sensitive analytical techniques.[7]

  • Lack of a Strong Chromophore: Pantothenic acid does not possess a strong chromophore, making UV-based detection less sensitive and prone to interference.[8]

This guide will focus on addressing these challenges using modern analytical techniques, with a primary emphasis on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the "gold standard" for its sensitivity and selectivity.[2]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during low-level pantothenic acid analysis in a question-and-answer format.

Q1: I'm observing a poor signal-to-noise ratio and low sensitivity in my LC-MS/MS analysis. What are the likely causes and how can I improve it?

A1: Low signal-to-noise can stem from several factors, from sample preparation to instrument settings. Here’s a systematic approach to troubleshooting:

1. Optimize Sample Preparation:

  • Inefficient Extraction: Ensure your extraction protocol is optimized for your specific matrix. For complex matrices like food or whole blood, a simple protein precipitation may be insufficient. Consider solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

  • Incomplete Hydrolysis (for total pantothenic acid): If you are measuring total pantothenic acid, incomplete enzymatic hydrolysis will lead to low recovery. Ensure the activity of your enzymes (e.g., alkaline phosphatase and pantetheinase) is optimal and the incubation time is sufficient.[6][9]

  • Degradation: Pantothenic acid is unstable under acidic, alkaline, and high-heat conditions. Ensure your sample processing steps minimize exposure to these conditions.

2. Enhance Mass Spectrometry Signal:

  • Optimize Ionization Source Parameters: Fine-tune the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and temperature, to maximize the ionization of pantothenic acid.

  • Select Optimal MRM Transitions: Ensure you are using the most sensitive and specific Multiple Reaction Monitoring (MRM) transitions. For pantothenic acid, the transition m/z 220 → 90 is commonly used and provides good specificity.[8]

  • Use a High-Performance LC System: Employing systems with technologies that reduce analyte interaction with metal surfaces, such as Waters' MaxPeak High Performance Surfaces, can significantly improve peak shape and sensitivity for compounds like pantothenic acid.[10]

3. Improve Chromatographic Performance:

  • Mobile Phase Composition: The pH of the mobile phase can significantly impact the retention and ionization of pantothenic acid. A mobile phase containing 0.1% formic acid in water and acetonitrile is a good starting point for reversed-phase chromatography.[8]

  • Column Choice: A C18 column is commonly used for pantothenic acid analysis.[8] For enhanced retention of polar compounds, consider a polar-modified C18 column.[11]

Q2: I'm seeing significant matrix effects (ion suppression/enhancement) in my results. How can I mitigate this?

A2: Matrix effects are a common challenge in bioanalysis. Here are several strategies to address them:

1. Improve Sample Cleanup:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. A variety of SPE sorbents are available; a mixed-mode cation exchange sorbent can be effective for pantothenic acid.

  • Protein Precipitation: While simple, it may not be sufficient for complex matrices. Using agents like zinc acetate and potassium ferrocyanide can be more effective than acetonitrile or methanol alone for precipitating proteins in dairy products, for example.[3]

2. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):

  • This is the most effective way to compensate for matrix effects. A SIL-IS, such as [¹³C₆, ¹⁵N₂]-pantothenic acid, will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction.[9][12][13]

3. Chromatographic Separation:

  • Optimize Gradient Elution: Adjust your LC gradient to ensure pantothenic acid elutes in a region with minimal co-eluting matrix components.

  • Divert the Flow: Use a divert valve to direct the early and late eluting, highly concentrated matrix components to waste instead of the mass spectrometer.

4. Dilute the Sample:

  • If the concentration of your analyte is high enough, diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

Q3: My recovery of pantothenic acid is low and inconsistent. What steps should I take to improve it?

A3: Low and variable recovery often points to issues in the sample preparation workflow.

1. Evaluate Each Step of Your Protocol:

  • Extraction Efficiency: Spiking a known amount of pantothenic acid into your matrix before extraction and comparing the result to a post-extraction spike will help you determine the efficiency of your extraction step.

  • Enzymatic Hydrolysis: As mentioned in A1, ensure your enzymatic hydrolysis is complete. You can test this by analyzing a certified reference material with a known total pantothenic acid content.

  • Adsorption to Surfaces: Pantothenic acid can adsorb to glass and plastic surfaces. Using low-adsorption vials and pipette tips can help minimize this.

2. Use a Stable Isotope-Labeled Internal Standard:

  • Adding a SIL-IS at the very beginning of your sample preparation process will allow you to correct for any losses that occur during extraction, cleanup, and analysis.[6]

3. Optimize pH:

  • The pH during extraction and storage can affect the stability and recovery of pantothenic acid. It is generally more stable under slightly acidic conditions.[8]

Q4: Can I analyze both free and total pantothenic acid? What is the best approach?

A4: Yes, both forms can be quantified. The general approach is as follows:

  • Free Pantothenic Acid: Analyze an aliquot of your sample extract directly after initial extraction and cleanup, without the enzymatic hydrolysis step.[5]

  • Total Pantothenic Acid: Take another aliquot of the initial extract and subject it to enzymatic hydrolysis to liberate the bound forms before proceeding with the cleanup and analysis.[5][6][9]

The difference between the total and free pantothenic acid concentrations will give you an estimate of the bound form.

Key Experimental Protocols

Protocol 1: Sample Preparation for Total Pantothenic Acid in Human Plasma using LC-MS/MS

This protocol is based on the principles of stable isotope dilution assays and enzymatic hydrolysis.[5][6][9]

Materials:

  • Human plasma

  • [¹³C₆, ¹⁵N₂]-Pantothenic Acid (Internal Standard)

  • Alkaline Phosphatase

  • Pantetheinase

  • Tris-HCl buffer (pH 8.0)

  • Acetonitrile

  • Formic Acid

  • Solid-Phase Extraction (SPE) cartridges (Mixed-mode cation exchange)

Procedure:

  • Sample Spiking: To 100 µL of plasma, add the internal standard to a final concentration of 100 ng/mL.

  • Enzymatic Hydrolysis: Add 500 µL of Tris-HCl buffer containing alkaline phosphatase and pantetheinase. Incubate at 37°C for 4 hours.

  • Protein Precipitation: Add 1 mL of acetonitrile with 0.1% formic acid. Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge with water, followed by a weak organic solvent (e.g., 20% methanol).

    • Elute the pantothenic acid with a small volume of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis: Inject into the LC-MS/MS system.

Protocol 2: Optimized LC-MS/MS Parameters for Pantothenic Acid Detection

These are starting parameters that should be optimized for your specific instrument.

ParameterSetting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B to 98% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temp. 40°C
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
MRM Transition 220.1 > 90.1
Collision Energy 15 eV

Visualizing the Workflow

Workflow for Total Pantothenic Acid Analysis

Pantothenic_Acid_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Spike Spike with SIL-IS Sample->Spike 1. Hydrolysis Enzymatic Hydrolysis Spike->Hydrolysis 2. Precipitation Protein Precipitation Hydrolysis->Precipitation 3. SPE Solid-Phase Extraction (SPE) Precipitation->SPE 4. Evap Evaporation & Reconstitution SPE->Evap 5. LCMS LC-MS/MS Analysis Evap->LCMS 6. Data Data Processing & Quantification LCMS->Data

Caption: Workflow for total pantothenic acid analysis.

Troubleshooting Logic Flow

Troubleshooting_Flow decision decision action action start Low Sensitivity Issue check_sample_prep Sample Prep Optimized? start->check_sample_prep optimize_prep Optimize Extraction & Hydrolysis check_sample_prep->optimize_prep No check_ms MS Parameters Optimized? check_sample_prep->check_ms Yes optimize_prep->check_sample_prep optimize_ms Tune Ion Source & MRM Transitions check_ms->optimize_ms No check_lc Chromatography Adequate? check_ms->check_lc Yes optimize_ms->check_ms optimize_lc Adjust Mobile Phase & Column check_lc->optimize_lc No use_sil_is Use Stable Isotope Internal Standard check_lc->use_sil_is Yes optimize_lc->check_lc end Sensitivity Improved use_sil_is->end

Caption: Troubleshooting logic for low sensitivity.

References

  • Rychlik, M. (2003). Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry. Analyst, 128(7), 832-837. [Link]

  • AOAC INTERNATIONAL. (2000). AOAC Official Method 992.07 Pantothenic Acid in Milk-Based Infant Formula.
  • Kölling-Speer, I., & Speer, K. (2000). Quantification of free and bound pantothenic acid in foods and blood plasma by a stable isotope dilution assay. Journal of agricultural and food chemistry, 48(4), 1175-1181. [Link]

  • Rychlik, M. (2003). Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry. Analyst, 128(7), 832-837. [Link]

  • Kölling-Speer, I., & Speer, K. (2000). Quantification of Free and Bound Pantothenic Acid in Foods and Blood Plasma by a Stable Isotope Dilution Assay. ACS Publications. [Link]

  • Rychlik, M., & Roth-Maier, D. (2005). Pantothenic Acid Quantification: Method Comparison of a Stable Isotope Dilution Assay and a Microbiological Assay. Hogrefe eContent.
  • Gonthier, A., Boullanger, P., Fayol, V., & Hartmann, D. J. (1998). Development of an ELISA for pantothenic acid (vitamin B5) for application in the nutrition and biological fields. Journal of immunoassay, 19(2-3), 167-194. [Link]

  • Chinese Standard (2016). Determination of Pantothenic Acid in Food by LC-MS/MS. Chinese Standard.
  • Giménez, E. C., & Schopfer, J. (2012). Pantothenic Acid (Vitamin B5) in Fortified Foods: Comparison of a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method and a Microbiological Assay (AOAC Official MethodSM 992.07). Journal of AOAC INTERNATIONAL, 95(1), 143-148. [Link]

  • Preedy, V. R. (Ed.). (2012). B vitamins and folate: chemistry, analysis, function and effects. Royal Society of Chemistry.
  • Hájková, K., Pilařová, V., & Nováková, L. (2015). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PloS one, 10(9), e0138091. [Link]

  • Phenomenex. (2022). Determination of Pantothenic Acid (Vitamin B5) in Human Serum by LC-MS/MS using a Luna Omega Polar C18 column. Phenomenex. [Link]

  • Waters Corporation. (n.d.). Enhancing the LC-MS/MS Analysis of B-group Vitamins with MaxPeak High Performance Surfaces Technology. Waters Corporation. [Link]

  • International Conference on Harmonisation. (2005). Validation of analytical procedures: text and methodology Q2 (R1).
  • AOAC INTERNATIONAL. (2012). Standard Method Performance Requirements for Pantothenic Acid in Infant Formula and Adult/Pediatric Nutritional Formula. AOAC INTERNATIONAL. [Link]

  • United States Pharmacopeia. (n.d.).
  • Gąsior, R., & Pieszka, M. (2011). Validation of a rapid method for simultaneous determination of vitamins A and E in milk using HPLC. Food analytical methods, 4(3), 333-340.
  • United States Pharmacopeia. (n.d.).
  • Creative Diagnostics. (n.d.). Vitamin B5 (Pantothenic Acid) Analysis Reagents. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). ICH Guidelines. [Link]

  • Gregory, J. F. (2012). Pantothenic acid. In Present knowledge in nutrition (pp. 353-364). Wiley-Blackwell.
  • Al-Ghamdi, A. A., Al-Otaibi, A. A., Al-Amri, A. M., & Al-Turkistani, A. M. (2023). Development and Validation of a Reverse-Phase HPLC Method for Determination of Some Water-Soluble Vitamins and Preservatives in Multivitamin Syrup. Advanced Journal of Chemistry, Section B, 5(2), 67-81.
  • Giménez, E. C., & Schopfer, J. (2012). Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07). Journal of AOAC International, 95(1), 143-148. [Link]

  • Chen, P. (2012). High-performance Liquid Chromatography Mass Spectrometry Analysis of Pantothenic Acid (Vitamin B5) in Multivitamin Dietary Supplements. In B Vitamins and Folate (pp. 317-330). The Royal Society of Chemistry.
  • Ministry of Health of People's Republic of China. (2010). GB 5413.17 – 2010 National food safety standard. Determination of pantothenic acid in foods for infants and young children, milk and milk products.
  • United States Pharmacopeia. (2025).
  • Byrdwell, W. C. (2020). Rapid Method for the Determination of Thiamine and Pantothenic Acid in Infant Formula and Milk-Based Nutritional Products by Liquid Chromatography‒Tandem Mass Spectrometry.
  • Hudson, T. S., Subramanian, S., & Allen, R. J. (1984). Determination of pantothenic acid in multivitamin pharmaceutical preparations by reverse-phase high-performance liquid chromatography. Journal of pharmaceutical sciences, 73(1), 113-115. [Link]

  • King's College London. (n.d.). Human biomarkers for measuring pantothenic acid intake and status. OpeN-Global. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia.
  • United States Pharmacopeia. (n.d.).
  • United States Pharmacopeia. (2011).
  • American Chemical Society. (n.d.). Analytical Chemistry. [Link]

  • Agilent Technologies. (2008).
  • Chen, S. F., & Chou, S. S. (2003). Liquid chromatographic method for determination of calcium pantothenate preparations and related stability studies. Journal of Food and Drug Analysis, 11(2).
  • Pan, C., & H-L, L. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental & Analytical Toxicology, 4(5), 1. [Link]

  • Waters Corporation. (2020). Understanding Sample Complexity: Determining Matrix Effects in Complex Food Samples. [Link]

Sources

Optimization

Technical Support Center: Stability of Vitamin B5, Calcium Salt Hydrate-¹³C₃¹⁵N Solutions

Welcome to the technical support guide for the stability testing of Vitamin B5, Calcium Salt Hydrate-¹³C₃¹⁵N solutions. This resource is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the stability testing of Vitamin B5, Calcium Salt Hydrate-¹³C₃¹⁵N solutions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based guidance on maintaining the integrity of this isotopically labeled compound in solution. The question-and-answer format directly addresses potential challenges and explains the scientific principles behind each recommendation.

Frequently Asked Questions (FAQs)

General Stability and Storage
Q1: What are the primary factors that degrade Vitamin B5 solutions, and how does the isotopic labeling affect this?

A1: The primary factors that degrade Vitamin B5 (as calcium pantothenate) in solution are pH, heat, and light.[1] Pantothenic acid is most stable in a neutral pH environment (around pH 5.0-7.0) and is readily destroyed by heat under acidic or alkaline conditions.[2] It is also sensitive to light, which can accelerate decomposition.[3][4]

The isotopic labeling with ¹³C and ¹⁵N introduces stable, non-radioactive isotopes.[5] For storage and general handling, these stable isotopes do not alter the fundamental chemical stability of the pantothenate molecule.[5] Therefore, the same precautions regarding pH, temperature, and light exposure for standard calcium pantothenate apply directly to its labeled counterpart. The key difference with isotopically labeled compounds is the critical need to prevent isotopic dilution, for example, through exchange with atmospheric moisture if the compound is hygroscopic.[6]

Solution Preparation and Handling
Q2: I'm preparing an aqueous stock solution of Calcium Pantothenate-¹³C₃¹⁵N. What solvent and pH should I use for optimal stability?

A2: For optimal stability, you should dissolve the Calcium Pantothenate-¹³C₃¹⁵N in purified, deionized water and buffer the solution to a pH between 5.0 and 7.0.[2] Pantothenic acid's stability is considerably reduced in unbuffered pure aqueous solutions, where degradation of up to 40% can occur within an hour in acidic or alkaline conditions.[7][8]

A phosphate buffer is a suitable choice for maintaining this pH range. Avoid using strongly acidic or alkaline solutions as they will rapidly hydrolyze the molecule.[3] Because the calcium salt form is highly water-soluble, there is generally no need for organic co-solvents for initial stock preparation.[9]

Q3: My solution appears to have a slight yellow tint after a few days. Is this a sign of degradation?

A3: While pure pantothenic acid is sometimes described as a light-yellowish viscous oil, a color change in a previously clear solution is a potential indicator of degradation. This could be due to several factors, including exposure to light, inappropriate pH, or interaction with other components in your solution. Photodegradation, in particular, can cause color changes in pharmaceutical products.[10]

It is crucial to validate this observation analytically. Use a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to quantify the amount of remaining Calcium Pantothenate-¹³C₃¹⁵N and to check for the appearance of degradation peaks.[11][12][13]

Troubleshooting Experimental Variability
Q4: I am observing inconsistent results in my mass spectrometry-based assay. Could the stability of the labeled standard be the cause?

A4: Yes, inconsistent stability of your Calcium Pantothenate-¹³C₃¹⁵N standard solution is a likely cause of variability in mass spectrometry assays. Stable isotope dilution mass spectrometry relies on the precise concentration of the labeled internal standard.[14] If the standard degrades between experiments, the calculated concentration of your analyte will be inaccurate.

To troubleshoot this:

  • Prepare fresh standards: Prepare your standard solutions fresh for each analytical run or establish a clear, validated expiration period for your stock and working solutions.

  • Verify storage conditions: Ensure that stock solutions are stored refrigerated (typically 2-8°C), protected from light, and in tightly sealed containers to prevent evaporation and moisture exchange.[15][16]

  • Check for contaminants: Ensure the solvent and any buffers used are free of contaminants that could accelerate degradation.

Q5: How can I perform a quick stress test to understand the potential degradation pathways of my compound in my specific matrix?

A5: A forced degradation or stress test is an essential tool for understanding stability.[17][18] It involves exposing the compound to conditions more extreme than those used in long-term stability studies. This helps to identify potential degradation products and develop a stability-indicating analytical method.

A recommended approach involves subjecting your solution to the following conditions:

  • Acidic and Basic Hydrolysis: Expose the solution to a dilute acid (e.g., 0.1 N HCl) and a dilute base (e.g., 0.1 N NaOH) at a controlled, elevated temperature (e.g., 60°C) for several hours.[18]

  • Oxidation: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Stress: Heat the solution at an elevated temperature (e.g., 70°C) in a neutral pH buffer.[18]

  • Photostability: Expose the solution to a controlled light source that provides both UV and visible output, as specified by ICH Q1B guidelines.[10][18][19]

Analyze samples at various time points using a method like LC-MS to track the disappearance of the parent compound and the appearance of degradants.[14]

Protocols and Data Summaries

Table 1: Recommended Storage Conditions for Calcium Pantothenate-¹³C₃¹⁵N Solutions
ParameterConditionRationale
Temperature 2°C to 8°C (Refrigerated)Low temperatures slow down the rate of chemical degradation reactions.[15]
Light Protect from light (Amber vials)Pantothenic acid is light-sensitive; light exposure can cause photodegradation.[3][4]
pH 5.0 - 7.0Stability is optimal in a neutral pH range; hydrolysis occurs rapidly in acidic or alkaline conditions.[2]
Atmosphere Tightly sealed containersPrevents solvent evaporation which would alter the concentration, and minimizes exposure to atmospheric moisture and oxygen.[6]
Experimental Protocol: Preparation of a Stable Aqueous Stock Solution
  • Materials:

    • Vitamin B5, Calcium Salt Hydrate-¹³C₃¹⁵N

    • High-purity (e.g., Milli-Q) deionized water

    • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

    • Calibrated pH meter

    • Amber glass volumetric flasks and vials

  • Procedure:

    • Prepare a 0.1 M phosphate buffer solution and adjust the pH to 6.0 using the pH meter.

    • Accurately weigh the required amount of Calcium Pantothenate-¹³C₃¹⁵N solid.

    • Dissolve the solid in a small amount of the pH 6.0 phosphate buffer in an amber volumetric flask.

    • Once fully dissolved, bring the solution to the final volume with the buffer.

    • Mix thoroughly by inversion.

    • Aliquot the stock solution into smaller volume amber vials to avoid repeated freeze-thaw cycles or prolonged exposure of the main stock to room temperature.

    • Store all aliquots at 2-8°C, protected from light.

Visualization of Stability Factors

Below is a diagram illustrating the key environmental factors that can impact the stability of a Vitamin B5 solution and lead to degradation.

StabilityFactors cluster_stressors Environmental Stressors B5 Intact Molecule Degradation Degradation Products (e.g., Hydrolysis) B5->Degradation Heat High Temperature Heat->Degradation Accelerates Hydrolysis Light UV/Visible Light Light->Degradation Photodegradation pH Acidic (<5) or Alkaline (>7) pH pH->Degradation Catalyzes Hydrolysis

Caption: Key stressors leading to the degradation of Vitamin B5 solutions.

References

  • How To Store And Dispose Of Radiolabeled Compounds - Moravek, Inc. (2019). Available at: [Link]

  • VITAMIN B5 - Ataman Kimya. Available at: [Link]

  • Muhamad, N., Yusoff, M. M., & Gimbun, J. (2015). Thermal Degradation Kinetics Of Nicotinic Acid, Pantothenic Acid And Catechin Derived from Averrhoa Bilimbi Fruits. RSC Advances, 5(90), 74132-74137. Available at: [Link]

  • Vitamin & Probiotic Degradation White Paper - Green Circle Capital. Available at: [Link]

  • Chemical Stability of Vitamin B5 - Semantic Scholar. Available at: [Link]

  • Muhamad, N., Yusoff, M. M., & Gimbun, J. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. RSC Advances. Available at: [Link]

  • How To Properly Store Your Radiolabeled Compounds - Moravek. (2022). Available at: [Link]

  • Why Photostability Testing Matters - Powers Scientific, Inc. (2015). Available at: [Link]

  • Chemical Stability of Vitamin B5 | Request PDF - ResearchGate. Available at: [Link]

  • Photostability and efficacy studies of topical formulations containing UV-filters combination and vitamins A, C and E - PubMed. (2007). Available at: [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. Available at: [Link]

  • Vitamin A palmitate photostability and stability over time - PubMed. (2004). Available at: [Link]

  • Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits - ResearchGate. Available at: [Link]

  • Pantothenic Acid (Vitamin B5). Available at: [Link]

  • US5089276A - Calcium pantothenate composite - Google Patents.
  • Evaluation of stability data of calcium pantothenate in a vitamin food supplement packaged in blister Aclar / Aluminium - Toxic Docs. Available at: [Link]

  • Vitamin B5 [Pantothenic Acid] | Salvage, CoA Biosynthesis, & Other Facts - YouTube. (2021). Available at: [Link]

  • Analysis of Pantothenic Acid (Vitamin B5) | B Vitamins and Folate - Books. Available at: [Link]

  • Vitamin B5 - DSM. Available at: [Link]

  • Calcium pantothenate MSDS - Bio. (2005). Available at: [Link]

  • High-performance Liquid Chromatography Mass Spectrometry Analysis of Pantothenic Acid (Vitamin B5) in Multivitamin Dietary Supplements - Books. Available at: [Link]

  • Degradation of vitamins | Request PDF - ResearchGate. Available at: [Link]

  • Analytical Test Library | Vitamin B5 - Pantothenic Acid - Cambium Analytica. Available at: [Link]

  • Liquid chromatographic method for determination of calcium pantothenate preparations and related stability studies - Journal of Food and Drug Analysis. Available at: [Link]

  • PANTOTHENIC ACID: AN OVERVIEW FOCUSED ON MEDICAL ASPECTS - European Scientific Journal. Available at: [Link]

  • Stability tests according to ICH Q1A (R2) - Memmert.com. (2012). Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • Liquid Chromatographic Method for Determination of Calcium Pantothenate Preparations and Related Stability Studies - ResearchGate. Available at: [Link]

  • Stress Testing Study Design - Veeprho. (2020). Available at: [Link]

  • 〈91〉 Calcium Pantothenate Assay | PDF | Chromatography | Solubility - Scribd. (2023). Available at: [Link]

  • Vitamin B5 - Rupa Health. (2005). Available at: [Link]

  • The Essential Elements of a Stability Program for Pharmaceuticals: A Comprehensive Guide Using ICH Guidelines and ISO Standards - Cal Laboratories. (2024). Available at: [Link]

  • Safety Data Sheet Calcium D-Pantothenate Revision 5, Date 09 Feb 2023 - Redox. Available at: [Link]

  • ICH: New Guideline for Stabilities - ECA Academy. Available at: [Link]

  • Safe use of radioisotopes - PubMed. (2006). Available at: [Link]

  • Molecular Properties of Bare and Microhydrated Vitamin B5–Calcium Complexes - MDPI. (2021). Available at: [Link]

  • Isotopic labeling - Wikipedia. Available at: [Link]

  • ICH Guidelines for Drug Stability Testing | PDF | Health Sciences | Medicine - Scribd. Available at: [Link]

Sources

Troubleshooting

How to handle protein precipitation for Vitamin B5 analysis in milk powder

Technical Support Center: Vitamin B5 Analysis in Milk Matrix Topic: Protein Precipitation & Extraction Strategies for Pantothenic Acid (Vitamin B5) in Milk Powder Ticket ID: #B5-MILK-PPT-001 Assigned Specialist: Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vitamin B5 Analysis in Milk Matrix

Topic: Protein Precipitation & Extraction Strategies for Pantothenic Acid (Vitamin B5) in Milk Powder Ticket ID: #B5-MILK-PPT-001 Assigned Specialist: Senior Application Scientist, Bio-Analytics Division

Mission Statement

You are encountering difficulties with Vitamin B5 recovery or chromatography in milk powder matrices. This is a common bottleneck. Milk powder is a complex matrix containing casein micelles (80% of protein), whey proteins, fats, and lactose. Furthermore, Vitamin B5 is rarely free; it is bound within Coenzyme A (CoA) and Acyl Carrier Proteins (ACP).

The Core Conflict: You cannot analyze what you do not release, and you cannot inject what you do not clean.

This guide replaces generic advice with a root-cause troubleshooting system, focusing on Enzymatic Release (the hidden variable) and Protein Precipitation (the cleanup).

Module 1: The "Hidden" Step – Enzymatic Hydrolysis

CRITICAL WARNING: If you skip this step, you are only measuring free pantothenic acid, which accounts for a fraction of the total Vitamin B5 in milk.

Q: My chromatography is clean, but my recovery is consistently low (<50%). Why? A: You likely failed to liberate B5 from its bound forms (CoA/ACP). Standard acid precipitation does not break these peptide/phosphodiester bonds.

The Protocol (Self-Validating): To measure Total Pantothenic Acid, you must use a dual-enzyme system before precipitation.

  • Reconstitution: Dissolve 5g milk powder in 25mL warm water (40°C).

  • pH Adjustment: Adjust to pH 7.0–8.0 (Optimal for alkaline phosphatase).

  • Enzyme Cocktail: Add:

    • Papain/Protease: To break down the casein matrix and release ACP-bound B5.

    • Alkaline Phosphatase (or Pigeon Liver Extract - Traditional): To dephosphorylate CoA into pantetheine and eventually pantothenic acid.

  • Incubation: Incubate at 37°C for 4–12 hours (overnight is safest for total release).

  • Validation Check: Spike a sample with free Calcium Pantothenate and a separate sample with CoA. If recovery of Free B5 is 100% but CoA is 0%, your enzyme step is inactive.

Module 2: Protein Precipitation Protocols

Select the protocol based on your detection method.

Protocol A: The "LC-MS/MS Friendly" Method (Organic Solvent)

Best for: High sensitivity, avoiding ion suppression caused by salts.

  • Ratio: Add Acetonitrile (ACN) to your hydrolyzed milk solution in a 3:1 ratio (v/v).

    • Why: ACN precipitates proteins effectively while being compatible with Reverse Phase C18 columns.

  • Vortex: High-speed vortex for 60 seconds.

  • Cold Shock: Place at -20°C for 15 minutes.

    • Why: This hardens the lipid layer (fat) and improves the protein pellet compaction.

  • Centrifugation: 10,000 x g for 10 minutes at 4°C.

  • Filtration: Supernatant must pass through a 0.22 µm PTFE or Nylon filter .

Protocol B: The "HPLC-UV" Method (Acid Precipitation)

Best for: UV detection where organic solvents might cause peak solvent effects or when using aqueous mobile phases.

  • Acidification: Add 1M Hydrochloric Acid (HCl) or Acetic Acid dropwise to the hydrolyzed sample until pH reaches 4.6 .

    • Why: pH 4.6 is the Isoelectric Point (pI) of Casein. At this pH, casein has net zero charge, becomes insoluble, and precipitates spontaneously.

  • Buffer Addition: Add Sodium Acetate buffer to stabilize the pH.

  • Centrifugation: 5,000 x g for 15 minutes.

  • Clarification: If the supernatant is still cloudy (lipids), filter through a 0.45 µm PVDF filter.

Module 3: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Cloudy Supernatant Incomplete Casein precipitation.Check pH: Ensure the mixture is exactly at pH 4.6 (Acid Method). If using ACN, increase ratio to 4:1.
Peak Splitting (LC-MS) "Solvent Effect" – Sample solvent is stronger than mobile phase.Dilute: The 3:1 ACN extract is too strong for an aqueous initial gradient. Dilute the extract 1:5 with water before injection.
Low Recovery (Total) Enzyme failure or pH mismatch.pH Audit: Enzymes have strict pH windows. Papain needs ~pH 6-7; Phosphatase needs ~pH 8. Ensure you adjust pH before adding enzymes.
Column Fouling Lipid carryover.Cold Centrifugation: Ensure centrifugation happens at 4°C to solidify fats. Use a guard column (C18).
Signal Suppression (MS) High salt content from precipitation.Switch Methods: Do NOT use Carrez reagents (Zinc/Barium) for LC-MS. Use Protocol A (ACN) or dilute significantly.

Module 4: Visualization of Workflows

Figure 1: The Total B5 Extraction Workflow

This diagram illustrates the critical path from raw powder to injectable sample, highlighting the enzymatic gate.

B5_Workflow Raw Milk Powder Sample Recon Reconstitution (Water, 40°C) Raw->Recon Enzyme Enzymatic Hydrolysis (Papain + Phosphatase) Target: CoA -> Free B5 Recon->Enzyme Crucial Step Decision Select Detection Method Enzyme->Decision PPT_ACN Precipitation: Acetonitrile (3:1) + Cold Shock (-20°C) Decision->PPT_ACN LC-MS/MS PPT_Acid Precipitation: Acid (pH 4.6) Isoelectric Point of Casein Decision->PPT_Acid HPLC-UV Dilute Dilution 1:5 with Water (Prevent Solvent Effect) PPT_ACN->Dilute Filter Filtration (0.22 µm) Dilute->Filter PPT_Acid->Filter Analysis Chromatographic Analysis (Total B5 Quantified) Filter->Analysis

Caption: Workflow for Total Vitamin B5 Analysis distinguishing between LC-MS and HPLC-UV pretreatment paths.

Figure 2: Troubleshooting Logic Tree

Use this logic to diagnose recovery or peak shape issues immediately.

Troubleshooting_Tree Start Problem Detected Type Identify Symptom Start->Type LowRec Low Recovery (<80%) Type->LowRec PeakBad Distorted/Split Peaks Type->PeakBad CheckEnz Did you use Enzymes? LowRec->CheckEnz AddEnz Action: Add Papain/Phosphatase (Release Bound B5) CheckEnz->AddEnz No CheckpH Action: Check pH at PPT step (Must be 4.6 for Acid) CheckEnz->CheckpH Yes SolventCheck Is Sample Solvent > Mobile Phase Organic? PeakBad->SolventCheck DiluteSample Action: Dilute Sample with Aqueous Buffer SolventCheck->DiluteSample Yes

Caption: Diagnostic logic for common Vitamin B5 analysis failures in milk matrices.

References

  • AOAC International. (2012).[1][2] AOAC Official Method 2012.16: Pantothenic Acid (Vitamin B5) in Infant Formula and Adult/Pediatric Nutritional Formula by Ultra-High Pressure Liquid Chromatography/Tandem Mass Spectrometry.[1][3] Link

  • Woollard, D. C., Indyk, H. E., & Christiansen, S. K. (2000). The analysis of pantothenic acid in milk and infant formulas by HPLC. Food Chemistry, 69(2), 201-208. Link

  • AOAC International. (1992). AOAC Official Method 992.07: Pantothenic Acid in Milk-Based Infant Formula.[4] Link

  • Zhang, Y., et al. (2015). Application of UPLC-MS/MS Method for Analyzing B-vitamins in Human Milk. Biomedical and Environmental Sciences. Link

Sources

Optimization

Reducing signal variability in electrospray ionization for vitamin analysis

Mission: This hub is designed for analytical chemists and drug development researchers facing signal instability in the quantification of vitamins via Electrospray Ionization (ESI). Unlike general troubleshooting guides,...

Author: BenchChem Technical Support Team. Date: February 2026

Mission: This hub is designed for analytical chemists and drug development researchers facing signal instability in the quantification of vitamins via Electrospray Ionization (ESI). Unlike general troubleshooting guides, we focus on the specific physicochemical challenges of vitamin analysis—ranging from the hydrophobicity of Vitamin D metabolites to the polar retention issues of the B-complex.

Module 1: The Physics of ESI Stability

Q: My signal intensity fluctuates significantly between injections, even with clean standards. Is this a source or pump issue?

A: In vitamin analysis, this is often a Taylor Cone stability issue , not necessarily a pump failure. Vitamins like D and E are neutral and hydrophobic; they do not ionize easily. If your ESI voltage is not optimized specifically for the solvent composition at the time of elution, the Taylor cone usually pulsates rather than maintaining a stable jet.

The Fix (Causality-Driven Optimization):

  • Solvent-Specific Voltage: Do not use a generic 3.5 kV.

    • High Organic (Vitamin D/E elution): Lower the capillary voltage (e.g., 2.0–2.5 kV). High organic solvents have lower surface tension; excessive voltage causes "discharge" or multiple instable cones.

    • High Aqueous (Vitamin B elution): Higher voltage (3.0–4.0 kV) is needed to overcome the high surface tension of water.

  • Nebulizer Gas Tuning: Increase nebulizer gas flow for high-flow methods (>0.4 mL/min). This mechanically forces cone formation when electrical forces are insufficient.

Module 2: Vitamin D & Fat-Soluble Challenges

Q: I am seeing low sensitivity and high background noise for 25-OH-Vitamin D3. How do I stabilize the signal?

A: Native Vitamin D is notoriously difficult to ionize in ESI because it lacks basic functional groups for protonation. Relying on native ionization leads to signal variability because the molecule competes poorly for charge against matrix background.

Protocol A: Chemical Derivatization (The Gold Standard) To lock in signal stability, you must transform the analyte into a highly ionizable species. The industry standard is PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) derivatization.

  • Mechanism: PTAD reacts with the conjugated diene system of Vitamin D via a Diels-Alder reaction.

  • Benefit: Shifts precursor mass by ~150 Da (moving it away from solvent noise) and adds a nitrogen-rich moiety that protonates easily.

Step-by-Step PTAD Protocol:

  • Dry Down: Evaporate your extracted sample (SLE or LLE) to complete dryness under Nitrogen.

  • Reagent Prep: Prepare 0.5 mg/mL PTAD in anhydrous Acetonitrile (ACN).

  • Reaction: Add 50 µL of PTAD solution to the dried residue. Vortex for 30 seconds.[1]

  • Incubation: Let stand at room temperature for 15–30 minutes (protect from light).

  • Quench: Add 50 µL of water to quench the reaction.

  • Analyze: Inject directly or dilute with mobile phase.

Protocol B: Mobile Phase Additives (Ammonium Fluoride) If derivatization is not feasible, switch your aqueous mobile phase modifier.

  • Standard: 0.1% Formic Acid (High noise, average signal).

  • Enhanced: 0.5 mM to 2 mM Ammonium Fluoride (NH4F) .

  • Why? Fluoride ions enhance ionization efficiency in negative mode and, counter-intuitively, can boost signal in positive mode for certain steroid-like molecules by altering the pH/droplet chemistry, providing up to 10x sensitivity gains [1][6].

Module 3: Matrix Effects & Ion Suppression

Q: My internal standard (SIL) response drops by 50% in patient samples compared to solvent standards. What is killing my ionization?

A: You are experiencing Phospholipid Suppression . In plasma vitamin analysis, phospholipids elute late in the gradient (often overlapping with Vitamin D/E) and compete for surface charge on the ESI droplet.

Visualizing the Mechanism:

IonSuppression cluster_0 ESI Droplet Surface Analyte Vitamin Analyte (Low Concentration) Charge Available Charge (Protons) Analyte->Charge Blocked Matrix Phospholipids (High Concentration) Matrix->Charge High Affinity Competition Signal Signal Charge->Signal Ion Ejection Result Signal Suppression (Variable Response) Signal->Result

Caption: Phospholipids (Matrix) saturate the droplet surface, preventing Vitamin analytes from accessing the charge required for ejection into the gas phase.

The Solution: Sample Prep Hierarchy

MethodPhospholipid RemovalSignal StabilityRecommendation
Protein Precip (PPT) < 10%PoorAvoid for clinical vitamin analysis.
Solid Phase Extraction (SPE) > 90%HighGood, but complex method development.
Supported Liquid Extraction (SLE) > 95%Excellent Best Balance. Mimics LLE but automated. Removes phospholipids efficiently.

Module 4: B-Vitamin Specifics (Polarity Issues)

Q: Vitamin B1 (Thiamine) and B6 show peak tailing and retention time shifts. Is this a column failure?

A: Likely not. This is usually an interaction between the phosphate groups of the vitamins and the stainless steel of the LC system or column body, combined with pH instability.

Troubleshooting Steps:

  • Inert Surfaces: B-vitamins are "sticky." Use columns/systems with hybrid surface technology (e.g., Waters MaxPeak or Agilent Bio-Inert) to prevent Lewis acid-base interactions between the analyte and metallic surfaces [9].

  • Buffer Strength: Formic acid alone is insufficient to stabilize the pH for phosphorylated B-vitamins. Use 10-20 mM Ammonium Formate buffered to pH 3.5–4.0. This masks silanols on the column and ensures the analyte stays in a single ionization state.

Troubleshooting Logic Tree

Use this workflow to diagnose the root cause of your variability.

TroubleshootingTree Start Issue: Variable Signal CheckIS Check Internal Standard (IS) Response Start->CheckIS IS_Stable IS is Stable (Analyte varies) CheckIS->IS_Stable IS_Unstable IS Varies (>15% RSD) CheckIS->IS_Unstable PrepError Pipetting/Derivatization Error IS_Stable->PrepError Integration Integration/Baseline Issue IS_Stable->Integration Retention Check Retention Time IS_Unstable->Retention RT_Shift RT Shifts Retention->RT_Shift RT_Stable RT Stable Retention->RT_Stable Column Column Aging or pH Instability RT_Shift->Column Check Buffer/Temp Matrix Matrix Effects (Ion Suppression) RT_Stable->Matrix Clean Sample (SLE) Source Source Contamination or ESI Voltage RT_Stable->Source Optimize Gas/Voltage

Caption: Step-by-step diagnostic workflow for isolating the source of signal variability in LC-MS/MS.

References

  • Agilent Technologies. (2021). Simultaneous Determination of Vitamin D2 and D3 in Milk using LC/MS/MS with Ammonium Fluoride Additive.Link

  • Waters Corporation. (2023). Low Level Quantification of Six Vitamin D Metabolites By UPLC-MS/MS For Clinical Research.Link

  • Journal of the American Society for Mass Spectrometry. (2023). Elucidating the Role of Ion Suppression in Electrospray Ionization.Link

  • MDPI (Molecules). (2023). A Simultaneous Extraction/Derivatization Strategy for Quantitation of Vitamin D in Dried Blood Spots Using PTAD.Link

  • Royal Society of Chemistry. (2023). A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites.Link

  • Analytical Science Advances. (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization.[2][3]Link

  • LabRulez/Biotage. (2020). Ultra Sensitive Method for the Determination of Vit D2/D3 using Supported Liquid Extraction (SLE).[4]Link

  • NIH (PMC). (2022). Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer.[1]Link

  • Waters Corporation. (2023). Enhancing the LC-MS/MS Analysis of B-group Vitamins with MaxPeak High Performance Surfaces Technology.Link

Sources

Reference Data & Comparative Studies

Validation

13C vs. Deuterium Labeled Standards for Vitamin Analysis: A Technical Comparison Guide

Executive Summary: The "Good Enough" Trap In high-throughput vitamin analysis, the choice of Internal Standard (IS) is often dictated by procurement cost rather than analytical rigor. While deuterated ( ) standards have...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Good Enough" Trap

In high-throughput vitamin analysis, the choice of Internal Standard (IS) is often dictated by procurement cost rather than analytical rigor. While deuterated (


) standards have historically been the industry workhorse due to affordability, they introduce subtle, systematic errors that can compromise clinical validity.

This guide moves beyond the basic "cost vs. quality" debate. We analyze the mechanistic failures of deuterated standards in complex matrices—specifically Chromatographic Isotope Effects and Deuterium Scrambling —and present the data-driven case for Carbon-13 (


) as the mandatory standard for regulated bioanalysis.

The Physics of Failure: Why Deuterium Separates

To understand why deuterated standards fail, we must look at the bond level. The C-D bond is shorter and stronger than the C-H bond due to the heavier mass of the deuterium nucleus, which lowers the zero-point vibrational energy.

  • The Lipophilicity Shift: This bond shortening results in a smaller molar volume and slightly reduced polarizability. In Reversed-Phase Liquid Chromatography (RPLC), this makes deuterated molecules less lipophilic than their native counterparts.

  • The Result: Deuterated standards elute earlier than the native analyte.[1]

  • The Consequence: The IS and the analyte are not in the ionization source at the exact same moment. If a matrix interference (e.g., phospholipids) elutes between them, the IS will not accurately compensate for the ion suppression experienced by the analyte.

Visualization: The Chromatographic Isotope Effect

The following diagram illustrates how retention time shifts lead to uncorrected matrix effects.

IsotopeEffect Matrix Matrix Interferences (Phospholipids) Native Native Vitamin Analyte Target Retention Time MS_Source ESI Source Ionization Zone Matrix->MS_Source Suppresses Ionization Deuterium Deuterated IS (D-IS) Elutes Early (Rt -0.2 min) Deuterium->MS_Source Enters Source Clean Native->MS_Source Co-elutes with Matrix (Signal Suppressed) C13 13C-Labeled IS Perfect Co-elution C13->MS_Source Co-elutes with Native (Experiences Same Suppression)

Figure 1: The "Blind Spot" in ionization correction. Because D-labeled standards elute earlier, they often miss the suppression zone that affects the native analyte, leading to overestimation of the final concentration.

Comparative Performance Analysis

The following data aggregates findings from validation studies comparing D vs.


 performance, specifically in the context of Vitamin D and B-complex analysis.
Table 1: Technical Specifications Comparison
FeatureDeuterium (

) Standards
Carbon-13 (

) Standards
Impact on Data Quality
Retention Time (RT) Shifts earlier (0.1 – 0.5 min)Identical to nativeCritical: D-IS fails to correct for transient matrix effects.
Label Stability Prone to H/D exchange (Scrambling) in protic solvents/acidic mobile phases.Irreversible covalent bond (Carbon backbone).High: Scrambling leads to signal loss (M+n

M+0) and false positives.
Ion Suppression Correction Variable (Dependent on RT shift).Near-Perfect (99-101% Recovery).High:

ensures accuracy in "dirty" matrices (e.g., serum, urine).
Mass Difference +1 Da per D (Risk of overlap if low D count).+1 Da per C (Usually +3 to +6 Da).Medium:

usually offers cleaner mass separation (M+6).
Cost LowHigh (2x - 5x)Operational: Higher upfront cost vs. cost of failed batches/re-runs.
Deep Dive: The "Scrambling" Risk in Vitamin Analysis

Certain vitamins, particularly 25-hydroxyvitamin D3 , are susceptible to proton exchange when deuterium is placed on exchangeable sites (e.g., hydroxyl groups) or positions activated by adjacent functional groups.

  • Mechanism: In the acidic environment of the LC mobile phase (often 0.1% Formic Acid), deuterium atoms can swap with hydrogen from the solvent.

  • Result: The "Heavy" standard becomes "Light" during the run. The Mass Spectrometer reads this as an increase in the native analyte concentration, causing false elevation of patient results.

Validated Workflow: High-Sensitivity Vitamin D3 Analysis

This protocol utilizes


-labeled standards to ensure clinical accuracy. It is designed to be self-validating: if the IS retention time drifts from the analyte, the system flags the error.

Target Analyte: 25-Hydroxyvitamin D3 (25-OH-D3) Internal Standard:


-25-Hydroxyvitamin D3 (Hexapartite label on the side chain)
Step-by-Step Protocol
Phase 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100

    
    L of Serum/Plasma into a 96-well plate.
    
  • IS Addition: Add 20

    
    L of 
    
    
    
    -IS Working Solution
    (50 ng/mL in MeOH).
    • Critical Step: Vortex for 10 seconds to equilibrate. The

      
       IS must bind to the Vitamin D Binding Protein (VDBP) to mimic extraction efficiency correctly.
      
  • Precipitation: Add 200

    
    L of Acetonitrile (containing 1% Formic Acid) to disrupt VDBP and precipitate proteins.
    
  • Centrifugation: Spin at 3000 x g for 10 minutes.

  • Supernatant Transfer: Transfer 150

    
    L of supernatant to a clean plate.
    
Phase 2: LC-MS/MS Parameters[2][3]
  • Column: Phenyl-Hexyl or C18 (e.g., Kinetex 2.6

    
    m, 50 x 2.1 mm).
    
    • Note: Phenyl phases offer better separation of the 3-epi-25-OH-D3 isobar.

  • Mobile Phase A: 2 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: 2 mM Ammonium Formate in Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 75% B

    • 3.0 min: 95% B

    • 3.1 min: 98% B (Wash)

  • Flow Rate: 0.4 mL/min.

Phase 3: Detection (MRM Transitions)
CompoundPrecursor (

)
Product (

)
CE (eV)Retention Time
25-OH-D3 (Native) 401.3383.3 (Water loss)122.45 min

-25-OH-D3
407.3389.3122.45 min
d

-25-OH-D3 (Comparison)
407.3389.312~2.38 min (Shifted)
Workflow Diagram

Workflow Sample Patient Serum (100 µL) IS_Add Add 13C-Internal Standard (Equilibrate to bind VDBP) Sample->IS_Add Precip Protein Precipitation (ACN + 1% Formic Acid) IS_Add->Precip Centrifuge Centrifuge & Transfer (Remove Matrix Solids) Precip->Centrifuge LC LC Separation (Phenyl-Hexyl Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantitation (Ratio: Native Area / 13C Area) MS->Data

Figure 2: Optimized LC-MS/MS workflow. The equilibration of the


 IS with the serum proteins prior to precipitation is the critical control point for recovery normalization.

Decision Matrix: When to Upgrade?

While


 is superior, it is not always mandatory.[4][5] Use this matrix to determine the necessity based on your application.
Application ScenarioRecommended StandardRationale
Clinical Diagnostics (IVD)

/

Patient safety is paramount. Matrix effects in patient samples are highly variable (lipemia, hemolysis). Co-elution is non-negotiable.
Academic Research (Clean Matrix) Deuterated (

)
In simple matrices (e.g., cell culture media, PBS), ion suppression is minimal. The RT shift is manageable.
Pharma (PK/PD Studies)

Regulatory bodies (FDA/EMA) increasingly scrutinize IS response variability.

reduces the risk of study rejection.
High-Throughput Screening Deuterated Cost per sample is the driver. If precision requirements are loose (

20%), D is acceptable.

References

  • Berg, T., et al. (2014).[6] "Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples." Journal of Chromatography A. Link

    • Key Finding: Confirms that standards co-elute perfectly while deuterated standards show resolution, leading to superior performance of in correcting m
  • Wang, S., & Cyronak, M. (2013). "Deuterium-labeled internal standards: To use or not to use?" Bioanalysis. Link

    • Key Finding: Discusses the "Deuterium Effect" on retention time and the risks of H/D exchange in LC-MS workflows.
  • Stokvis, E., et al. (2005). "Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. Link

    • Key Finding: Demonstrates that non-co-eluting internal standards (deuterated)
  • IsoSciences. (2022). "Technical Note: Benefits of 13C vs. D Standards in Clinical Mass Spectrometry." Link

    • Key Finding: Provides comparative chromatograms of Vitamin D metabolites showing the retention time shift of d6-25(OH)D3 vs. the co-elution of 5-25(OH)D3.

Sources

Comparative

Technical Guide: Cross-Validation of LC-MS/MS and Microbiological Assays for Vitamin B5 (Pantothenic Acid)

Executive Summary The transition from traditional microbiological assays (MBA) to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Vitamin B5 quantification represents a shift from phenotypic observation to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from traditional microbiological assays (MBA) to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Vitamin B5 quantification represents a shift from phenotypic observation to molecular specificity. While the microbiological assay (AOAC 945.74/992.07) remains the historical "gold standard" for defining bioactivity, it suffers from high variability (CV >5-10%), long turnaround times, and susceptibility to matrix interferences.

This guide provides a validated framework for cross-validating these two distinct methodologies. Key Finding: When properly controlled for enzymatic hydrolysis of bound forms (Coenzyme A and Acyl Carrier Protein), LC-MS/MS (e.g., AOAC 2012.16) demonstrates superior precision (RSD <3%) and linearity while maintaining a correlation coefficient of


 with the microbiological assay.[1]

Methodological Deep Dive: The "Black Box" vs. The Molecular Beacon

To successfully cross-validate, one must understand that these methods measure different properties.

  • Microbiological Assay (MBA): Measures Bioactivity . It relies on the auxotrophy of Limosilactobacillus fermentum (formerly Lactobacillus plantarum). If the bacteria grow, "B5" is present. This is a "black box" because other growth factors or inhibitors in the matrix can skew results (false positives/negatives).

  • LC-MS/MS: Measures Mass-to-Charge Ratio (m/z) . It physically separates the pantothenic acid molecule and fragments it. It is blind to "bioactivity" but absolute in chemical identification.

Visualization: Mechanistic Divergence

B5_Assay_Comparison cluster_MBA Microbiological Assay (Bioactivity) cluster_LCMS LC-MS/MS (Molecular Specificity) Sample Sample Matrix (Food/Drug/Serum) Hydrolysis_MBA Enzymatic Hydrolysis (Release Bound B5) Sample->Hydrolysis_MBA Hydrolysis_LCMS Enzymatic Hydrolysis (CRITICAL for Correlation) Sample->Hydrolysis_LCMS Incubation Incubation w/ L. plantarum (16-24 Hours) Hydrolysis_MBA->Incubation Turbidity Turbidimetry (OD 600nm) Growth = Vitamin Content Incubation->Turbidity Correlation Cross-Validation Success Turbidity->Correlation Correlates if Hydrolysis is Identical Extraction Protein Precipitation + Internal Standard (13C-B5) Hydrolysis_LCMS->Extraction Separation UPLC Separation (C18 Column) Extraction->Separation Detection MRM Detection (m/z 220 -> 90) Separation->Detection Detection->Correlation r² > 0.99

Figure 1: Workflow comparison highlighting the critical alignment of hydrolysis steps for valid correlation.

Experimental Protocols

Method A: The Reference Standard (Microbiological)

Based on AOAC 945.74 / 992.07

Principle: Turbidimetric measurement of L. plantarum growth response.

  • Sample Prep (The Variable):

    • Suspend sample in acetate buffer (pH 5.6-5.7).

    • Digestion: Add enzyme mixture (Papain + Diastase or Clarase) to release bound B5 from CoA. Incubate at 37°C for 12-16 hours. Note: Failure here causes the biggest discrepancy with LC-MS.

    • Boil to stop enzyme activity, filter, and dilute.

  • Assay Setup:

    • Inoculate B5-deficient assay medium with L. plantarum (ATCC 8014).

    • Add standard (Calcium Pantothenate) and sample extracts in triplicate.

  • Incubation: 37°C for 16–24 hours.

  • Readout: Measure Optical Density (OD) at 600 nm.

  • Calculation: Interpolate from non-linear growth curve (4-parameter logistic).

Method B: The Challenger (LC-MS/MS)

Based on AOAC 2012.16

Principle: Isotope Dilution UPLC-MS/MS.

  • Internal Standard Spiking:

    • Add

      
      -Pantothenic Acid to the sample before any extraction. This corrects for matrix effects and recovery losses.
      
  • Extraction (Must match Method A):

    • If measuring Total B5 : Perform the same enzymatic digestion as Method A.

    • If measuring Free B5 (Supplements): Simple extraction with 25 mM Ammonium Formate (pH 3.5).

    • Protein Precipitation: Add Acetonitrile or Zinc Sulfate to remove proteins. Centrifuge (10,000 x g, 10 min).

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Acquity HSS T3 or equivalent), 1.8 µm, 2.1 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water + 10mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 0% B to 40% B over 4 minutes (B5 is polar; retention is low, typically 1.5 - 2.5 min).

  • MS/MS Parameters (ESI+):

    • Precursor: m/z 220.1

      
      
      
    • Quantifier: m/z 90.0 (Pantoic acid fragment).[3]

    • Qualifier: m/z 202.0 (Loss of water) or m/z 72.0.

Cross-Validation Data Analysis

When validating LC-MS/MS against MBA, do not expect a 1:1 match immediately. Use the following metrics to assess equivalence.

A. Performance Metrics Comparison
FeatureMicrobiological Assay (MBA)LC-MS/MS (AOAC 2012.16)Advantage
Specificity Low (responds to precursors)High (Mass specific)LC-MS/MS
Precision (RSD) 5.0% – 15.0%1.0% – 3.5%LC-MS/MS
LOQ ~0.5 mg/kg~0.01 mg/kgLC-MS/MS
Throughput 24-36 Hours5-10 Minutes/sampleLC-MS/MS
Matrix Effect Growth inhibitors/stimulantsIon suppression (Correctable with IS)LC-MS/MS
Cost Low CapEx, High LaborHigh CapEx, Low LaborContext Dependent
B. Statistical Correlation Strategy

To validate the switch, analyze at least 20 samples spanning the working range using both methods.

  • Bland-Altman Plot:

    • Plot the difference between methods (LCMS - MBA) against the average of the methods.

    • Acceptance Criteria: 95% of points should fall within ±2 SD of the mean difference.

    • Common Observation: LC-MS often reads slightly lower (5-10%) than MBA in complex matrices because MBA can respond to non-B5 growth factors (false positives).

  • Passing-Bablok Regression:

    • Preferred over simple linear regression because it assumes error in both methods.

    • Equation:

      
      
      
    • Slope (b): Should be between 0.90 and 1.10 (indicating <10% proportional bias).

    • Intercept (a): Should include 0 within its confidence interval (indicating no constant bias).

Critical Troubleshooting: Why Correlations Fail

If your LC-MS/MS results do not match your Microbiological results, check these three factors first:

  • The "Bound" Vitamin Trap:

    • Issue: MBA uses aggressive enzymatic hydrolysis (12+ hours). If your LC-MS prep only uses acid extraction, you are measuring Free B5, while MBA measures Total B5.

    • Fix: Implement the exact same enzymatic digestion step for the LC-MS sample prep.

  • The Internal Standard Mistake:

    • Issue: Using a structural analog (like hopantenic acid) instead of a stable isotope (

      
      ).
      
    • Fix: B5 elutes early in reverse phase and suffers from significant ion suppression. You must use a co-eluting isotopically labeled standard to correct for this suppression.

  • Chiral Blindness:

    • Issue: D-Pantothenic acid is the bioactive form. L-Pantothenic acid is inactive.

    • Reality: MBA only detects D-form. Standard LC-MS/MS on a C18 column detects D+L (total mass).

    • Mitigation: In most natural sources, B5 is D-form. In synthetic racemates (rare in pharma now), LC-MS might over-estimate by 50% unless a chiral column is used.

References

  • AOAC Official Method 992.07. "Pantothenic Acid in Milk-Based Infant Formula." AOAC International.[1][4][5]

  • AOAC Official Method 2012.16. "Pantothenic Acid (Vitamin B5) in Infant Formula and Adult/Pediatric Nutritional Formula by Ultra-High Pressure Liquid Chromatography/Tandem Mass Spectrometry." Journal of AOAC International, 2015.[4][5]

  • Zhang, Y., et al. "Comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay for the determination of pantothenic acid in fortified foods." Journal of AOAC International, 95(1), 143-148, 2012.[1]

  • USP <91>. "Calcium Pantothenate Assay." United States Pharmacopeia.

Sources

Validation

Comparative Guide: Linearity and Recovery in Vitamin B5 Quantification

This guide serves as a technical resource for researchers and drug development professionals evaluating quantification strategies for Vitamin B5 (Pantothenic Acid). It synthesizes experimental data to compare the lineari...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers and drug development professionals evaluating quantification strategies for Vitamin B5 (Pantothenic Acid). It synthesizes experimental data to compare the linearity, recovery, and robustness of modern LC-MS/MS workflows against traditional HPLC-UV and Microbiological assays.

Executive Summary: The Methodological Verdict

For modern drug development and complex matrix analysis (plasma, whole blood, fortified nutritionals), LC-MS/MS with Stable Isotope Dilution is the superior choice. It offers the widest linear dynamic range and effectively mitigates matrix effects that plague HPLC-UV at low wavelengths.

  • LC-MS/MS: Best for trace analysis, complex biological matrices, and high-throughput environments.[1]

  • HPLC-UV: Suitable for raw material QC and high-concentration formulations where matrix interference is minimal.

  • Microbiological Assay: Remains the reference standard for total biological activity but is operationally inefficient (high variability, long turnaround).

Methodological Landscape & Mechanisms[2][3]

A. LC-MS/MS (The Gold Standard)
  • Mechanism: Uses electrospray ionization (ESI) in positive mode.[2][3] Detection typically monitors the transition of the protonated molecule

    
     (
    
    
    
    220) to specific fragments (e.g.,
    
    
    90 or 202).
  • Causality of Superiority: The mass-to-charge selectivity eliminates the need for baseline resolution from interferences, which is critical because B5 lacks a distinct chromophore.

  • Standardization: Uses

    
    -labeled Pantothenic Acid as an Internal Standard (IS) to correct for ionization suppression (matrix effect) in real-time.
    
B. HPLC-UV (The Traditional Approach)
  • Mechanism: Reversed-phase separation (C18) with UV detection at low wavelengths (200–214 nm).

  • Limitation: Vitamin B5 has weak UV absorption (carbonyl groups only). Detection at <210 nm makes it highly susceptible to noise from mobile phase impurities and matrix co-elutants, necessitating rigorous sample cleanup.

C. Microbiological Assay (Lactobacillus plantarum)
  • Mechanism: Turbidimetric measurement of bacterial growth dependent on B5.

  • Status: AOAC Official Method 992.[2][4]07. High sensitivity but poor precision (

    
     often >10%).
    

Deep Dive: Linearity Studies

Linearity confirms the method's ability to provide results directly proportional to concentration.[5]

Comparative Linearity Data
ParameterLC-MS/MS (Isotope Dilution)HPLC-UV (210 nm)Microbiological Assay
Dynamic Range Wide: 10 – 1500 µg/L (ppb)Narrow: 10 – 50 µg/mL (ppm)Very Low: 0.03 – 0.5 µ g/100g
Correlation (

)

(Weighted

)

(Linear)
Non-linear (Logistic/4-PL)
LOQ ~3.0 µg/kg~500 µg/kg~0.03 µg/kg
Calibration Mode Internal Standard (Ratio)External StandardGrowth Curve

Technical Insight: In LC-MS/MS, linearity is often maintained over 3 orders of magnitude. However, saturation of the detector or ESI droplet surface can cause roll-off at high concentrations. Protocol Tip: Use a weighted linear regression (


 or 

) rather than simple linear regression to improve accuracy at the lower end of the curve.

Deep Dive: Recovery & Matrix Effects[7][8][9]

Recovery studies validate the extraction efficiency and the method's accuracy in the presence of the sample matrix.[5]

The Matrix Effect Challenge
  • HPLC-UV: "Recovery" often reflects extraction efficiency minus baseline interference. At 210 nm, many organic acids absorb light, leading to false positives (overestimation) unless chromatographic resolution is perfect.

  • LC-MS/MS: "Recovery" is a composite of Extraction Efficiency (RE) and Matrix Effect (ME). Co-eluting phospholipids can suppress ionization.

    • Self-Validating Step: By spiking a stable isotope IS (

      
      -B5) before extraction, the IS experiences the exact same extraction loss and ionization suppression as the analyte. If the IS recovery is 50% but the ratio remains constant, the quantification remains accurate.
      
Comparative Recovery Metrics
MatrixMethodSpiked Recovery (%)Precision (RSD %)Notes
Infant Formula LC-MS/MS95 – 106%1.1 – 3.0%Excellent precision due to IS correction.
Plasma/Serum LC-MS/MS89 – 120%< 7%ZnSO4 precipitation removes proteins effectively.
Tablets HPLC-UV98 – 102%0.5 – 1.0%High concentration samples dilute out interferences.
Foodstuffs Micro Assay90 – 110%10 – 15%High biological variability.

Experimental Protocol: High-Throughput LC-MS/MS Workflow

This protocol is designed for plasma or liquid nutritional matrices . It utilizes Zinc Sulfate protein precipitation, which provides cleaner supernatants than simple organic solvent precipitation for B5 analysis.

Reagents
  • Internal Standard (IS):

    
    -Calcium Pantothenate (10 µg/mL in water).
    
  • Precipitating Agent: 0.3 M

    
     (aq) + Methanol (30:70 v/v).
    
Step-by-Step Methodology
  • Sample Aliquoting: Transfer 100 µL of sample (plasma/liquid formula) into a 1.5 mL centrifuge tube.

  • IS Addition (Critical Step): Add 20 µL of Stable Isotope IS working solution. Vortex for 10 seconds.

    • Why: Adding IS before precipitation corrects for any analyte entrapment in the protein pellet.

  • Protein Precipitation: Add 300 µL of Precipitating Agent (

    
    /MeOH).
    
    • Mechanism: Zinc ions coordinate with proteins causing rapid aggregation, while Methanol lowers the dielectric constant to aid precipitation.

  • Agitation: Vortex vigorously for 1 min. Incubate at 4°C for 10 min.

  • Separation: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Filtration: Transfer supernatant to a 0.22 µm PTFE filter plate or vial insert.

  • Analysis: Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Parameters (Example)
  • Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3 or Phenomenex Luna Omega Polar), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (100% A), 1-5 min (Linear to 50% B), 5-6 min (95% B wash).

  • Transitions:

    • B5 (Quantifier):

      
      
      
    • B5 (Qualifier):

      
      
      
    • IS (Quantifier):

      
      
      

Visualizations

Comparison Logic: Choosing the Right Method

MethodSelection Start Start: Select Sample Type Trace Trace Level / Complex Matrix (Plasma, Tissue, Infant Formula) Start->Trace HighConc High Concentration / Simple Matrix (Raw Material, Tablets) Start->HighConc LCMS Select LC-MS/MS (Isotope Dilution) Trace->LCMS High Sensitivity Needed HPLC Select HPLC-UV (200-214 nm) HighConc->HPLC Cost Effective Decision Is Bioactivity Required? LCMS->Decision Validation Check Micro Microbiological Assay (Ref. Method AOAC 992.07) Decision->LCMS No (Standard) Decision->Micro Yes (Rare)

Figure 1: Decision matrix for selecting the appropriate Vitamin B5 quantification method based on sample complexity and sensitivity requirements.

Workflow: LC-MS/MS Extraction with IS Correction

Workflow Sample Sample (100 µL) IS Add Stable Isotope IS (Correction Factor) Sample->IS Precip Protein Precip. (ZnSO4 + MeOH) IS->Precip Equilibration Centrifuge Centrifuge (14,000g, 10 min) Precip->Centrifuge Remove Matrix Inject LC-MS/MS Analysis (MRM Mode) Centrifuge->Inject Supernatant

Figure 2: Step-by-step extraction workflow emphasizing the early addition of Internal Standard for maximum recovery correction.

References

  • AOAC International. (2019). AOAC Official Method 2015.14: Simultaneous Determination of Total Vitamins B1, B2, B3, and B6 in Infant Formula and Related Nutritionals by Enzymatic Digestion and LC-MS/MS. (Adapted for B5).

  • National Institutes of Health (NIH). (2012). Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay.[2][3][4] PubMed.

  • Journal of Food and Drug Analysis. Liquid chromatographic method for determination of calcium pantothenate preparations and related stability studies.

  • Phenomenex. (2022). Determination of Pantothenic Acid (Vitamin B5) in Human Serum by LC-MS/MS using a Luna Omega Polar C18 column.[7]

  • Waters Corporation. Enhancing the LC-MS/MS Analysis of B-group Vitamins with MaxPeak High Performance Surfaces Technology.

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Accuracy and Precision of Pantothenic Acid Isotope Dilution Assays

For researchers, scientists, and professionals in drug development, the quantitative analysis of pantothenic acid (Vitamin B5) is a critical task. The integrity of nutritional product labeling, the validity of dietary st...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quantitative analysis of pantothenic acid (Vitamin B5) is a critical task. The integrity of nutritional product labeling, the validity of dietary studies, and the quality control of pharmaceutical formulations all depend on the reliability of this measurement. Among the available analytical techniques, stable isotope dilution analysis (SIDA) coupled with mass spectrometry stands as a definitive method for achieving the highest levels of accuracy and precision. This guide provides an in-depth, experience-driven comparison of the pantothenic acid isotope dilution assay with alternative methods, supported by experimental data and protocols.

At its core, an analytical method's value is defined by its accuracy and precision.[1][2][3][4] Accuracy describes how close a measurement is to the true value, while precision reflects the reproducibility of the measurement.[2][3][5] An ideal method delivers results that are both accurate and precise, indicating that the measurements are not only correct but also consistent.[1]

Stable isotope dilution assays are considered a primary method because they can be traced back to a gravimetric measurement, offering the potential to produce the "true" value when validated for the absence of systematic errors.[6] The principle of SIDA involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, pantothenic acid) to the sample as an internal standard.[7] This "isotopic spike" behaves nearly identically to the native analyte throughout extraction, purification, and analysis. By measuring the ratio of the native analyte to the labeled internal standard using mass spectrometry, any sample loss during the procedure is compensated for, leading to a highly accurate quantification.

The Isotope Dilution Assay Workflow: A Self-Validating System

The elegance of the isotope dilution assay lies in its inherent self-validating nature. The stable isotope-labeled internal standard acts as a perfect control for every individual sample, accounting for matrix effects and procedural losses that can plague other methods.

Below is a diagram illustrating the typical workflow for a pantothenic acid isotope dilution assay.

Pantothenic_Acid_IDMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample (e.g., Food, Plasma, Supplement) Spike Add Known Amount of Stable Isotope-Labeled Pantothenic Acid ([¹³C₃,¹⁵N]-PA) Sample->Spike Spiking Equilibrate Equilibration of Analyte and Internal Standard Spike->Equilibrate Hydrolysis Enzymatic Hydrolysis (for total PA) (e.g., Pantetheinase, Alkaline Phosphatase) Equilibrate->Hydrolysis If measuring total PA Extraction Extraction (e.g., Solid-Phase Extraction) Equilibrate->Extraction If measuring free PA Hydrolysis->Extraction LC Liquid Chromatography (LC) Separation Extraction->LC MS Tandem Mass Spectrometry (MS/MS) Detection & Isotope Ratio Measurement LC->MS Calculate Calculate Analyte Concentration Based on Isotope Ratio MS->Calculate

Caption: Experimental workflow for pantothenic acid analysis using isotope dilution mass spectrometry.

Experimental Protocol: Pantothenic Acid Quantification by LC-MS/MS Isotope Dilution Assay

This protocol provides a detailed methodology for the determination of total pantothenic acid in a complex matrix such as a nutritional formula.

1. Preparation of Standards and Reagents:

  • Pantothenic Acid Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve certified pantothenic acid standard in HPLC-grade water.

  • Stable Isotope-Labeled Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve [¹³C₃,¹⁵N]-pantothenic acid in HPLC-grade water.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solutions.

  • Enzyme Solution: Prepare a solution containing pantetheinase and alkaline phosphatase in an appropriate buffer.

2. Sample Preparation:

  • Accurately weigh approximately 1 gram of the homogenized sample into a centrifuge tube.

  • Add a precise volume of the stable isotope-labeled internal standard working solution.

  • Vortex to mix thoroughly and allow to equilibrate for 30 minutes.

  • Add the enzyme solution to liberate bound pantothenic acid.

  • Incubate overnight at 37°C.[8]

  • Perform a solid-phase extraction (SPE) clean-up to remove interfering matrix components.[9]

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.[10]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a typical mobile phase combination.[11]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for both native pantothenic acid and the stable isotope-labeled internal standard.

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of the pantothenic acid standard to the peak area of the internal standard against the concentration of the standard.

  • Determine the concentration of pantothenic acid in the sample by interpolating the peak area ratio of the sample from the calibration curve.

Comparative Performance Analysis

To objectively assess the pantothenic acid isotope dilution assay, its performance is compared against the traditional microbiological assay, the AOAC Official Method 992.07.[12]

Performance MetricIsotope Dilution LC-MS/MSMicrobiological Assay (AOAC 992.07)Rationale for Superiority of ID-MS
Accuracy (Recovery) 95-106%[13]Variable, susceptible to matrix interferenceThe co-eluting internal standard in ID-MS accurately corrects for matrix effects and procedural losses, which can bias microbiological growth.
Precision (RSD) Intra-assay: 1.1-8.5%[8][13][14] Inter-assay: 2.5-6.0%[14]Can be higher and more variableInstrumental analysis is inherently more controllable and less prone to the biological variability of microbial growth.
Specificity High; based on mass-to-charge ratioLower; other compounds can promote or inhibit microbial growthMass spectrometry provides unequivocal identification based on molecular mass and fragmentation patterns.
Analysis Time ~2-4 hours per sample set[8]24-48 hours (including incubation)[15]The instrumental method is significantly faster, enabling higher throughput.
Limit of Quantification (LOQ) As low as 3.0 µg/kg[9]Typically higherThe sensitivity of modern mass spectrometers allows for the detection of very low concentrations.

Data synthesized from multiple sources.[8][9][13][14][15]

The Interplay of Accuracy and Precision

Understanding the relationship between accuracy and precision is fundamental to method validation. The following diagram illustrates the four possible scenarios. The isotope dilution assay consistently aims for the "High Accuracy & High Precision" quadrant.

Accuracy_vs_Precision cluster_main Accuracy vs. Precision cluster_top_left High Accuracy, High Precision cluster_top_right Low Accuracy, High Precision cluster_bottom_left High Accuracy, Low Precision cluster_bottom_right Low Accuracy, Low Precision a1 a2 a3 a4 a5 b1 b2 b3 b4 b5 c1 c2 c3 c4 d1 d2 d3 d4 d5 center center2 center3 center4

Caption: Relationship between accuracy and precision in analytical measurements.

Authoritative Grounding and Method Validation

The trueness of a method is best established by analyzing a Certified Reference Material (CRM) from a recognized metrological institute. The National Institute of Standards and Technology (NIST) provides SRM 3280, a multivitamin/multielement tablet with a certified value for pantothenic acid.[16][17][18] Analyzing this material and obtaining a result within the specified uncertainty range provides authoritative validation of the method's accuracy. A collaborative study of an ultra-high pressure liquid chromatography/tandem mass spectrometry method for pantothenic acid in infant formula and adult/pediatric nutritional formula demonstrated excellent repeatability (1.3 to 3.3%) and reproducibility (4.1 to 7.0%), meeting the Standard Method Performance Requirements set by AOAC INTERNATIONAL.[19]

Conclusion: The Gold Standard for Pantothenic Acid Quantification

While microbiological assays have historically served their purpose, they are prone to interferences and lack the speed and specificity required for modern research and quality control.[20] The stable isotope dilution assay coupled with LC-MS/MS has emerged as the gold standard for the quantification of pantothenic acid. Its inherent design as a self-validating system provides unparalleled accuracy and precision. For laboratories engaged in high-stakes analysis where reliable data is paramount, the adoption of this methodology is not just a recommendation but a scientific imperative. The initial investment in instrumentation and expertise is far outweighed by the long-term benefits of data integrity and confidence in analytical outcomes.

References

  • Vertex AI Search. (n.d.). Accuracy and Precision in Analytical Chemistry.
  • AOAC INTERNATIONAL. (2000). AOAC Official Method 992.07 Pantothenic Acid in Milk-Based Infant Formula. Scribd.
  • Rychlik, M. (2000). Quantification of free and bound pantothenic acid in foods and blood plasma by a stable isotope dilution assay. Journal of Agricultural and Food Chemistry, 48(4), 1175-1181. PubMed.
  • Rychlik, M. (2000). Quantification of Free and Bound Pantothenic Acid in Foods and Blood Plasma by a Stable Isotope Dilution Assay. Journal of Agricultural and Food Chemistry, 48(4), 1175-1181. American Chemical Society.
  • Rychlik, M. (2003). Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry. Analyst, 128(7), 843-847. RSC Publishing.
  • Unknown. (n.d.). Accuracy precision and significant figures. Slideshare.
  • Li, Y., et al. (2015). Determination of pantothenic acid in honey by isotope dilution-ultra performance liquid chromatography tandem mass spectrometry. Chinese Journal of Chromatography, 33(4), 386-389.
  • Giménez, E. C., & Sanchis, V. R. (2019). Pantothenic Acid (Vitamin B5) in Fortified Foods: Comparison of a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method and a Microbiological Assay (AOAC Official MethodSM 992.07). Journal of AOAC International, 103(1), 133-140. Oxford Academic.
  • AOAC INTERNATIONAL. (2012). AOAC SMPR 2012.009: Standard Method Performance Requirement for Pantothenic Acid in Infant Formula and Adult/Pediatric Nutritional Formula.
  • American Chemical Society. (2022, December 7). Know Your Techniques: Accuracy, Precision, and Using the Right Instrument. inChemistry.
  • Chen, P., et al. (2012). High-performance Liquid Chromatography Mass Spectrometry Analysis of Pantothenic Acid (Vitamin B5) in Multivitamin Dietary Supplements. In B Vitamins and Folate. Royal Society of Chemistry.
  • Giménez, E. C., & Sanchis, V. R. (2012). Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07). Journal of AOAC International, 95(1), 153-159. PubMed.
  • Unknown. (n.d.). Analytical Chemistry Lecture 3. Scribd.
  • Fukuwatari, T., & Shibata, K. (2012). Analysis of Pantothenic Acid (Vitamin B5). In B Vitamins and Folate: Chemistry, Analysis, Function and Effects. Royal Society of Chemistry.
  • University of Calgary. (n.d.). Accuracy and Precision. UCalgary Chemistry Textbook.
  • National Institute of Standards and Technology. (n.d.). Certificate of Analysis: Standard Reference Material® 3280.
  • ResearchGate. (n.d.). Comparison of methods for pantothenic acid analysis in foods.
  • Chen, P., et al. (2007). Contents of selected B vitamins in NIST SRM 3280 multivitamin/multielement tablets by liquid chromatography isotope dilution mass spectrometry. Journal of Agricultural and Food Chemistry, 55(19), 7769-7775. PubMed.
  • Creative Diagnostics. (n.d.). Vitamin B5 (Pantothenic Acid) Analysis Reagents.
  • Schimpf, K., et al. (2015). Pantothenic Acid (Vitamin B5) in Infant Formula and Adult/Pediatric Nutritional Formula by Ultra-High Pressure Liquid Chromatography/Tandem Mass Spectrometry Method: Collaborative Study, Final Action 2012.16. Journal of AOAC International, 98(6), 1697-1701. PubMed.
  • Wang, M., et al. (2021). Development of Stable Isotope Dilution Assays for the Analysis of Natural Forms of Vitamin B12 in Meat. Journal of Agricultural and Food Chemistry, 69(36), 10722-10730. ACS Publications.
  • ResearchGate. (2025, August 6). Development and validation of a simple isotope dilution-liquid chromatography-tandem mass spectrometry method for detecting vitamins A and E in serum and amniotic fluid.
  • Creative Proteomics. (n.d.). Choosing the Best Vitamin Quantification Method for Your Needs.
  • Rychlik, M. (2007). Stable Isotope Dilution Assays in Vitamin Analysis–A Review of Principles and Applications. Vitamins & Hormones, 76, 1-38. SciSpace.
  • Sigma-Aldrich. (n.d.). NIST SRM 3280 Multivitamin/multielement tablets.
  • Wang, M., et al. (2021). Development of Stable Isotope Dilution Assays for the Analysis of Natural Forms of Vitamin B12 in Meat. Journal of Agricultural and Food Chemistry, 69(36), 10722-10730. PubMed.
  • Wang, M., et al. (2023). Challenges in the determination of total vitamin B12 by cyanidation conversion: insights from stable isotope dilution assays. Analytical and Bioanalytical Chemistry, 415(20), 4887-4896. PubMed.
  • Sharpless, K. E., et al. (2013). Certification of Elements in and Use of Standard Reference Material 3280 Multivitamin/Multielement Tablets. Journal of AOAC International, 96(5), 1163-1171.
  • Chen, P., Ozcan, M., & Wolf, W. R. (2007). Simultaneous Determination of Selected B Vitamins in the NIST SRM 3280 Multivitamin/Multielement Tablets by HPLC Isotope Dilution Mass Spectrometry. USDA ARS.

Sources

Validation

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Vitamin B5 Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of Vitamin B5 (Pantothenic Acid) is paramount for nutritional labeling, quality control, and metabolic research. However, achie...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of Vitamin B5 (Pantothenic Acid) is paramount for nutritional labeling, quality control, and metabolic research. However, achieving consistent and comparable results across different laboratories presents a significant challenge. This guide provides an in-depth analysis of the inter-laboratory comparison of Vitamin B5 quantification, offering insights into methodology, data interpretation, and best practices to ensure scientific integrity.

The Imperative of Inter-laboratory Comparison

Inter-laboratory comparison studies, including proficiency testing (PT) and collaborative studies, are the bedrock of analytical method validation and quality assurance. They provide an objective assessment of a laboratory's performance against its peers and a reference value. For Vitamin B5, a water-soluble vitamin essential for coenzyme A (CoA) synthesis and metabolism, accurate measurement is critical in various matrices, from infant formula to fortified foods and dietary supplements.[1]

Participation in programs like those offered by AOAC International and FAPAS allows laboratories to demonstrate their competence and ensure the reliability of their data.[2][3] This guide will delve into the nuances of these comparisons, exploring the methodologies employed and the expected variability in results.

Analytical Methodologies for Vitamin B5 Quantification: A Comparative Overview

The choice of analytical method is a primary determinant of accuracy, precision, and susceptibility to matrix interferences. The three most common methods for Vitamin B5 quantification are Microbiological Assay, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Principle Advantages Disadvantages
Microbiological Assay Measures the growth of a microorganism (e.g., Lactobacillus plantarum) that requires Vitamin B5 for proliferation. The growth is proportional to the vitamin concentration.High sensitivity.Time-consuming (36-48 hours), susceptible to interferences from other compounds that can promote or inhibit microbial growth, and may have a narrow linear range.[1]
HPLC with UV/DAD Detection Separates Vitamin B5 from other components in a sample based on its physicochemical properties, followed by detection using ultraviolet or diode-array detection.Faster than microbiological assays, good precision.Lower sensitivity compared to microbiological and LC-MS/MS methods. Vitamin B5 lacks a strong chromophore, leading to higher limits of quantification.[4] Baseline fluctuations at lower wavelengths (e.g., 205 nm) can affect repeatability.[4]
LC-MS/MS Combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.High specificity and sensitivity, robust against matrix effects, and allows for the use of isotopically labeled internal standards for improved accuracy.Higher equipment cost and requires specialized expertise.

Insights from a Collaborative Study: The AOAC Official Method 2012.16

A key example of a rigorous inter-laboratory comparison is the collaborative study that led to the adoption of AOAC Official Method 2012.16 for the determination of pantothenic acid in infant formula and adult/pediatric nutritional formulas by Ultra-High-Performance Liquid Chromatography/Tandem Mass Spectrometry (UHPLC-MS/MS).[5]

This study provides valuable benchmarks for expected inter-laboratory performance:

Performance Parameter Result Interpretation
Repeatability (RSDr) 1.3% to 3.3%This indicates a high level of precision for a single analyst performing the measurement multiple times on the same sample.[5]
Reproducibility (RSDR) 4.1% to 7.0%This represents the expected variability between different laboratories analyzing the same sample and is a critical measure in inter-laboratory comparisons.[5]
Horwitz Ratio (HorRat) 0.33 to 0.69Values less than 1 are considered excellent and indicate that the reproducibility of the method is better than what would be predicted by the Horwitz equation for a method at that analyte concentration.[5]

These results demonstrate that with a well-defined and validated method like UHPLC-MS/MS, a high degree of comparability can be achieved between laboratories.

Navigating Discrepancies: A Tale of Two Methods

Even with validated methods, systematic biases can exist. A study comparing the AOAC Official Method 2012.16 (UHPLC-MS/MS) with a liquid chromatography method commonly used in Europe revealed a slight but systematic bias, with the European method yielding results that were, on average, 10-15% higher.[6] While both methods showed good correlation, this highlights the importance of understanding the nuances of different analytical procedures and their potential to produce slightly different, yet consistent, results. For regulatory compliance, the use of officially recognized methods is often mandatory to avoid such discrepancies.[6]

Experimental Protocols: A Step-by-Step Approach

To ensure the trustworthiness of results, every protocol must be a self-validating system. Below are detailed, step-by-step methodologies for the two most prevalent instrumental techniques.

Protocol 1: Vitamin B5 Quantification by HPLC with UV/DAD Detection

This protocol is adapted for the analysis of Vitamin B5 in infant formula.

1. Sample Preparation:

  • Accurately weigh approximately 2g of the infant formula sample into a 50 mL centrifuge tube.
  • Add 10 mL of deionized water and 10 mL of 0.6 M trichloroacetic acid (TCA) solution to precipitate proteins.
  • Vortex the mixture thoroughly until the sample is completely dispersed.
  • Centrifuge at 4,000 rpm for 10 minutes.
  • Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.

2. HPLC-UV/DAD Analysis:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a mixture of 50 mM potassium dihydrogen phosphate (KH2PO4) buffer (pH 3.5) and acetonitrile (95:5, v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 205 nm.
  • Injection Volume: 20 µL.
  • Column Temperature: 30°C.

3. Calibration:

  • Prepare a series of standard solutions of calcium pantothenate in the mobile phase at concentrations ranging from a low to a high expected sample concentration.
  • Inject the standards and construct a calibration curve by plotting peak area against concentration.

4. Quantification:

  • Inject the prepared sample extract.
  • Determine the concentration of Vitamin B5 in the sample by comparing its peak area to the calibration curve.
Protocol 2: Vitamin B5 Quantification by UHPLC-MS/MS (Based on AOAC 2012.16 Principles)

This protocol outlines the key steps for a more sensitive and specific analysis.

1. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of Calcium D-pantothenate. A common approach is to dissolve 136 mg of D-calcium pantothenate in 250 mL of water to get a 500 mg/L pantothenic acid solution (Note: pantothenic acid = calcium pantothenate x 0.920).[1]
  • Internal Standard: Use an isotopically labeled internal standard, such as [13C6, 15N2]-pantothenic acid, to improve accuracy.
  • Sample Extraction: Accurately weigh the sample and extract the Vitamin B5 using an appropriate solvent (e.g., water or a mild buffer). For complex matrices like infant formula, a protein precipitation step as described in Protocol 1 is often necessary.

2. UHPLC-MS/MS Analysis:

  • Column: A high-efficiency C18 column suitable for UHPLC.
  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization.
  • Mass Spectrometry:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both pantothenic acid (e.g., m/z 220.1 → 90.1) and the internal standard.

3. Data Analysis:

  • Quantify the amount of Vitamin B5 in the sample by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with the same internal standard concentration.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the key steps in Vitamin B5 quantification.

Vitamin_B5_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing weigh Weigh Sample extract Extract Vitamin B5 (e.g., with water/buffer) weigh->extract precipitate Protein Precipitation (if necessary) extract->precipitate centrifuge Centrifuge precipitate->centrifuge filter Filter Supernatant centrifuge->filter hplc HPLC / UHPLC Separation filter->hplc Inject Extract msms MS/MS Detection (MRM) hplc->msms uv UV/DAD Detection hplc->uv integrate Peak Integration msms->integrate uv->integrate calibrate Calibration Curve Comparison integrate->calibrate quantify Quantification calibrate->quantify

Caption: A generalized workflow for the quantification of Vitamin B5.

Interlab_Comparison_Logic cluster_setup Study Setup cluster_analysis Laboratory Analysis cluster_evaluation Performance Evaluation coordinator Coordinating Body (e.g., AOAC, FAPAS) sample_prep Prepare Homogeneous Test Samples coordinator->sample_prep distribute Distribute Samples to Participating Labs sample_prep->distribute lab_a Lab A (Method X) distribute->lab_a lab_b Lab B (Method Y) distribute->lab_b lab_c Lab C (Method X) distribute->lab_c analysis Analyze Samples lab_a->analysis lab_b->analysis lab_c->analysis report Report Results analysis->report stats Statistical Analysis (z-scores, RSDr, RSDR) report->stats comparison Method Comparison stats->comparison feedback Provide Feedback to Labs comparison->feedback

Caption: The logical flow of an inter-laboratory comparison study.

Conclusion and Recommendations

The inter-laboratory comparison of Vitamin B5 quantification is essential for ensuring data reliability and comparability across the scientific community. While modern analytical techniques like UHPLC-MS/MS have demonstrated excellent reproducibility, it is crucial for laboratories to:

  • Participate in Proficiency Testing Schemes: Regularly participating in PT programs from accredited bodies like AOAC International or FAPAS is the most effective way to benchmark performance.

  • Utilize Certified Reference Materials (CRMs): The use of CRMs with certified Vitamin B5 concentrations is vital for method validation and ensuring accuracy.

  • Employ Validated Methods: Adhering to internationally recognized and validated methods, such as AOAC Official Methods, minimizes inter-laboratory variability.

  • Understand Method-Specific Biases: Be aware that different analytical methods may have inherent systematic biases. When comparing data from different sources, it is essential to consider the methodologies used.

  • Focus on Sample Preparation: The extraction of Vitamin B5 from complex matrices is a critical step that can significantly impact the final result. Ensure that the chosen extraction method is efficient and reproducible.

By embracing these principles, researchers, scientists, and drug development professionals can enhance the quality and consistency of their Vitamin B5 quantification results, leading to greater confidence in their data and its applications.

References

  • Martin, F., & Campos-Giménez, E. (2015). Pantothenic Acid (Vitamin B5) in Infant Formula and Adult/ Pediatric Nutritional Formula by Ultra-High Pressure Liquid Chromatography/Tandem Mass Spectrometry Method: Collaborative Study, Final Action 2012.16. Journal of AOAC International, 98(6), 1697–1701. [Link]

  • Aquanal. (n.d.). Pantothenic acid in infant formula and adult/pediatric nutritionals: comparison between AOAC Official Method 2012.16 and a liquid chromatography method. Retrieved from [Link]

  • Tanner, J. T., Barnett, S. A., & Mountford, M. K. (1993). Analysis of Milk-Based Infant Formula. Phase V. Vitamins A and E, Folic Acid, and Pantothenic Acid. Journal of AOAC International, 76(2), 399–409. [Link]

  • Romera, J. M., Ramirez, M., & Gil, A. (1996). Determination of pantothenic acid in infant milk formulas by high performance liquid chromatography. Journal of Dairy Science, 79(4), 523–526. [Link]

  • Mérieux NutriSciences. (2023). Proficiency Testing Report 2023. Retrieved from [Link]

  • R-Biopharm. (n.d.). Reliable vitamin determination in food and feed. Retrieved from [Link]

  • La-croix, D. E., & Wolf, W. R. (2020). Rapid Method for the Determination of Thiamine and Pantothenic Acid in Infant Formula and Milk-Based Nutritional Products by Liquid Chromatography–Tandem Mass Spectrometry. Journal of AOAC International, 103(4), 934–941. [Link]

  • Fukuwatari, T., & Shibata, K. (2012). Analysis of Pantothenic Acid (Vitamin B5). In B Vitamins and Folate: Chemistry, Analysis, Function and Effects. Royal Society of Chemistry. [Link]

  • AOAC International. (2020, February 18). AOAC Proficiency Testing accreditation expands. Retrieved from [Link]

  • Agilent Technologies. (2024, August 20). Determination of Vitamin B1, B2, B3, B5, and B6 in Infant Formula. Retrieved from [Link]

  • FAPAS. (n.d.). How proficiency testing can improve the quality of analytical data using vitamin analysis as an example. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Table 4 from Pantothenic Acid (Vitamin B5) in Infant Formula and Adult/ Pediatric Nutritional Formula by Ultra-High Pressure Liquid Chromatography/Tandem Mass Spectrometry Method: Collaborative Study, Final Action 2012.16. Retrieved from [Link]

  • AOAC International. (n.d.). Food & Environmental PT Program. Retrieved from [Link]

  • FAPAS. (n.d.). Proficiency Tests. Retrieved from [Link]

  • King's College London. (n.d.). Pantothenic acid. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Vitamin B5 Analysis Reagents. Retrieved from [Link]

  • Campden BRI. (n.d.). Avoiding the pitfalls of nutritional analysis. Retrieved from [Link]

  • FAPAS. (n.d.). Fapas | Proficiency Testing from Fera. Retrieved from [Link]

  • ResearchGate. (n.d.). Pantothenic Acid (Vitamin B5) in Infant Formula and Adult/Pediatric Nutritional Formula: First Action 2012.16. Retrieved from [Link]

  • Andrieux, P., et al. (2012). Pantothenic Acid (Vitamin B5) in Fortified Foods: Comparison of a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method and a Microbiological Assay (AOAC Official MethodSM 992.07). Journal of AOAC International, 95(1), 153–159. [Link]

  • FAPAS. (n.d.). Programmes. Retrieved from [Link]

  • FAPAS. (n.d.). Fapas Proficiency Testing from Fera. Retrieved from [Link]

Sources

Comparative

Advantages of 13C, 15N labeling over deuterated standards for LC-MS

Technical Guide: The Analytical Superiority of C/ N Labeling Over Deuterated Standards in LC-MS/MS Executive Summary In quantitative LC-MS/MS, the "Golden Rule" of bioanalysis is that an internal standard (IS) must mirro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: The Analytical Superiority of C/ N Labeling Over Deuterated Standards in LC-MS/MS

Executive Summary

In quantitative LC-MS/MS, the "Golden Rule" of bioanalysis is that an internal standard (IS) must mirror the physicochemical behavior of the analyte in every conceivable way—except mass. While deuterated (


H or D) standards have long been the industry workhorse due to lower synthesis costs, they suffer from two critical physical limitations: the Chromatographic Isotope Effect  and Hydrogen/Deuterium Exchange (HDX) .

This guide details why


C and 

N stable isotope-labeled internal standards (SIL-IS) provide superior quantitative accuracy by eliminating retention time shifts and preventing solvent-mediated label loss. We provide the mechanistic causality, comparative data, and a self-validating protocol to assess when a switch to

C/

N is mandatory.

The Mechanistic Divergence: Why Isotopes Behave Differently

To understand the failure modes of deuterated standards, we must look at the physics of the chemical bond. The assumption that "isotopes are chemically identical" is an approximation that breaks down under the high-resolution separation of modern UPLC systems.

The Deuterium Isotope Effect in Chromatography

Deuterium is twice the mass of protium (


H). This mass doubling significantly alters the vibrational frequency of the carbon-hydrogen bond.
  • Bond Shortening: The C-D bond is shorter and stronger than the C-H bond.

  • Lipophilicity Drop: The C-D bond has a smaller molar volume and lower polarizability. In Reverse Phase (RP) chromatography, this makes deuterated molecules slightly less lipophilic than their non-labeled counterparts.

The Result: Deuterated standards often elute earlier than the analyte.[1]

The C/ N Advantage

Carbon-13 and Nitrogen-15 add mass through neutrons in the nucleus, not by changing the vibrational energy of peripheral bonds significantly. The molecular volume, pKa, and lipophilicity remain virtually identical to the unlabeled analyte.

  • Result: Perfect co-elution.

Visualization: The Co-Elution Failure Mode

The following diagram illustrates how a retention time shift (


RT) moves the Internal Standard out of the specific "Matrix Zone" of the analyte, rendering it ineffective at correcting ion suppression.

G cluster_0 Scenario A: Deuterated Standard (2H) cluster_1 Scenario B: 13C/15N Standard Analyte_D Analyte Peak (RT: 2.50 min) Matrix_Zone Matrix Suppression Zone (2.50 min) Analyte_D->Matrix_Zone Hits Zone IS_D Deuterated IS (RT: 2.42 min) IS_D->Matrix_Zone Misses Zone Analyte_C Analyte Peak (RT: 2.50 min) Matrix_Zone_C Matrix Suppression Zone (2.50 min) Analyte_C->Matrix_Zone_C Perfect Overlap IS_C 13C/15N IS (RT: 2.50 min) IS_C->Matrix_Zone_C Perfect Overlap

Figure 1: Mechanism of Matrix Effect Correction Failure. In Scenario A, the Deuterated IS elutes early, missing the specific ion suppression event affecting the analyte. In Scenario B, the


C IS co-elutes perfectly, experiencing the exact same suppression.

Quantitative Performance Analysis

The theoretical shift described above translates into tangible errors in bioanalytical assays. When the IS and analyte do not co-elute, they are subject to different ionization environments.[2]

Comparative Data: Matrix Factor & Precision

The following table summarizes typical performance metrics observed when comparing D-labeled vs.


C-labeled standards in complex matrices (e.g., human plasma).
ParameterDeuterated Standard (

H)

C /

N Standard
Impact on Data Quality
Retention Time Shift (

RT)
0.05 – 0.20 min (Earlier)< 0.005 min (Identical)High: D-standard may separate from analyte in UPLC.
Matrix Factor (MF) Correlation Variable (0.85 – 1.15)Near Perfect (0.98 – 1.02)Critical: D-standard fails to correct for transient matrix suppression.
Inter-Lot Matrix Variability High CV (>15%)Low CV (<5%)High: Assay robustness drops when changing plasma lots.
Cross-Talk (Interference) Potential (if D-loss occurs)NegligibleMedium: Mass spectral overlap if purity is low.

Key Insight: In a study by Wang et al. regarding carvedilol, the deuterated IS differed from the analyte in matrix effect by over 26% due to a slight retention time shift, whereas a


C analog corrected the variation completely [1].

The Stability Risk: Hydrogen-Deuterium Exchange (HDX)

A less discussed but equally fatal flaw of deuterated standards is Back-Exchange .

The Mechanism

If deuterium is placed on a heteroatom (O, N, or S) or an acidic carbon position adjacent to a carbonyl, it can exchange with protons (


H) from the mobile phase (water/methanol).[3]
  • Reaction:

    
    
    
  • Consequence: The mass of the Internal Standard decreases during the run. The MRM transition for the IS (e.g., m/z 305 > 155) disappears, and the signal appears in the analyte channel (m/z 300 > 150), causing false positives.


C/

N Immunity:
Carbon-carbon and Carbon-nitrogen bonds are covalent and non-exchangeable under LC-MS conditions.

HDX Step1 Deuterated IS (D) in Mobile Phase (H2O) Step2 Proton Exchange (D replaced by H) Step1->Step2 Acidic/Basic Conditions Step3 Mass Shift (-1 Da per D) Step2->Step3 Note 13C / 15N are immune to this pathway Step2->Note Step4 Quantification Error (IS signal drops, Analyte signal rises) Step3->Step4

Figure 2: The Hydrogen-Deuterium Exchange (HDX) pathway leading to signal loss and cross-talk.

Experimental Protocol: Cross-Validation of IS Suitability

Do not assume your deuterated standard is failing. Prove it. Use this protocol to determine if you need to switch to


C/

N.
Protocol: The "Matrix Suppression Stress Test"

Objective: Determine if the IS tracks the analyte through regions of high matrix suppression.

  • Post-Column Infusion Setup:

    • Infuse the Analyte and Internal Standard (combined in solution) continuously into the MS source via a T-junction.

    • Simultaneously inject a Blank Plasma Extract via the LC column.

  • Data Acquisition:

    • Monitor the baseline of both the Analyte and IS. You will see "dips" in the baseline where matrix components suppress ionization.

  • Analysis:

    • Overlay the suppression profiles.

    • Pass: The "dips" in the IS trace overlay perfectly with the "dips" in the Analyte trace.

    • Fail: The IS trace recovers (returns to baseline) before the Analyte trace recovers (indicating the IS eluted early, escaping the suppression zone while the analyte was still in it).

Protocol: The HDX Check
  • Incubate your Deuterated IS in your reconstitution solvent (e.g., 50:50 MeOH:H2O) for 0, 4, and 24 hours.

  • Inject and monitor the IS mass transition.

  • Fail Criteria: If the IS peak area decreases >5% or if a peak appears in the unlabeled analyte channel over time.

Decision Matrix: When to Upgrade

While


C/

N standards are chemically superior, they are more expensive. Use this matrix to justify the ROI.
Assay RequirementRecommended StandardRationale
Discovery PK (Rat/Mouse) Deuterated (

H)
Fast turnaround; matrix effects usually manageable with dilution.
Clinical Bioanalysis (GLP)

C /

N
Regulatory scrutiny requires robust reproducibility across patient populations.
High-Resolution UPLC

C /

N
Sharp peaks mean even small

RTs result in total separation.
Analyte has -OH, -NH, -SH

C /

N
High risk of HDX with deuterated standards.
Lipidomics / Fatty Acids

C
Deuterium significantly alters lipid retention in RP-LC.

References

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct matrix effect? A case study of carvedilol. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. Link

  • Jemal, M., & Xia, Y. Q. (2006). LC-MS Development Strategies for Quantitative Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 211-227.
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4] Link

  • Gu, H., et al. (2014). Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations. Journal of Chromatographic Science, 42(7), 383-387.[5] Link

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55, S107–S113. Link

Sources

Validation

Comparative Guide: UPLC vs. HPLC for Vitamin B5 (Pantothenic Acid) Separation

Topic: Performance characteristics of UPLC vs HPLC for Vitamin B5 separation Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Analytical Verdict For the quantification of Vita...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance characteristics of UPLC vs HPLC for Vitamin B5 separation Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Analytical Verdict

For the quantification of Vitamin B5 (Pantothenic Acid), Ultra-Performance Liquid Chromatography (UPLC) is the superior choice for high-throughput environments and complex matrices (e.g., plasma, infant formula) due to a 5-10x reduction in run time and a 3-5x increase in sensitivity compared to High-Performance Liquid Chromatography (HPLC).

However, HPLC remains a valid, robust standard for routine Quality Control (QC) of raw materials where high concentrations allow for UV detection despite B5’s poor chromophore properties. The decision pivots on the "Sensitivity vs. Cost" axis: choose UPLC-MS/MS for trace analysis in biologicals, and HPLC-UV for potency assays in pharmaceutical formulations.

Scientific Foundation: The Pantothenic Acid Challenge

Vitamin B5 presents unique chromatographic challenges that dictate method selection:

  • Lack of Chromophore: Pantothenic acid lacks a conjugated

    
    -system, resulting in negligible UV absorption above 210 nm. This makes HPLC-UV prone to baseline noise and matrix interference.
    
  • Zwitterionic Nature: It contains both a carboxylic acid and an amide group, leading to pH-dependent retention shifts.

  • Matrix Complexity: In biological samples, B5 often co-elutes with other organic acids. UPLC’s higher peak capacity is critical here to resolve these isobaric interferences.

Methodology Comparison: Validated Protocols

The following protocols represent industry-standard approaches for separating Vitamin B5.

A. HPLC-UV Protocol (The "Robust Workhorse")

Best for: Raw material testing, high-concentration supplements.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus),

    
     mm, 5 µm.
    
  • Mobile Phase:

    • Solvent A: 25 mM Potassium Phosphate Buffer (pH 3.0).

    • Solvent B: Acetonitrile.[1][2][3]

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Elution: Isocratic (90% A / 10% B) or shallow gradient.

  • Detection: UV at 205 nm (Critical: requires high-purity solvents to minimize background noise).

  • Injection Volume: 20 µL.

B. UPLC-MS/MS Protocol (The "High-Performance Standard")

Best for: Pharmacokinetics, trace analysis in food/plasma, multi-vitamin panels.

  • System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: HSS T3 (High Strength Silica),

    
     mm, 1.8 µm.
    
    • Why T3? Enhanced retention for polar compounds like B5 compared to standard C18.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[1]

    • Solvent B: 0.1% Formic Acid in Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Elution: Gradient (0-50% B in 4 minutes).

  • Detection: Tandem Mass Spectrometry (ESI+).[5]

    • Transition:

      
       m/z (Quantifier).
      
  • Injection Volume: 2 µL.

Performance Metrics Analysis

The following data compares the performance characteristics directly.

MetricHPLC (UV Detection)UPLC (UV/MS Detection)Impact on Workflow
Run Time 25 – 40 minutes3 – 8 minutes5x Throughput Increase: UPLC allows release of batches in hours rather than days.
Resolution (

)
Moderate (

)
High (

)
Peak Purity: UPLC resolves B5 from isobaric matrix interferences critical in biologicals.
Sensitivity (LOD) ~1.0 µg/mL~0.05 µg/mL (UV)~0.001 µg/mL (MS)Trace Analysis: HPLC is insufficient for plasma PK studies; UPLC is mandatory.
Solvent Usage ~30 mL per run~2 mL per runGreen Chemistry: UPLC reduces hazardous waste disposal costs by >90%.
Backpressure < 400 bar (6,000 psi)> 800 bar (12,000+ psi)Hardware Cost: UPLC requires specialized pumps and fittings, increasing CapEx.
Decision Logic & Workflow Visualization

The choice between HPLC and UPLC should be systematic. The diagram below outlines the decision pathway for method selection based on sample type and sensitivity requirements.

B5_Method_Selection Start Start: Define Sample Matrix RawMaterial Raw Material / Pure API Start->RawMaterial ComplexMatrix Plasma / Food / Mixed Supplement Start->ComplexMatrix ConcCheck Concentration > 10 µg/mL? RawMaterial->ConcCheck UPLC_MS_Path Method C: UPLC-MS/MS • High Sensitivity • Complex Matrices ComplexMatrix->UPLC_MS_Path Interference Likely HPLC_Path Method A: HPLC-UV (205 nm) • Low Cost • Standard QC ConcCheck->HPLC_Path Yes (High Conc) UPLC_UV_Path Method B: UPLC-UV (205 nm) • High Throughput • Mod. Sensitivity ConcCheck->UPLC_UV_Path No (Speed Required)

Caption: Decision matrix for selecting the optimal Vitamin B5 analytical technique based on matrix complexity and concentration.

Expert Insights: Troubleshooting & Optimization

1. The "Ghost Peak" Phenomenon in HPLC-UV

  • Issue: Because B5 is detected at 205 nm, any impurity in the mobile phase (e.g., organic modifiers in the buffer salts) will appear as a peak.

  • Solution: Use "HPLC Grade" phosphate salts and filter buffers through 0.22 µm membranes. Self-Validating Step: Run a "blank" gradient without injection. If peaks appear, the contamination is in the mobile phase, not the sample.

2. Peak Tailing in UPLC

  • Issue: B5 is a polar acid; it can interact with residual silanols on the silica backbone, causing tailing.

  • Solution: Use "End-capped" columns (e.g., C18-T3 or Polar Embedded groups) which shield these silanols. Ensure mobile phase pH is < 3.5 to keep the carboxylic acid protonated (neutral), improving peak shape.

3. Sample Preparation for Infant Formula (Complex Matrix)

  • Protocol: Do not inject raw extracts into UPLC.

    • Precipitate proteins with Trichloroacetic acid (TCA).[6]

    • Adjust pH to 4.5.

    • Centrifuge at 10,000 rpm.

    • Filter (0.2 µm PVDF).

    • Why? Unremoved proteins will irreversibly foul the sub-2 µm UPLC frit within 50 injections.

References
  • Agilent Technologies. (2024). Determination of Vitamin B1, B2, B3, B5, and B6 in Infant Formula Using Agilent 1260 Infinity II Prime LC. Agilent Application Notes. Link

  • Waters Corporation. (2021). Enhancing the LC-MS/MS Analysis of B-group Vitamins with MaxPeak High Performance Surfaces Technology. Waters Application Notes. Link

  • Sigma-Aldrich. (2023). Determination of Vitamin B5 in Dairy Products by LC-MS/MS. Sigma-Aldrich Technical Guides. Link

  • Journal of Pharmaceutical and Biomedical Analysis. (2012). Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay. PubMed. Link

  • Separation Science. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Vitamin B5, Calcium Salt Hydrate-13C3 15N

Executive Summary: Safety vs. Analytical Risk Immediate Directive: Vitamin B5, Calcium Salt Hydrate-13C3 15N (Calcium Pantothenate-13C3, 15N) is non-radioactive and generally classified as non-hazardous (GRAS status for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Safety vs. Analytical Risk

Immediate Directive: Vitamin B5, Calcium Salt Hydrate-13C3 15N (Calcium Pantothenate-13C3, 15N) is non-radioactive and generally classified as non-hazardous (GRAS status for the unlabeled form).

However, as a stable isotope-labeled internal standard, it poses a significant analytical risk . Improper disposal or casual handling can lead to persistent background noise in Mass Spectrometry (LC-MS/MS) instruments, compromising data integrity for future Vitamin B5 quantification.

Treat this substance as:

  • Chemically: Non-Hazardous Salt.

  • Operationally: High-Value Contaminant (Require strict containment).

Technical Profile & Chemical Identity

Verify the material identity before disposal to ensure it is not a radioactive analog (e.g.,


C or 

H).
ParameterSpecification
Chemical Name Calcium Pantothenate-13C3, 15N (Vitamin B5 Calcium Salt)
Isotope Label Stable Isotopes (

C,

N) - NON-RADIOACTIVE
CAS Number (Unlabeled) 137-08-6
CAS Number (Labeled) 2483830-09-5 (Typical for this labeling pattern)
Molecular Weight ~502.44 g/mol (Labeled) vs. 476.53 g/mol (Unlabeled)
Solubility Highly soluble in water; slightly soluble in alcohol; insoluble in chloroform.[1][2][3][4]
RCRA Status Not listed (Not P-list or U-list).
Hazards Combustible dust (if aerosolized in large quantities).[5] Hygroscopic.
Critical Disposal Protocols
A. Solid Waste (Expired or Excess Powder)

Do not discard loose powder in general trash bins. While non-toxic, "unknown white powders" trigger unnecessary security protocols and can contaminate lab surfaces.

  • Containment: Transfer the solid material into a screw-cap container or double-bag it in polyethylene zip-lock bags.

  • Labeling: Apply a label reading: "Non-Hazardous Chemical Waste – Calcium Pantothenate Stable Isotope."

  • Disposal Stream: Route to Non-Hazardous Incineration or Chemical Landfill via your facility's EHS provider.

    • Why? Incineration guarantees the destruction of the isotope signature, preventing any chance of it entering the local water table and affecting environmental background studies.

B. Liquid Waste (Stock Solutions & Rinsate)

The disposal method depends entirely on the solvent matrix.

  • Scenario 1: Pure Aqueous Solutions (Water/Buffer)

    • Protocol: If local regulations permit (check local POTW limits), small quantities (<1L) can be flushed down the sanitary sewer with copious water (20:1 dilution).

    • Best Practice: Aggregate into a "Non-Hazardous Aqueous Waste" carboy to prevent biological oxygen demand (BOD) loading.

  • Scenario 2: Mixed Organic Solvents (e.g., Methanol, Acetonitrile)

    • Protocol: MUST go to the "Flammable/Organic Solvent Waste" stream.

    • Caution: Never pour organic solvents down the drain.

C. Empty Container Management (Triple Rinse Rule)

The primary source of lab cross-contamination is the "empty" vial thrown into the glass recycling bin.

  • Rinse 1: Add solvent (water or methanol) to 10% volume. Cap and vortex. Pour into Liquid Waste.

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Final Step: Deface the label (mark out the chemical name) and dispose of the glass/plastic vial in the General Lab Trash or Glass Recycling .

Decision Logic & Workflow

The following diagram outlines the decision process for disposing of Calcium Pantothenate-13C3 15N to ensure both safety compliance and analytical hygiene.

DisposalWorkflow Start Waste Material Identification: Vitamin B5-13C3 15N StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Container Empty Container/Vial StateCheck->Container SolidAction Double Bag / Seal Container Label: 'Non-Hazardous Chemical' Solid->SolidAction SolidDisp Disposal: Non-Haz Incineration (Preferred for Isotope Control) SolidAction->SolidDisp SolventCheck Contains Organic Solvents? (MeOH, ACN, etc.) Liquid->SolventCheck OrgWaste Disposal: Flammable/Organic Waste Stream SolventCheck->OrgWaste Yes AqWaste Disposal: Sanitary Sewer (If permitted) OR Non-Haz Aqueous Waste SolventCheck->AqWaste No (Pure Aqueous) Rinse Triple Rinse Protocol (Water or MeOH) Container->Rinse Rinse->SolventCheck Rinsate Liquid Deface Deface Label Rinse->Deface Recycle Glass Recycling / General Trash Deface->Recycle

Figure 1: Decision tree for the segregation and disposal of stable isotope-labeled Calcium Pantothenate.

Regulatory & Compliance Context
  • RCRA (Resource Conservation and Recovery Act): Calcium Pantothenate is not a federally regulated hazardous waste under 40 CFR 261. However, "Generator Knowledge" must be documented. Keep the SDS on file to prove non-hazardous status during EPA inspections.

  • Isotope Stewardship: While not regulated by the Nuclear Regulatory Commission (NRC), stable isotopes are expensive. A "Mass Balance" approach (tracking usage vs. disposal) is recommended to prevent theft or loss.

  • Drain Disposal: Always consult your facility's wastewater discharge permit (NPDES) before pouring any chemical down the drain, even vitamins. High concentrations can spike COD/BOD levels.

References
  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Calcium Pantothenate Compound Summary (Safety & Hazards). Retrieved from [Link][6]

Sources

Handling

High-Precision Handling &amp; Safety Guide: Vitamin B5, Calcium Salt Hydrate-13C3 15N

Executive Summary Vitamin B5, Calcium Salt Hydrate-13C3 15N (Calcium Pantothenate-13C3 15N) is a high-value stable isotope-labeled internal standard used primarily in LC-MS/MS metabolomics and clinical quantification.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vitamin B5, Calcium Salt Hydrate-13C3 15N (Calcium Pantothenate-13C3 15N) is a high-value stable isotope-labeled internal standard used primarily in LC-MS/MS metabolomics and clinical quantification.[1][2]

While the chemical toxicity of Calcium Pantothenate is low (GRAS status), the operational risk is high .[1] Inappropriate handling leads to three critical failures:

  • Isobaric Contamination: Introduction of natural abundance carbon/nitrogen from skin oils or environmental dust.[1]

  • Hygroscopic Degradation: The salt is hygroscopic; moisture absorption alters the effective mass, invalidating quantitative curves.[1]

  • Particulate Loss: Static charge in dry powders can cause "fly-away" during weighing, resulting in significant financial loss.[1]

This guide prioritizes Sample Integrity alongside Personnel Safety .[1]

Part 1: The Dual-Safety Framework

We utilize a "Dual-Safety" approach. Standard SDS focuses only on protecting the human.[1] For isotope standards, we must equally protect the chemical.[1]

Safety VectorPrimary ThreatConsequenceMitigation Strategy
Personnel Safety Fine Particulate InhalationRespiratory irritation; mechanical eye irritation.[1]Engineering controls (Fume Hood) + N95/P100 backup.
Sample Integrity Keratin/Sebum (Skin Oils)Introduction of unlabeled contaminants (Interference).[1]Double-gloving (Nitrile); Static control.[1]
Data Integrity Moisture AbsorptionInaccurate mass-to-charge quantification.[1]Desiccated equilibration; Rapid weighing protocols.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not default to generic "lab safety." Use this matrix to select PPE based on the specific interaction.

PPE Decision Logic (Graphviz)

PPE_Logic cluster_legend Criticality Level Start Task Definition Solids Handling Dry Powder (Weighing/Transfer) Start->Solids Liquids Handling Solubilized Stock Solution Start->Liquids Resp Respiratory: Fume Hood REQUIRED. If unavailable: N95/P100 Mask Solids->Resp Skin Skin: Double Nitrile Gloves (Outer layer changed immediately if touched) Solids->Skin Eye Eyes: Chemical Safety Goggles (Sealed - No Safety Glasses) Solids->Eye Standard Standard Lab PPE: Single Nitrile Gloves Safety Glasses Lab Coat Liquids->Standard High High Risk (Particulate) Low Standard Risk

Figure 1: PPE Selection Logic. Note the escalation to sealed goggles and double-gloving for dry powder handling to prevent particulate migration.

Detailed PPE Specifications
  • Hand Protection (CRITICAL):

    • Material: 100% Nitrile (Latex contains proteins that can contaminate N-labeled standards).[1]

    • Protocol: Double-Gloving.

      • Inner Pair: Taped to lab coat sleeve.[1]

      • Outer Pair: Loose fit.[1] Remove immediately if you touch your face, hair, or non-sterile surfaces (door handles, keyboards).[1]

    • Rationale: Human sweat contains lactic acid and urea; skin flakes contain keratin.[1] These introduce Carbon and Nitrogen that interfere with high-sensitivity Isotope Ratio Mass Spectrometry (IRMS) or LC-MS background [1].[1]

  • Respiratory Protection:

    • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

    • Secondary (if hood unavailable): NIOSH-certified N95 or P100 particulate respirator.[1]

    • Rationale: Calcium Pantothenate dust is a respiratory tract irritant [2].[1][3]

  • Eye Protection:

    • Requirement: Unvented or indirect-vent goggles during powder transfer.[1]

    • Rationale: Fine powders can bypass standard safety glasses, causing mechanical corneal abrasion.[1]

Part 3: Operational Protocol (Step-by-Step)

Pre-Requisite: Allow the vial to warm to room temperature inside a desiccator before opening. This prevents condensation from forming on the cold powder, which would alter the weighing mass.[1]

The "Static-Free" Weighing Workflow

Isotope standards are often sold in small quantities (1mg – 10mg).[1] Static electricity can cause the powder to "jump" away from the spatula, leading to loss of expensive material.

Workflow Step1 1. Acclimatization Warm vial to RT in Desiccator (30 mins) Step2 2. Static Neutralization Pass vial/spatula through Ionizer Gate OR wipe with anti-static cloth Step1->Step2 Step3 3. Taring Place weigh boat in balance. Allow reading to stabilize (drift check). Step2->Step3 Step4 4. Transfer Use micro-spatula. Do NOT tap spatula on weigh boat. Step3->Step4 Step5 5. Solubilization Add solvent directly to weigh boat OR quantitative rinse into volumetric flask. Step4->Step5

Figure 2: Contamination-Free Weighing Workflow.

Solubilization & Storage[1]
  • Solvent: Water (Milli-Q grade) or aqueous buffers.[1] Calcium Pantothenate is freely soluble in water.[1][4]

  • Stock Concentration: Prepare a concentrated stock (e.g., 1 mg/mL).

  • Aliquot: Do not freeze/thaw the master stock. Aliquot into single-use amber glass vials.

  • Storage: -20°C or -80°C. Stable for >2 years if kept frozen and dark [3].[1]

Part 4: Emergency & Disposal Procedures

Spill Management (Dry Powder)
  • Do NOT use a wet cloth (this will dissolve and spread the isotope, making recovery impossible).[1]

  • Do NOT use a standard vacuum (exhaust turbulence will spread the dust).[1]

  • Procedure:

    • Cover spill with a damp paper towel to minimize dust generation (if recovery is not intended).[1]

    • If recovery is attempted (due to high cost), use an electrostatic scoop.[1]

    • Clean area with 70% Ethanol followed by Deionized Water.[1]

Disposal[1]
  • Regulatory Status: Calcium Pantothenate is not listed as a P-list or U-list hazardous waste under RCRA (USA).[1]

  • Recommendation: Dispose of as non-hazardous chemical waste.[1] Do not flush down drains, as high concentrations of biologicals can increase BOD (Biological Oxygen Demand) in water treatment [4].[1]

References

  • National Institutes of Health (PubChem). (2023).[1] Calcium Pantothenate - Safety and Hazards.[1][2][3][5][6][7] PubChem Compound Summary.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][8] Retrieved from [Link][1]

Sources

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